molecular formula C13H18N4O3 B1675050 Lomifylline CAS No. 10226-54-7

Lomifylline

Cat. No.: B1675050
CAS No.: 10226-54-7
M. Wt: 278.31 g/mol
InChI Key: XBEDAMVJWVPVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione is an oxopurine.
structure in Negwer, 5th ed, #6307

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDAMVJWVPVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144848
Record name Lomifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10226-54-7
Record name 3,7-Dihydro-1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10226-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomifylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lomifylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.484
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA91GV8GDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Primary Cellular Target of Lomifylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Cellular Target: Phosphodiesterases (PDEs)

The principal cellular targets of Lomifylline are the enzymes of the phosphodiesterase (PDE) superfamily. PDEs are crucial regulators of intracellular signaling cascades by catalyzing the hydrolysis of the phosphodiester bond in the second messengers cAMP and cGMP, leading to their inactivation as 5'-AMP and 5'-GMP, respectively.[1][2] By inhibiting these enzymes, this compound effectively increases the intracellular levels of cAMP and cGMP, thereby modulating a wide array of downstream physiological processes.[1][3]

This compound is classified as a non-selective PDE inhibitor, meaning it does not exhibit high specificity for a single PDE isoform.[4] The PDE superfamily is diverse, comprising 11 families (PDE1-PDE11) with multiple isoforms within each family, each with distinct tissue distribution, substrate specificity, and regulatory properties. The non-selective nature of xanthine derivatives like this compound suggests that its pharmacological effects are a composite of inhibiting several PDE isoforms, primarily those that hydrolyze cAMP (e.g., PDE3, PDE4) and cGMP (e.g., PDE1, PDE5).

Quantitative Analysis of PDE Inhibition

A thorough literature search did not yield specific IC50 or Ki values for this compound against various PDE isoforms. However, data from the structurally analogous xanthine derivative, Pentoxifylline, provides insight into the expected potency of this class of compounds. The inhibitory concentrations (IC50) of Pentoxifylline against human recombinant PDE4 subtypes are in the micromolar range, indicating moderate potency.

Table 1: Representative IC50 Values for Pentoxifylline against PDE4 Isoforms

PDE IsoformIC50 (µM)
PDE4A99
PDE4B61
PDE4C216
PDE4D45

Data is for Pentoxifylline and serves as a representative example for the xanthine derivative class of PDE inhibitors.

Signaling Pathways Modulated by this compound

The inhibition of PDEs by this compound leads to the potentiation of signaling pathways mediated by cAMP and cGMP. The primary downstream effector of cAMP is Protein Kinase A (PKA), while cGMP primarily activates Protein Kinase G (PKG).

The cAMP-PKA Signaling Pathway

Increased intracellular cAMP levels, resulting from this compound's inhibition of cAMP-hydrolyzing PDEs (e.g., PDE3, PDE4), lead to the activation of PKA. Activated PKA then phosphorylates a multitude of substrate proteins within the cell, triggering a cascade of events that can include smooth muscle relaxation, vasodilation, and modulation of inflammatory responses.

cAMP_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrates Cellular Protein Substrates PKA->Substrates Phosphorylates Response Physiological Response (e.g., Vasodilation) Substrates->Response

Figure 1. this compound's effect on the cAMP-PKA signaling pathway.
The cGMP-PKG Signaling Pathway

Inhibition of cGMP-specific PDEs (e.g., PDE1, PDE5) by this compound results in elevated intracellular cGMP levels. This activates PKG, which in turn phosphorylates various downstream targets, contributing to effects such as smooth muscle relaxation and inhibition of platelet aggregation.

cGMP_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP cGMP PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Substrates Cellular Protein Substrates PKG->Substrates Phosphorylates Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrates->Response

Figure 2. this compound's impact on the cGMP-PKG signaling pathway.

Experimental Protocols for Determining PDE Inhibition

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against phosphodiesterases.

In Vitro Phosphodiesterase Activity Assay (General Protocol)

This protocol describes a common method for measuring PDE activity and the inhibitory effects of a test compound.

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis PDE_Enzyme Purified PDE Isoform Incubation Incubate at 37°C PDE_Enzyme->Incubation Lomifylline_Sol This compound Solution (Varying Concentrations) Lomifylline_Sol->Incubation Substrate Substrate (cAMP or cGMP) Substrate->Incubation Termination Terminate Reaction Incubation->Termination Detection Quantify Product (e.g., AMP/GMP or remaining cAMP/cGMP) Termination->Detection Analysis Calculate IC50 Value Detection->Analysis

Figure 3. General workflow for an in vitro PDE inhibition assay.

Methodology:

  • Enzyme Preparation: Recombinant human PDE isoforms are purified and diluted to a working concentration in an appropriate assay buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

  • Reaction Initiation: The PDE enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a microplate. The reaction is initiated by the addition of the substrate (cAMP or cGMP), often radiolabeled for detection.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the enzyme to hydrolyze the substrate.

  • Reaction Termination: The reaction is stopped, often by the addition of a quenching agent or by heat inactivation.

  • Product Quantification: The amount of hydrolyzed product (e.g., AMP or GMP) or the remaining substrate is quantified. This can be achieved through various methods, including:

    • Radioimmunoassay (RIA): A highly sensitive method utilizing radiolabeled substrates.

    • Luminescence-based Assays (e.g., PDE-Glo™): These assays measure the remaining cAMP or cGMP, which then participates in a subsequent enzymatic reaction that generates a luminescent signal.

    • Chromatographic Methods (e.g., HPLC): Separation and quantification of the substrate and product.

  • Data Analysis: The percentage of PDE inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Assay for cAMP/cGMP Accumulation

This protocol assesses the ability of a compound to increase intracellular cyclic nucleotide levels in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line endogenously or exogenously expressing the PDE of interest is cultured to a desired confluency.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Stimulation: An agonist that stimulates adenylyl cyclase (e.g., forskolin) or guanylyl cyclase (e.g., sodium nitroprusside) is added to the cells to induce cAMP or cGMP production, respectively.

  • Lysis and Quantification: After a defined incubation period, the cells are lysed, and the intracellular levels of cAMP or cGMP are quantified using commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

  • Data Analysis: The increase in cAMP or cGMP levels in the presence of this compound compared to the control is used to determine the compound's cellular potency (EC50).

Conclusion

The primary cellular target of this compound is the phosphodiesterase enzyme family. As a non-selective inhibitor, it elevates intracellular levels of cAMP and cGMP, leading to a broad range of physiological effects, including vasodilation and anti-inflammatory actions. While specific quantitative data for this compound's interaction with PDE isoforms remains to be fully elucidated, the information available for structurally related compounds suggests a moderate potency in the micromolar range. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed mechanism of action of this compound and similar compounds, facilitating the development of more selective and potent PDE inhibitors for various therapeutic applications.

References

Chemical structure and properties of Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, the major active metabolite of the hemorheologic agent pentoxifylline, is a methylxanthine derivative with significant pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and pharmacological profile of this compound. Detailed experimental protocols for its quantification in biological matrices and assessment of its phosphodiesterase inhibitory activity are presented. Furthermore, key signaling pathways influenced by this compound are illustrated to elucidate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.

Chemical Structure and Identification

This compound is chemically designated as 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione.[1] It is a xanthine derivative and a major active metabolite of pentoxifylline.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione[1]
SMILES CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C[1]
PubChem CID 65599[1]
CAS Number 10226-54-7[1]
Molecular Formula C₁₃H₁₈N₄O₃

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 278.31 g/mol
Melting Point 75-77 °CChemicalBook
Boiling Point (Predicted) 525.3 ± 56.0 °CChemicalBook
Density (Predicted) 1.31 ± 0.1 g/cm³ChemicalBook
logP 0.23DrugBank Online
pKa (Strongest Acidic) 19.64DrugBank Online
pKa (Strongest Basic) -1.2DrugBank Online
Solubility Soluble in chloroformChemicalBook

Pharmacological Properties

Mechanism of Action

This compound, similar to its parent compound pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, this compound increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides leads to a cascade of downstream effects, including the activation of protein kinase A (PKA), which ultimately results in reduced inflammation and vasodilation.

Lomifylline_Mechanism_of_Action cluster_invisible This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP_cGMP ↑ cAMP / cGMP PKA Protein Kinase A (PKA) Activation cAMP_cGMP->Inactive_metabolites PDE Downstream Downstream Effects: - Vasodilation - Anti-inflammatory cAMP_conversion->cAMP_cGMP Adenylate/Guanylate Cyclase

Mechanism of action of this compound.
Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound is limited. However, as the primary active metabolite of pentoxifylline, its pharmacokinetic profile is intrinsically linked to that of the parent drug.

  • Absorption: Following oral administration of pentoxifylline, it is rapidly and almost completely absorbed.

  • Metabolism: Pentoxifylline undergoes extensive first-pass metabolism, with this compound (Metabolite I or M-I) being one of the major active metabolites.

  • Excretion: The metabolites of pentoxifylline are primarily excreted by the kidneys.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributed to its hemorheologic and anti-inflammatory properties. It improves the flow properties of blood by decreasing its viscosity and enhancing erythrocyte flexibility. These effects contribute to increased blood flow and tissue oxygenation.

Therapeutic Uses

While this compound itself is not directly marketed as a therapeutic agent in many regions, its parent drug, pentoxifylline, is used for the treatment of intermittent claudication and other conditions associated with peripheral vascular disease. The therapeutic effects of pentoxifylline are, in large part, mediated by this compound.

Adverse Effects and Toxicity

Specific adverse effect data for this compound is not extensively documented. The adverse effects associated with pentoxifylline, which would be relevant, commonly include gastrointestinal issues such as nausea and vomiting, as well as dizziness and headache.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the determination of this compound in human plasma, based on established methods for pentoxifylline and its metabolites.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • Condition the SPE cartridge with methanol followed by water.

    • To 200 µL of plasma, add the internal standard.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient elution program to separate this compound from other plasma components.

      • Flow rate: 0.4 mL/min.

      • Injection volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization mode: Electrospray Ionization (ESI), positive mode.

      • Multiple Reaction Monitoring (MRM) transitions:

        • This compound: Precursor ion > Product ion (specific m/z values to be determined).

        • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

      • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Start Plasma Sample + Internal Standard SPE Solid Phase Extraction (SPE) Start->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Workflow for LC-MS/MS quantification.
Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general fluorescence polarization-based assay to determine the inhibitory activity of this compound on PDE enzymes.

Objective: To measure the IC₅₀ value of this compound for a specific phosphodiesterase isozyme.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4, PDE5)

  • Fluorescently labeled cGMP or cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • This compound stock solution

  • 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well plate, add the diluted this compound solutions. Include wells with buffer only (negative control) and a known PDE inhibitor (positive control).

    • Add the PDE enzyme to all wells except the no-enzyme control.

    • Incubate the plate for a short period to allow for compound-enzyme interaction.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorescently labeled cGMP or cAMP substrate to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of the substrate.

  • Detection:

    • Stop the reaction (if necessary, depending on the kit).

    • Measure the fluorescence polarization of each well using a plate reader. The conversion of the fluorescent substrate to its nucleotide monophosphate by PDE results in a decrease in fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

PDE_Assay_Workflow Start Prepare this compound Serial Dilutions Dispense Dispense Compound & PDE Enzyme into Microplate Start->Dispense Incubate1 Pre-incubation Dispense->Incubate1 Add_Substrate Add Fluorescent cAMP/cGMP Substrate Incubate1->Add_Substrate Incubate2 Enzymatic Reaction Add_Substrate->Incubate2 Readout Measure Fluorescence Polarization Incubate2->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis

Workflow for PDE inhibition assay.

Conclusion

This compound is a pharmacologically active metabolite of pentoxifylline with a well-defined chemical structure and physicochemical properties. Its mechanism of action as a phosphodiesterase inhibitor underpins its hemorheologic and anti-inflammatory effects. While much of the clinical data is associated with its parent compound, understanding the specific contributions of this compound is crucial for the development of new therapeutic strategies. The experimental protocols provided in this guide offer a framework for the accurate quantification and functional characterization of this important molecule. Further research dedicated to the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of Lomifylline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lomifylline, a xanthine derivative with potential applications in various research fields. The document details a robust synthetic protocol, methodologies for purification to achieve high-purity this compound suitable for experimental use, and analytical techniques for quality assessment. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound, with the IUPAC name 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione, is a derivative of theophylline. Its chemical structure, characterized by the attachment of a 5-oxohexyl chain to the theophylline backbone, imparts specific physicochemical properties that are of interest in medicinal chemistry and pharmacology. Accurate and reproducible synthesis and purification are paramount for obtaining reliable data in preclinical and research studies. This guide aims to provide the necessary detailed protocols to achieve this.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the N-alkylation of theophylline with a suitable alkyl halide. The most commonly employed method utilizes 6-chloro-2-hexanone as the alkylating agent.

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the acidic proton at the N7 position of theophylline is removed by a base, creating a theophyllinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 6-chloro-2-hexanone, displacing the chloride leaving group to form the desired product, this compound.

Synthesis_Pathway Theophylline Theophylline This compound This compound Theophylline->this compound Alkylation SixChloroTwoHexanone 6-chloro-2-hexanone SixChloroTwoHexanone->this compound Base Base (e.g., K2CO3) Base->Theophylline Deprotonation Solvent Solvent (e.g., DMF) Solvent->Theophylline Heat Heat Heat->Theophylline Byproduct KCl + H2O + CO2 This compound->Byproduct Forms

Synthesis of this compound via Alkylation of Theophylline.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 7-substituted theophylline derivatives.

Materials:

  • Theophylline

  • 6-chloro-2-hexanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • To a solution of theophylline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 6-chloro-2-hexanone (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v).

  • After completion of the reaction (disappearance of the theophylline spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold deionized water and extract with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with deionized water to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data:

ParameterValue
Reactants
Theophylline1 eq
6-chloro-2-hexanone1.1 eq
Potassium Carbonate1.1 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield
Crude Product>80% (typical)

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

The crude this compound obtained from the synthesis is first subjected to column chromatography to separate it from major impurities. The fractions containing the pure product are then combined and further purified by recrystallization to obtain a crystalline solid of high purity.

Purification_Workflow Crude Crude this compound ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography Elution Elution with Chloroform ColumnChromatography->Elution FractionCollection Fraction Collection & TLC Analysis Elution->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Evaporation1 Solvent Evaporation Pooling->Evaporation1 Recrystallization Recrystallization Evaporation1->Recrystallization SolventSelection Solvent System (e.g., Ethanol/Water) Recrystallization->SolventSelection Cooling Cooling & Crystallization SolventSelection->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Pure Pure Crystalline this compound Drying->Pure

Purification Workflow for this compound.

Experimental Protocol: Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column of appropriate size (e.g., for 1-2 g of crude product, a 40-50 cm long, 2-3 cm diameter column is suitable). The ratio of silica gel to crude product should be approximately 30:1 to 50:1 by weight.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the packed silica gel column.

  • Elution: Elute the column with chloroform as the mobile phase.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC using a chloroform:methanol (95:5 v/v) mobile phase. Visualize the spots under UV light (254 nm).

  • Pooling and Concentration: Combine the fractions that show a single spot corresponding to pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product.

Experimental Protocol: Recrystallization

Materials:

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the purified this compound from column chromatography in a minimal amount of hot ethanol.

  • If any insoluble impurities remain, perform a hot filtration.

  • To the hot ethanolic solution, add deionized water dropwise until a slight turbidity persists.

  • Reheat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, during which crystals of this compound will form.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure, crystalline this compound.

Quantitative Data:

ParameterValue
Column Chromatography
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseChloroform
Recrystallization
Solvent SystemEthanol/Water
Expected Purity
After Column Chromatography>95%
After Recrystallization>99%

Purity Assessment and Characterization

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose. The identity of the compound should be confirmed by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of this compound.

HPLC Parameters:

ParameterSpecification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Phosphoric Acid)
Gradient Isocratic or Gradient (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 273 nm
Injection Volume 10 µL
Column Temperature 25 °C
Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The obtained spectra should be compared with reference data.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ in ppm):

    • ~7.5 (s, 1H, H-8)

    • ~4.2 (t, 2H, N-CH₂)

    • ~3.6 (s, 3H, N-CH₃)

    • ~3.4 (s, 3H, N-CH₃)

    • ~2.5 (t, 2H, -CH₂-C=O)

    • ~2.2 (s, 3H, -C(=O)-CH₃)

    • ~1.8-1.7 (m, 4H, internal methylenes)

  • ¹³C NMR (CDCl₃, δ in ppm):

    • ~208 (-C=O, ketone)

    • ~155, 151, 148, 141, 107 (purine ring carbons)

    • ~45 (N-CH₂)

    • ~42 (-CH₂-C=O)

    • ~30, 29, 28, 21 (alkyl chain carbons and methyls)

  • IR (KBr, cm⁻¹):

    • ~2950 (C-H stretch, alkyl)

    • ~1710 (C=O stretch, ketone)

    • ~1660, 1545 (C=O, C=N, C=C stretches, purine ring)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. By following the outlined protocols, researchers can reliably produce high-purity this compound, ensuring the validity and reproducibility of their experimental results. The provided diagrams and tables serve as quick references for the experimental workflow and key parameters. Adherence to good laboratory practices and safety precautions is essential throughout all procedures.

An In-depth Technical Guide to the Solubility of Lomifylline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of lomifylline, a methylxanthine derivative, in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for determining its solubility experimentally. The guide includes a detailed, generalized experimental protocol and a visual representation of the experimental workflow.

This compound: An Overview

This compound, with the chemical formula C13H18N4O3, is a derivative of theophylline.[1] It functions as a vasodilator and has been investigated for its potential therapeutic effects. Understanding its solubility is a critical first step in the development of dosage forms and in vitro experimental design.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. The table below reflects this lack of readily available data. Researchers are advised to determine the solubility experimentally for their specific applications.

SolventChemical FormulaSolubility of this compound
WaterH₂OData not available
EthanolC₂H₅OHData not available
MethanolCH₃OHData not available
Dimethyl Sulfoxide (DMSO)      (CH₃)₂SOData not available
AcetoneC₃H₆OData not available

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO).[2][3] This method is considered reliable for determining the thermodynamic solubility of a compound.[4]

Materials and Equipment
  • This compound (pure, solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity

  • Glass vials with screw caps

  • Calibrated analytical balance

  • Mechanical agitator (e.g., orbital shaker, wrist-action shaker)

  • Constant temperature chamber or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated pH meter (for aqueous solutions)

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

  • Volumetric flasks and pipettes

Preliminary Assessment (Optional but Recommended)

Before conducting the full experiment, a preliminary test can help estimate the approximate solubility and the time required to reach equilibrium.[3] This involves preparing a supersaturated solution and observing the time it takes for the concentration of the solute in the solution to become constant.

Experimental Procedure: Shake-Flask Method
  • Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, use purified water and consider buffers to maintain a constant pH, as solubility can be pH-dependent.

  • Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Equilibration: Tightly cap the vials and place them in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Subsequently, centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

  • Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Considerations for Organic Solvents

Organic solvents like DMSO, ethanol, methanol, and acetone are often used to dissolve compounds for in vitro studies. However, the concentration of these solvents should be kept to a minimum as they can have their own biological effects.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solvents Prepare Solvents add_to_vials Add this compound to Solvents in Vials prep_solvents->add_to_vials weigh_this compound Weigh Excess this compound weigh_this compound->add_to_vials agitate Agitate at Constant Temperature add_to_vials->agitate settle Allow Excess Solid to Settle agitate->settle centrifuge Centrifuge for Phase Separation settle->centrifuge sample Withdraw and Filter Supernatant centrifuge->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Experimental workflow for determining this compound solubility.

This guide provides a robust starting point for researchers to experimentally determine the solubility of this compound in common laboratory solvents, a crucial parameter for advancing research and development involving this compound.

References

Navigating the In Vitro Environment: A Technical Guide to the Stability of Lomifylline in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, a methylxanthine derivative, holds therapeutic promise in various biomedical research applications. Understanding its stability in the complex milieu of cell culture media is paramount for the accuracy and reproducibility of in vitro studies. This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound in commonly used cell culture media. In the absence of direct published stability data for this compound, this document outlines detailed experimental protocols, data presentation strategies, and relevant biological pathways, drawing parallels with the closely related compound, Pentoxifylline. This guide is intended to empower researchers to generate robust and reliable data for their specific experimental conditions.

Introduction

This guide will detail the necessary steps to design and execute a comprehensive in vitro stability study for this compound, covering experimental design, analytical quantification, and data interpretation.

Experimental Protocols

A meticulously designed experimental protocol is the cornerstone of a reliable stability study. The following sections provide a detailed methodology for assessing the stability of this compound in cell culture media.

Materials and Reagents
  • This compound: Analytical standard of known purity.

  • Cell Culture Media: e.g., Dulbecco's Modified Eagle Medium (DMEM), Roswell Park Memorial Institute (RPMI) 1640 medium. Prepare according to manufacturer's instructions, including supplementation with Fetal Bovine Serum (FBS) and antibiotics if part of the standard experimental protocol.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Buffers: Phosphate-buffered saline (PBS), and buffers for mobile phase preparation (e.g., phosphate buffer).

  • Internal Standard (IS): A chemically stable compound with similar chromatographic properties to this compound (e.g., Theophylline or a structurally related compound not present in the media).

  • Incubator: Calibrated to maintain 37°C and 5% CO₂.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Sample Vials: Amber glass or polypropylene vials to minimize photodegradation.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting an in vitro stability study of this compound.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_media Prepare Cell Culture Media (e.g., DMEM, RPMI-1640) + Supplements spike_media Spike this compound into Media (at desired concentration) prep_media->spike_media prep_this compound Prepare this compound Stock Solution prep_this compound->spike_media incubate Incubate at 37°C, 5% CO₂ spike_media->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling sample_prep Sample Preparation (e.g., Protein Precipitation, Dilution) sampling->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Quantify this compound Concentration hplc_analysis->data_analysis stability_assessment Assess Stability (% Remaining) data_analysis->stability_assessment

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Detailed Methodologies

2.3.1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile PBS or DMSO). Ensure complete dissolution.

  • From the stock solution, prepare a working solution to spike into the cell culture medium to achieve the final desired concentration (e.g., 10, 50, 100 µM). The final concentration of the organic solvent in the medium should be minimal (typically <0.1%) to avoid solvent-induced effects on stability.

2.3.2. Incubation Conditions:

  • Dispense the this compound-spiked cell culture medium into sterile, light-protected containers (e.g., amber tubes or plates).

  • Incubate the samples in a humidified incubator at 37°C with 5% CO₂.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots for analysis. The time points should be chosen to capture the degradation profile accurately.

2.3.3. Sample Preparation for HPLC Analysis:

  • To precipitate proteins from the media that can interfere with the HPLC analysis, add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol in a 1:3 or 1:4 ratio of sample to solvent).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

  • If necessary, dilute the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

2.3.4. HPLC Method for Quantification (Adapted from Pentoxifylline methods):

The following is a suggested starting point for an HPLC method, which should be optimized and validated for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized for optimal separation. An isocratic elution is often sufficient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 274 nm, similar to Pentoxifylline).

  • Column Temperature: 25-30°C.

  • Internal Standard: A known concentration of the internal standard should be added to all samples and standards to correct for variations in injection volume and sample preparation.

2.3.5. Method Validation:

The analytical method should be validated for linearity, accuracy, precision, selectivity, and limit of detection (LOD) and quantification (LOQ) according to established guidelines.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Stability Data of this compound in Cell Culture Media

The following table templates can be used to record and present the stability data.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)This compound Concentration (µM) (Mean ± SD, n=3)% Remaining
0[Initial Concentration]100
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]

Table 2: Stability of this compound in RPMI-1640 with 10% FBS at 37°C

Time (hours)This compound Concentration (µM) (Mean ± SD, n=3)% Remaining
0[Initial Concentration]100
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]
72[Concentration at 72h][% Remaining]
Data Analysis

The percentage of this compound remaining at each time point is calculated using the following formula:

% Remaining = (Concentration at time t / Initial Concentration at time 0) * 100

The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line. The half-life (t₁/₂) can then be calculated as:

t₁/₂ = 0.693 / k

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound are not as extensively studied as those of Pentoxifylline, it is likely to share similar mechanisms of action due to its structural similarity. Pentoxifylline is known to be a non-selective phosphodiesterase (PDE) inhibitor.

signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammation Inflammatory Response (e.g., TNF-α, IL-6 synthesis) PKA->Inflammation Inhibition

Caption: Postulated signaling pathway of this compound as a PDE inhibitor.

Inhibition of PDEs by this compound would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate various downstream targets, leading to anti-inflammatory effects such as the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines.[1]

Conclusion

This technical guide provides a robust framework for researchers to systematically evaluate the in vitro stability of this compound in cell culture media. By following the detailed experimental protocols and data analysis guidelines presented, scientists can generate reliable and reproducible data, ensuring the integrity of their in vitro studies. The provided templates for data presentation and the visualization of a potential signaling pathway offer a comprehensive resource for drug development professionals. A thorough understanding of this compound's stability is a critical step in elucidating its true biological activity and therapeutic potential.

References

Lomifylline: A Technical Whitepaper on its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, a xanthine derivative, is a non-selective phosphodiesterase (PDE) inhibitor with potential therapeutic applications in vascular and inflammatory disorders. By increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), this compound is proposed to exert beneficial effects on blood rheology, inflammation, and endothelial function. This technical guide synthesizes the available preclinical and clinical data, primarily drawing upon studies of its close analogue, Pentoxifylline, to elucidate the core mechanisms and potential therapeutic avenues for this compound. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

This compound is a member of the methylxanthine class of drugs, which are known for their effects as non-selective phosphodiesterase inhibitors[1][2][3]. Its therapeutic potential is being explored in conditions characterized by impaired blood flow and inflammation. The primary mechanism of action of this compound is the inhibition of phosphodiesterase enzymes, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[4][5]. This increase in cAMP triggers a cascade of downstream signaling events that are believed to mediate the drug's therapeutic effects. Due to a limited amount of publicly available research specifically on this compound, this whitepaper will also refer to data from its close structural and functional analogue, Pentoxifylline, to provide a more comprehensive understanding of its potential applications.

Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling

The central mechanism of action of this compound is the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.

The elevation of cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade has several important physiological consequences:

  • Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation and improved blood flow.

  • Anti-inflammatory Effects: Elevated cAMP levels in inflammatory cells can suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.

  • Improved Blood Rheology: this compound and related compounds have been shown to improve the deformability of red blood cells and inhibit platelet aggregation, which can reduce blood viscosity and improve microcirculation.

Signaling Pathway Diagram

Lomifylline_Mechanism_of_Action cluster_membrane Cell Membrane Receptor Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts Extracellular_Signal Hormone/ Neurotransmitter Extracellular_Signal->Receptor binds This compound This compound PDE Phosphodiesterase This compound->PDE inhibits 5_AMP 5'-AMP PDE->5_AMP degrades ATP ATP ATP->AC cAMP->PDE PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active Downstream_Targets Phosphorylation of Downstream Targets PKA_active->Downstream_Targets phosphorylates Physiological_Effects Vasodilation Anti-inflammation Improved Blood Rheology Downstream_Targets->Physiological_Effects

Caption: this compound inhibits phosphodiesterase (PDE), increasing cAMP levels and activating PKA.

Potential Therapeutic Applications and Supporting Data

The multifaceted mechanism of action of this compound suggests its potential utility in a range of clinical conditions. The following sections summarize the key therapeutic areas and present the available quantitative data, primarily from studies on Pentoxifylline.

Cardiovascular and Cerebrovascular Diseases

Disorders characterized by compromised blood flow, such as peripheral arterial disease (PAD) and cerebrovascular disease, are primary targets for this compound therapy. Its vasodilatory and hemorheological effects are expected to improve tissue perfusion and oxygenation.

Table 1: Effects of Pentoxifylline on Cerebral Blood Flow and Blood Rheology

ParameterStudy PopulationInterventionKey FindingsReference
Cerebral Blood Flow Patients with chronic cerebrovascular diseasePentoxifylline 800 mg orallySignificant increase in global cerebral blood flow (p=0.017)
Patients with chronic cerebrovascular diseasePentoxifylline 400 mg orallyNo significant increase in global cerebral blood flow
Red Blood Cell (RBC) Deformability Healthy volunteersPentoxifylline (in vitro)Significant increase in RBC elongation
Patients with chronic venous diseasePentoxifylline (in vitro)Significant increase in RBC elongation
Healthy volunteersLisofylline (in vitro)Significant increase in RBC elongation
Blood Viscosity Critically ill patients receiving transfusionPentoxifylline infusionAttenuated the increase in whole blood viscosity
Inflammatory Conditions

This compound's ability to suppress pro-inflammatory cytokines suggests its potential in treating various inflammatory diseases. By modulating the inflammatory cascade, it may help to reduce tissue damage and alleviate symptoms.

Table 2: Effects of Pentoxifylline on Inflammatory Markers

Inflammatory MarkerStudy PopulationInterventionKey FindingsReference
Tumor Necrosis Factor-alpha (TNF-α) Patients with coronary artery diseasePentoxifylline 400mg TID for 6 monthsSignificant reduction in TNF-α levels (P<0.01)
C-Reactive Protein (CRP) Patients with coronary artery diseasePentoxifylline 400mg TID for 6 monthsSignificant reduction in CRP levels (P=0.04)
Interleukin-6 (IL-6) Patients with coronary artery diseasePentoxifylline 400mg TID for 6 monthsNo significant change in IL-6 levels
Interleukin-10 (IL-10) Patients with coronary artery diseasePentoxifylline 400mg TID for 6 monthsSignificantly less decline in IL-10 levels compared to placebo (P<0.01)
Interleukin-12 (IL-12) Patients with coronary artery diseasePentoxifylline 400mg TID for 6 monthsSignificantly less increase in IL-12 levels compared to placebo (P=0.04)
Complications of Diabetes

The vascular and inflammatory complications of diabetes, such as neuropathy, retinopathy, and nephropathy, may be amenable to treatment with this compound. Its potential to improve microcirculation and reduce inflammation could be beneficial in mitigating these long-term consequences of diabetes. Further research is needed to specifically evaluate this compound in this context.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research. The following sections provide methodologies for key experiments relevant to the study of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a common method for measuring PDE activity, which is essential for determining the inhibitory potential of compounds like this compound.

Objective: To quantify the enzymatic activity of phosphodiesterase and assess the inhibitory effect of this compound.

Materials:

  • Purified phosphodiesterase enzyme

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Snake venom nucleotidase

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

  • Incubate the reaction at 37°C for a defined period.

  • Terminate the reaction by heat inactivation.

  • Add snake venom nucleotidase to convert the resulting radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separate the unreacted substrate from the product using ion-exchange chromatography.

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percentage of PDE inhibition for each concentration of this compound to determine the IC₅₀ value.

Experimental Workflow Diagram

PDE_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Data Analysis Prepare_Mixture Prepare reaction mixture (Buffer, PDE, this compound) Add_Substrate Add [3H]-cAMP/[3H]-cGMP Prepare_Mixture->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate reaction (Heat) Incubate->Terminate Add_Nucleotidase Add snake venom nucleotidase Terminate->Add_Nucleotidase Separate Separate substrate and product (Ion-exchange chromatography) Add_Nucleotidase->Separate Quantify Quantify product (Scintillation counting) Separate->Quantify Calculate Calculate % inhibition and IC50 Quantify->Calculate

Caption: Workflow for a phosphodiesterase (PDE) activity assay.

Measurement of Intracellular cAMP Levels

This protocol outlines a common method for measuring intracellular cAMP, which is a direct downstream indicator of PDE inhibition by this compound.

Objective: To quantify the intracellular concentration of cAMP in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., endothelial cells, smooth muscle cells)

  • Cell culture medium and reagents

  • This compound (or other test compounds)

  • Forskolin (an adenylate cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control and a positive control (Forskolin).

  • Lyse the cells using the provided lysis buffer to release intracellular contents.

  • Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP for a limited number of antibody binding sites.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Generate a standard curve using known concentrations of cAMP.

  • Calculate the intracellular cAMP concentration in the treated cells by interpolating from the standard curve.

Experimental Workflow Diagram

cAMP_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_assay cAMP Assay cluster_data_analysis Data Analysis Seed_Cells Seed cells in multi-well plate Treat_Cells Treat cells with this compound Seed_Cells->Treat_Cells Lyse_Cells Lyse cells to release cAMP Treat_Cells->Lyse_Cells Perform_Assay Perform competitive binding assay Lyse_Cells->Perform_Assay Measure_Signal Measure signal (absorbance/fluorescence) Perform_Assay->Measure_Signal Calculate_Concentration Calculate intracellular cAMP concentration Measure_Signal->Calculate_Concentration Generate_Standard_Curve Generate cAMP standard curve Generate_Standard_Curve->Calculate_Concentration

Caption: Workflow for measuring intracellular cAMP levels.

Conclusion and Future Directions

This compound, as a non-selective phosphodiesterase inhibitor, holds promise for the treatment of a variety of disorders characterized by impaired blood flow and inflammation. While much of the available data is derived from studies on its analogue, Pentoxifylline, the shared mechanism of action provides a strong rationale for this compound's potential efficacy in cardiovascular diseases, cerebrovascular disorders, and inflammatory conditions.

Future research should focus on conducting robust preclinical and clinical trials specifically with this compound to establish its safety and efficacy profiles. Key areas for investigation include:

  • Dose-response studies to determine the optimal therapeutic window for different indications.

  • Head-to-head comparative studies against Pentoxifylline and other existing therapies.

  • Investigation into the specific PDE isoforms that are most potently inhibited by this compound.

  • Exploration of its therapeutic potential in the long-term complications of diabetes.

A deeper understanding of the specific molecular interactions and downstream signaling pathways modulated by this compound will be critical for its successful clinical development and translation into novel therapeutic strategies.

References

Early-Stage Research on Lomifylline and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the early-stage research on the anti-inflammatory properties of Lomifylline and its close structural analogs, primarily Pentoxifylline and Lisofylline. Due to a scarcity of publicly available, in-depth quantitative data and detailed experimental protocols specifically for this compound, this document leverages the more extensive research on its analogs to illustrate the proposed mechanism of action and experimental approaches. The findings related to Pentoxifylline and Lisofylline are presented as a proxy to guide early-stage research on this compound, and direct experimental validation for this compound is warranted.

Core Mechanism of Action: Phosphodiesterase Inhibition and cAMP Elevation

This compound, a methylxanthine derivative, is understood to exert its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes, including the regulation of the inflammatory response.

The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downregulation of pro-inflammatory cytokine production and an upregulation of anti-inflammatory mediators. This cascade of events forms the central pillar of this compound's potential as an anti-inflammatory agent.

The primary molecular mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA), which ultimately modulates the transcription of pro-inflammatory genes.[1]

Lomifylline_Mechanism cluster_extracellular Extracellular cluster_cell Inflammatory Cell (e.g., Macrophage) Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) AC Adenylyl Cyclase Inflammatory_Stimulus->AC Activates This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades ATP ATP ATP->AC Substrate AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Promotes Transcription of

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Quantitative Data on Cytokine Inhibition

While specific quantitative data for this compound is limited in publicly accessible literature, studies on its analog, Pentoxifylline, provide valuable insights into the potential dose-dependent effects on pro-inflammatory cytokine production.

Table 1: Effect of Pentoxifylline on Pro-inflammatory Cytokine Production in vitro

Cell TypeStimulantCytokinePentoxifylline Concentration% InhibitionReference
Human PBMCsSEBTNF-α1 mM100%[2]
Human PBMCsTSST-1TNF-α1 mM78%[2]
Human PBMCsTSST-1TNF-α0.1 mM55%[2]
Human PBMCsSEBIL-1β1 mM57%
Human PBMCsTSST-1IL-1β1 mM99%
Human PBMCsTSST-1IL-1β0.1 mM55%
Human Alveolar Macrophages (from sarcoidosis patients)SpontaneousTNF-α0.1 mM91%
Human Alveolar Macrophages (from sarcoidosis patients)SpontaneousTNF-α1 mM98%

PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal enterotoxin B; TSST-1: Toxic shock syndrome toxin-1.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for key in vitro and in vivo assays relevant to the study of this compound's anti-inflammatory effects, based on common methodologies used for its analogs.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay is fundamental for assessing the direct effects of a compound on inflammatory cytokine production by immune cells.

InVitro_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Pretreatment Pre-treat with this compound (various concentrations) Cell_Culture->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) Pretreatment->Stimulation Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate Cytokine_Analysis Analyze Cytokine Levels (ELISA for TNF-α, IL-6, IL-1β) Supernatant_Collection->Cytokine_Analysis End End Cytokine_Analysis->End cAMP_Assay Measure intracellular cAMP (EIA or other assay) Cell_Lysate->cAMP_Assay cAMP_Assay->End

Figure 2: Workflow for in vitro anti-inflammatory screening.

Detailed Methodology:

  • Cell Culture:

    • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a non-stimulated control group.

  • Incubation and Sample Collection:

    • Incubate the plates for 24 hours at 37°C.

    • After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Store at -80°C until use.

    • Wash the remaining cells with phosphate-buffered saline (PBS) and lyse them for intracellular cAMP measurement.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Intracellular cAMP Measurement:

    • Measure the levels of intracellular cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) kit or a similar validated method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds in a living organism.

InVivo_Workflow Start Start Animal_Acclimation Acclimate Rodents (e.g., Wistar rats) Start->Animal_Acclimation Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimation->Baseline_Measurement Drug_Administration Administer this compound or Vehicle (e.g., intraperitoneally) Baseline_Measurement->Drug_Administration Inflammation_Induction Inject Carrageenan into Paw Drug_Administration->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at Time Points (e.g., 1, 2, 3, 4, 5 hours) Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for carrageenan-induced paw edema model.

Detailed Methodology:

  • Animals:

    • Use male Wistar rats (180-200 g). Acclimate the animals for at least one week before the experiment with free access to food and water.

  • Drug Administration:

    • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle control intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Determine the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.

Conclusion and Future Directions

The available evidence from studies on this compound's analogs strongly suggests that its anti-inflammatory properties are mediated through the inhibition of phosphodiesterases and the subsequent elevation of intracellular cAMP. This leads to a reduction in the production of key pro-inflammatory cytokines.

For drug development professionals, further research should focus on:

  • Establishing a this compound-specific quantitative profile: Conducting dose-response studies to determine the IC₅₀ values for the inhibition of various PDE isoforms and the downstream effects on cytokine production (TNF-α, IL-1β, IL-6, etc.) in relevant human and animal cell types.

  • Elucidating the broader signaling impact: Investigating the effects of this compound on other inflammatory pathways and cell types, such as neutrophils and endothelial cells.

  • In vivo efficacy studies: Evaluating the therapeutic potential of this compound in a range of preclinical models of inflammatory diseases to establish its efficacy and safety profile.

This technical guide provides a foundational understanding of the early-stage research on this compound and inflammation. The provided protocols and data, while largely based on its analogs, offer a robust framework for initiating and advancing research into the therapeutic potential of this compound.

References

The Impact of Lomifylline on Cyclic AMP Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific research data for Lomifylline, this technical guide utilizes data from its close structural and functional analogue, Pentoxifylline, a widely studied methylxanthine derivative. The mechanisms and effects described herein are based on the established actions of Pentoxifylline as a non-selective phosphodiesterase inhibitor and are presumed to be highly relevant to this compound. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a methylxanthine derivative, is postulated to exert its therapeutic effects primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. By acting as a competitive non-selective phosphodiesterase (PDE) inhibitor, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] This elevation in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby influencing a wide array of cellular processes including inflammation, cell proliferation, and apoptosis.[2][3] This guide provides an in-depth overview of the core mechanism of this compound's action on the cAMP signaling cascade, supported by quantitative data from studies on its close analogue, Pentoxifylline. Detailed experimental protocols for assessing these effects are also provided, along with visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of the cAMP Signaling Pathway

The central mechanism of action for this compound involves the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP.[4] By inhibiting these enzymes, this compound effectively increases the intracellular concentration of cAMP.

The cAMP Signaling Cascade

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) by various extracellular signals. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate specific serine and threonine residues on a variety of downstream substrate proteins, modulating their activity and leading to a cellular response.[2]

cluster_membrane cluster_cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP_out cAMP AC->cAMP_out ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP_out->PDE cAMP_in Increased cAMP Lomifylline_out This compound Lomifylline_out->PDE Inhibits AMP AMP PDE->AMP PKA_inactive Inactive PKA (R2C2) cAMP_in->PKA_inactive Activates PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Substrate Substrate Proteins PKA_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKA_active->PhosphoSubstrate CellularResponse Cellular Response (e.g., Anti-inflammatory effects, Inhibition of proliferation) PhosphoSubstrate->CellularResponse

Figure 1: this compound's effect on the cAMP signaling pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of Pentoxifylline, a close analogue of this compound, on key components of the cAMP signaling pathway.

Table 1: Phosphodiesterase (PDE) Inhibition
CompoundPDE IsoformIC50Reference
PentoxifyllineNon-selectiveNot specified
TheophyllineNon-selective-
IBMXNon-selective-

Note: While Pentoxifylline is known as a non-selective PDE inhibitor, specific IC50 values for each isoform are not consistently reported in the literature. Theophylline and IBMX are included for comparative context as common non-selective PDE inhibitors.

Table 2: Intracellular cAMP Levels
Cell TypeTreatmentFold Increase in cAMPReference
Human SpermatozoaPentoxifyllineTime-dependent increase
SH-SY5Y NeuroblastomaRolipram (PDE4 inhibitor)≤ 60-fold (basal)
SH-SY5Y NeuroblastomaRolipram + Forskolin≤ 200-fold

Note: Direct fold-increase data for this compound or Pentoxifylline in various cell types is limited. The data for rolipram is provided to illustrate the potential magnitude of cAMP increase following PDE inhibition.

Table 3: Protein Kinase A (PKA) Activity
SystemTreatmentEffect on PKA ActivityReference
Mesangial CellsPentoxifyllineIncreased PKA activity
In vitrocAMPDirect activation

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the cAMP signaling pathway.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PDE activity.

Objective: To determine the IC50 value of this compound for specific PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • This compound

  • cAMP or cGMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar detection system

  • 96-well microplates

  • Plate reader (luminometer)

Procedure:

  • Enzyme and Substrate Preparation: Dilute the recombinant PDE enzyme to a working concentration in the assay buffer. Prepare the cAMP or cGMP substrate at a concentration below its Km value for the specific enzyme.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction: a. In a 96-well plate, add the assay buffer, the diluted PDE enzyme, and the various concentrations of this compound. b. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the cAMP or cGMP substrate. d. Incubate for 30 minutes at 37°C.

  • Detection: a. Stop the reaction and measure the remaining cAMP or cGMP using a detection kit such as the PDE-Glo™ Assay, following the manufacturer's instructions.

  • Data Analysis: a. Calculate the percentage of PDE inhibition for each this compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start PrepareReagents Prepare PDE Enzyme, Substrate (cAMP/cGMP), and this compound Dilutions Start->PrepareReagents PlateSetup Add Reagents and This compound to 96-well Plate PrepareReagents->PlateSetup PreIncubate Pre-incubate (15 min, RT) PlateSetup->PreIncubate InitiateReaction Add Substrate and Incubate (30 min, 37°C) PreIncubate->InitiateReaction Detect Measure Remaining cAMP/cGMP (e.g., PDE-Glo™) InitiateReaction->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

Figure 2: Experimental workflow for PDE inhibition assay.

Intracellular cAMP Measurement Assay

This protocol describes a method for quantifying changes in intracellular cAMP levels in response to this compound treatment.

Objective: To measure the dose-dependent effect of this compound on intracellular cAMP accumulation.

Materials:

  • Cell line of interest (e.g., HEK293, RAW 264.7)

  • Cell culture medium and supplements

  • This compound

  • Forskolin (positive control)

  • IBMX (non-selective PDE inhibitor, positive control)

  • cAMP-Glo™ Assay Kit (Promega) or similar cAMP detection kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: a. Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound. Include wells for untreated controls, forskolin-treated positive controls, and IBMX-treated positive controls. b. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration using the cAMP-Glo™ Assay Kit according to the manufacturer's protocol. The assay is based on the principle that cAMP stimulates PKA, leading to a decrease in ATP, which is then measured by a luciferase reaction.

  • Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the cAMP concentration in each well from the standard curve. c. Express the results as fold-change in cAMP concentration relative to the untreated control.

Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with This compound and Controls SeedCells->TreatCells Incubate Incubate (30 min, 37°C) TreatCells->Incubate LyseCells Lyse Cells and Measure cAMP (e.g., cAMP-Glo™) Incubate->LyseCells Analyze Calculate Fold-Change in cAMP Levels LyseCells->Analyze End End Analyze->End

Figure 3: Workflow for intracellular cAMP measurement.

Protein Kinase A (PKA) Activity Assay

This protocol details a method to assess the effect of this compound on PKA activity.

Objective: To determine if the this compound-induced increase in cAMP leads to a corresponding increase in PKA activity.

Materials:

  • Cell line of interest

  • Cell lysis buffer

  • This compound

  • PKA Kinase Activity Assay Kit (e.g., from Abcam or Promega)

  • Protein concentration assay kit (e.g., BCA assay)

  • Microplate reader (colorimetric or luminescent)

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with various concentrations of this compound as described in the intracellular cAMP assay. b. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. c. Determine the protein concentration of the cell lysates.

  • PKA Activity Assay: a. Perform the PKA kinase activity assay using a commercial kit according to the manufacturer's instructions. These kits typically involve the phosphorylation of a specific PKA substrate, which is then detected using a phospho-specific antibody and a secondary detection system (colorimetric or luminescent).

  • Data Analysis: a. Normalize the PKA activity to the total protein concentration for each sample. b. Express the results as fold-change in PKA activity relative to the untreated control.

Start Start TreatAndLyse Treat Cells with This compound and Prepare Cell Lysates Start->TreatAndLyse MeasureProtein Determine Protein Concentration TreatAndLyse->MeasureProtein PKAAssay Perform PKA Kinase Activity Assay MeasureProtein->PKAAssay Analyze Normalize and Calculate Fold-Change in PKA Activity PKAAssay->Analyze End End Analyze->End

References

The Genesis of a Vasodilator: An In-depth Technical Guide to the Discovery and Development of Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Lomifylline, a methylxanthine derivative utilized for its vasodilatory and hemorheologic properties. The document details the scientific journey from its conceptualization to its evaluation in clinical settings, offering insights into its mechanism of action, experimental protocols, and key quantitative data.

Discovery and Historical Context: A Quest for Improved Circulation

The development of this compound is rooted in the broader exploration of methylxanthine derivatives for the treatment of circulatory disorders. Following the therapeutic application of compounds like theophylline and caffeine, researchers sought to synthesize novel molecules with enhanced efficacy and better tolerability for conditions characterized by impaired blood flow.

The primary therapeutic target for these compounds was intermittent claudication, a debilitating symptom of peripheral artery disease where patients experience cramping pain in their legs during exertion due to insufficient blood supply.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound, 7-(5-oxohexyl)theophylline, involves the alkylation of theophylline. A general and effective method for synthesizing 7-(oxoalkyl)theophyllines has been described, which can be adapted for this compound.[5]

Reaction Principle: The synthesis is based on the nucleophilic substitution reaction where the nitrogen at the 7-position of the theophylline ring attacks an electrophilic alkylating agent.

Experimental Protocol:

  • Starting Material: Theophylline

  • Alkylating Agent: 6-chloro-2-hexanone

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethylformamide (DMF)

Procedure:

  • Theophylline is dissolved in dimethylformamide.

  • An excess of potassium carbonate is added to the solution to act as a base, deprotonating the nitrogen at the 7-position of the theophylline molecule, thereby increasing its nucleophilicity.

  • 6-chloro-2-hexanone is added to the reaction mixture.

  • The mixture is heated to a temperature of 120-125°C for several hours to facilitate the alkylation reaction.

  • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 7-(5-oxohexyl)theophylline (this compound).

Diagram of Synthesis Workflow:

G Theophylline Theophylline Heating Heating (120-125°C) Theophylline->Heating AlkylatingAgent 6-chloro-2-hexanone AlkylatingAgent->Heating Base K₂CO₃ (Base) Base->Heating Solvent DMF (Solvent) Solvent->Heating Purification Purification Heating->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: A Dual Approach to Enhancing Blood Flow

This compound, like other methylxanthines, exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor Vasoconstriction Vasoconstriction AdenosineReceptor->Vasoconstriction Adenosine Adenosine Adenosine->AdenosineReceptor This compound This compound This compound->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP Vasodilation Vasodilation & Decreased Platelet Aggregation PKA->Vasodilation

Caption: this compound's dual mechanism of action.

3.1. Phosphodiesterase Inhibition:

This compound acts as a non-selective inhibitor of phosphodiesterase enzymes. By inhibiting PDEs, particularly PDE3 and PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells and platelets. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn promotes vasodilation and inhibits platelet aggregation. This dual effect improves blood flow and reduces the risk of thrombus formation.

3.2. Adenosine Receptor Antagonism:

This compound also functions as a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃). Adenosine, an endogenous nucleoside, can cause vasoconstriction in certain vascular beds. By blocking these receptors, this compound counteracts the vasoconstrictive effects of adenosine, further contributing to improved peripheral circulation.

Preclinical and Clinical Development: Evaluating Efficacy and Safety

While specific preclinical and clinical trial data for this compound is less abundant in publicly accessible literature compared to its close analog, pentoxifylline, the development pathway would have followed a standard trajectory.

4.1. Preclinical Evaluation:

Preclinical studies would have been conducted in various animal models of peripheral ischemia to assess the pharmacological activity and safety of this compound.

Experimental Workflow for Preclinical Studies:

G AnimalModel Animal Model of Peripheral Ischemia DoseRanging Dose-Ranging Studies AnimalModel->DoseRanging Pharmacokinetics Pharmacokinetic Profiling (ADME) DoseRanging->Pharmacokinetics Efficacy Efficacy Assessment (e.g., blood flow measurement) DoseRanging->Efficacy Toxicology Toxicology Studies (acute and chronic) DoseRanging->Toxicology IND Investigational New Drug (IND) Application Pharmacokinetics->IND Efficacy->IND Toxicology->IND

References

Lomifylline Derivatives: A Technical Guide to Potential Therapeutic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, a xanthine derivative, has been investigated for its therapeutic potential, primarily attributed to its effects on blood rheology and as a phosphodiesterase (PDE) inhibitor. This technical guide explores the potential activities of novel this compound derivatives by examining the well-established pharmacology of the broader xanthine class of compounds. By analyzing structure-activity relationships (SAR) of related xanthines, we can infer the likely biological targets and signaling pathways of putative this compound analogs. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways likely to be modulated by these compounds. The primary anticipated mechanisms of action for this compound derivatives include adenosine receptor antagonism and phosphodiesterase inhibition, suggesting potential applications in inflammatory, respiratory, and cardiovascular diseases.[1][2]

Introduction: The Therapeutic Promise of Xanthine Derivatives

Xanthines, including well-known compounds like caffeine and theophylline, are a class of purine alkaloids with a long history of therapeutic use.[2][3] Their diverse pharmacological effects stem from their ability to act as antagonists at adenosine receptors and as inhibitors of phosphodiesterases (PDEs).[3] These actions lead to a range of physiological responses, including bronchodilation, anti-inflammatory effects, and central nervous system stimulation.

This compound itself is a trisubstituted xanthine, and the synthesis of novel derivatives presents an opportunity to modulate its potency, selectivity, and pharmacokinetic profile. The exploration of this compound derivatives is a promising avenue for the development of new therapeutic agents with improved efficacy and safety profiles.

Potential Biological Activities of this compound Derivatives

Based on the extensive research on xanthine derivatives, the potential biological activities of novel this compound analogs are likely to be centered around two primary mechanisms: adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-established competitive antagonists at these receptors. The specific receptor subtype selectivity and potency of a xanthine derivative are determined by the nature and position of its substituents.

  • A1 Receptor Antagonism: Often associated with diuretic effects and increased cardiac contractility.

  • A2A Receptor Antagonism: Explored for neuroprotective effects, particularly in the context of Parkinson's disease.

  • A2B Receptor Antagonism: Implicated in inflammatory responses and bronchoconstriction, making antagonists a target for asthma and other inflammatory diseases.

  • A3 Receptor Antagonism: Investigated for its potential in inflammatory and oncological indications.

The following table summarizes the binding affinities (Ki values) of various xanthine derivatives for different adenosine receptor subtypes, providing a basis for predicting the potential activity of novel this compound derivatives.

CompoundN1-SubstituentN3-Substituent8-Position SubstituentA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Reference
1,3-Dipropyl-8-phenylxanthinePropylPropylPhenyl1.52530>1000
PSB-603PropylH4-Chlorophenylsulfonylpiperazino>10000>100009.97>10000
CVT-6883--8-(4-Pyrazolyl)19403280221070
MRE2029F20--8-(5-Pyrazolyl)200>10005.5>1000
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular signaling. Inhibition of PDEs leads to an increase in the intracellular levels of these second messengers, resulting in various physiological effects. Theophylline, a classic xanthine, is a non-selective PDE inhibitor. The development of selective PDE inhibitors has led to targeted therapies for a range of conditions.

  • PDE4 Inhibition: The primary target for anti-inflammatory therapy in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

  • PDE5 Inhibition: Well-known for its application in erectile dysfunction.

The inhibitory activity (IC50 values) of various xanthine and related derivatives against different PDE isoforms is presented below.

CompoundTarget PDEIC50 (µM)Reference
TheophyllineNon-selective~100-500
Roflumilast (non-xanthine)PDE40.001-0.004
Sildenafil (non-xanthine)PDE50.0039

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of xanthine derivatives.

Synthesis of 8-Substituted Xanthine Derivatives

A common method for the synthesis of 8-substituted xanthine derivatives involves the ring closure of a 6-amino-5-carboxamidouracil precursor.

General Procedure:

  • Preparation of 6-aminouracil: Condensation of a substituted urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride, followed by base-catalyzed cyclization.

  • Nitrosation and Reduction: Introduction of a nitroso group at the 5-position of the uracil ring, followed by reduction to the 5,6-diaminouracil.

  • Acylation: Acylation of the 5-amino group with a desired carboxylic acid or its derivative.

  • Cyclization: Ring closure of the resulting 5-acylamino-6-aminouracil to form the 8-substituted xanthine. This step can be achieved under various conditions, including thermal or microwave-assisted methods.

Adenosine Receptor Binding Assay

This assay determines the affinity of a compound for a specific adenosine receptor subtype.

General Procedure:

  • Membrane Preparation: Isolation of cell membranes expressing the target human adenosine receptor subtype (e.g., from CHO or HEK cells).

  • Radioligand Binding: Incubation of the cell membranes with a known radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A) in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: Separation of bound and free radioligand by rapid filtration, followed by quantification of the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculation of the inhibitory constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 (concentration of test compound that inhibits 50% of radioligand binding) to the affinity of the radioligand.

Phosphodiesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

General Procedure:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzyme and the corresponding cyclic nucleotide substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.

  • Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.

  • Detection of Product Formation: The amount of hydrolyzed product (AMP or GMP) is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization-based assays.

  • Data Analysis: Calculation of the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways

The potential therapeutic effects of this compound derivatives are mediated through the modulation of key intracellular signaling pathways.

Adenosine Receptor Signaling

The antagonism of adenosine receptors by this compound derivatives would block the downstream signaling cascades initiated by adenosine. The following diagram illustrates the general mechanism of adenosine receptor signaling.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds G_protein G Protein AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Lomifylline_Derivative This compound Derivative Lomifylline_Derivative->AR Antagonizes PDE_Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE Phosphodiesterase cAMP->PDE Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Response Cellular Response (e.g., muscle relaxation, reduced inflammation) PKA->Response Lomifylline_Derivative This compound Derivative Lomifylline_Derivative->PDE Inhibits

References

A Technical Guide to Sourcing and Quality Control of High-Purity Lomifylline for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the critical considerations and procedures for sourcing high-purity Lomifylline for laboratory research. Ensuring the quality and purity of active pharmaceutical ingredients (APIs) like this compound is paramount for obtaining reliable and reproducible experimental results. This document outlines a systematic approach to supplier qualification, impurity profiling, and the implementation of robust analytical methods for quality control.

Sourcing High-Purity this compound: Supplier Qualification and Documentation

The initial and most critical step in obtaining high-purity this compound is the identification and qualification of a reputable supplier. Researchers should prioritize suppliers who specialize in providing reference standards and APIs for pharmaceutical research.

A key document in this process is the Certificate of Analysis (CoA) . A comprehensive CoA should be requested and scrutinized before any purchase. This document provides vital information about the purity, identity, and quality of the specific batch of this compound.

Key Parameters to Scrutinize on a Certificate of Analysis:

ParameterTypical SpecificationSignificance
Purity (by HPLC) >99.0%Ensures the compound is free from significant impurities that could interfere with experimental results.
Identity (by ¹H NMR, MS) Conforms to structureConfirms the chemical structure of the compound is indeed this compound.
Water Content (by Karl Fischer) <0.5%Water can affect the stability and accurate weighing of the compound.
Residual Solvents (by GC-HS) Complies with ICH Q3C limitsSolvents used in the synthesis process can be toxic and may interfere with biological assays.
Heavy Metals <10 ppmHeavy metal contamination can have toxic effects on cell cultures and animal models.
Related Substances/Impurities Each impurity <0.1%, Total impurities <0.5%Provides a profile of known and unknown impurities, which is critical for understanding potential off-target effects.

Potential Suppliers:

While a definitive list is dynamic, researchers can investigate suppliers of pharmaceutical reference standards and active pharmaceutical ingredients. A notable example is Pharmaffiliates , which specializes in the synthesis and characterization of pharmaceutical impurities and reference standards, including those for this compound.[1] When contacting potential suppliers, it is crucial to request a batch-specific CoA for evaluation.

A logical workflow for procuring high-purity this compound is essential to ensure quality and regulatory compliance within a research institution.

Procurement_Workflow Start Identify Research Need for High-Purity this compound Find_Suppliers Search for Reputable Suppliers (e.g., Pharmaffiliates, etc.) Start->Find_Suppliers Request_CoA Request Batch-Specific Certificate of Analysis Find_Suppliers->Request_CoA Evaluate_CoA Evaluate CoA Against Pre-defined Specifications Request_CoA->Evaluate_CoA Evaluate_CoA->Find_Suppliers Does Not Meet Specs Approve_Supplier Approve Supplier and Initiate Purchase Order Evaluate_CoA->Approve_Supplier Meets Specs Receive_Compound Receive this compound and Quarantine Approve_Supplier->Receive_Compound QC_Testing Perform In-House Quality Control Testing Receive_Compound->QC_Testing QC_Testing->Find_Suppliers Fails QC Release_for_Use Release for Laboratory Use QC_Testing->Release_for_Use Passes QC End Document and Archive All Records Release_for_Use->End

Caption: A typical procurement workflow for sourcing high-purity this compound.

Understanding Potential Impurities in this compound

Impurities in an API can originate from the synthetic process or from degradation of the final product.[2][3][4] A thorough understanding of the synthesis of this compound is crucial for anticipating potential process-related impurities. This compound, or 7-(5-oxohexyl)theophylline, is a derivative of theophylline. The synthesis generally involves the alkylation of theophylline at the N7 position.

A plausible synthetic pathway involves the reaction of theophylline with a suitable 6-carbon chain electrophile. For instance, the reaction of theophylline with a 6-halo-2-hexanone derivative in the presence of a base would yield this compound.

Lomifylline_Synthesis cluster_reactants Reactants Theophylline Theophylline C₇H₈N₄O₂ This compound This compound C₁₃H₁₈N₄O₃ Theophylline->this compound Alkylation at N7 Reagent 6-halo-2-hexanone C₆H₁₁XO Reagent->this compound Base Base (e.g., K₂CO₃)

Caption: A generalized synthetic scheme for this compound.

Potential Process-Related Impurities:

  • Unreacted Theophylline: Incomplete reaction can lead to the presence of the starting material.

  • N1- and N3-Alkylated Isomers: Although N7 is the most nucleophilic nitrogen in theophylline, some alkylation may occur at other positions.

  • Dialkylated Products: Reaction of theophylline at multiple nitrogen positions.

  • Impurities from the Alkylating Agent: The 6-halo-2-hexanone reagent may contain its own set of impurities.

Potential Degradation Products:

This compound, like other xanthine derivatives, can be susceptible to degradation under certain conditions.[2]

  • Hydrolysis: The amide bonds in the purine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The alkyl side chain may be prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.

Experimental Protocols for Quality Control

In-house quality control testing is essential to verify the purity of the sourced this compound and to ensure its stability over time. A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone of purity assessment.

Validated HPLC-UV Method for Purity Assessment

While a specific validated method for this compound was not found in the public literature, a robust method can be developed based on methods for similar xanthine derivatives like Doxofylline and Pentoxifylline. The following protocol is a recommended starting point for method development and validation.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile in an isocratic or gradient elution. A starting point could be 70:30 (v/v) buffer:acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 273 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the this compound peak from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow Start Develop HPLC Method Specificity Specificity and System Suitability Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: A workflow for the validation of an HPLC method for this compound purity.
Forced Degradation Studies

To identify potential degradation products and to establish the stability-indicating nature of the analytical method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid drug at 105 °C for 24 hours.

  • Photodegradation: Exposing a solution of the drug to UV light (254 nm) and visible light for a defined period.

Samples from each condition should be analyzed by the validated HPLC method to observe any degradation and the formation of new peaks.

Conclusion

Sourcing high-purity this compound for laboratory use requires a diligent and systematic approach. The process begins with the careful selection of a reputable supplier and a thorough evaluation of the Certificate of Analysis. Understanding the potential process-related and degradation impurities is crucial for interpreting analytical data. The implementation of a validated, in-house HPLC method for purity assessment and the performance of forced degradation studies are essential for ensuring the quality and reliability of the this compound used in research. By following the guidelines outlined in this technical guide, researchers can be confident in the quality of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Lomifylline's Phosphodiesterase (PDE) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lomifylline is an active metabolite of pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] Like its parent compound, this compound is believed to exert some of its therapeutic effects through the inhibition of cyclic nucleotide phosphodiesterases (PDEs).[2][3] PDEs are a superfamily of enzymes that degrade the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting these enzymes, the intracellular concentrations of cAMP and/or cGMP increase, leading to a variety of downstream cellular responses, including smooth muscle relaxation, vasodilation, and modulation of inflammatory responses.[4]

This document provides a detailed protocol for determining the inhibitory activity and selectivity of this compound against various PDE isozymes in an in vitro setting. The provided workflow is based on a common fluorescence polarization (FP) assay format, which is a robust and high-throughput compatible method for measuring PDE activity.

Assay Principle

The in vitro PDE inhibition assay quantifies the enzymatic activity of a specific PDE isozyme in the presence and absence of an inhibitor, such as this compound. The most common methods monitor the conversion of a cyclic nucleotide (cAMP or cGMP) to its corresponding monophosphate form (AMP or GMP).

This protocol utilizes a competitive fluorescence polarization (FP) immunoassay. The principle is as follows:

  • The PDE enzyme hydrolyzes its specific substrate (cAMP or cGMP).

  • A fluorescently labeled cyclic nucleotide tracer is introduced.

  • A specific, high-affinity antibody binds to the fluorescent tracer, resulting in a high FP signal.

  • The product of the enzymatic reaction (AMP or GMP) competes with the fluorescent tracer for antibody binding sites. As more AMP/GMP is produced, more tracer is displaced, leading to a decrease in the FP signal.

  • An inhibitor like this compound will prevent the hydrolysis of the cyclic nucleotide, resulting in less AMP/GMP and consequently a higher FP signal. The potency of the inhibitor is determined by measuring the concentration-dependent effect on the FP signal.

Signaling Pathway of PDE Inhibition

The diagram below illustrates the general mechanism of action for a PDE inhibitor. By blocking the degradation of cAMP or cGMP, this compound can potentiate downstream signaling pathways.

PDE_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Activation ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP (Inactive) PDE->AMP_GMP Hydrolyzes to Response Cellular Response (e.g., Muscle Relaxation, Anti-inflammation) PKA_PKG->Response This compound This compound This compound->PDE Inhibits

Mechanism of Action for a PDE Inhibitor.

Quantitative Data on PDE Inhibition

Table 1: Template for IC50 Values of this compound against PDE Isozymes.

PDE Isozyme Substrate This compound IC50 (µM)
PDE1A cGMP/cAMP User Determined
PDE2A cGMP/cAMP User Determined
PDE3A cAMP User Determined
PDE4A cAMP User Determined
PDE4B cAMP User Determined
PDE4C cAMP User Determined
PDE4D cAMP User Determined
PDE5A cGMP User Determined
PDE7A cAMP User Determined
PDE10A cAMP User Determined

| PDE11A | cGMP/cAMP | User Determined |

Table 2: Reference IC50 Values for Parent Compound, Pentoxifylline.

PDE Isozyme Pentoxifylline IC50 (µM) Reference
PDE4A 99
PDE4B 61
PDE4C 216
PDE4D 45

Note: IC50 values were determined at 1 µM cAMP substrate concentration.

Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay (or similar FP-based assay)

This protocol is adapted from commercially available fluorescence-based PDE assay kits (e.g., PDE-Glo™ from Promega, or Transcreener® from BellBrook Labs) and should be optimized for specific laboratory conditions.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow Start Start: Prepare Reagents Prep_this compound Prepare this compound Serial Dilutions in DMSO, then Assay Buffer Start->Prep_this compound Add_Inhibitor Add this compound or Vehicle (DMSO) to 384-well Microplate Prep_this compound->Add_Inhibitor Add_Enzyme Add Diluted PDE Enzyme Solution to Wells Add_Inhibitor->Add_Enzyme Incubate_1 Incubate for 15-30 min at RT (Allows Inhibitor Binding) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction by Adding cAMP or cGMP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate for 30-60 min at 37°C (Enzymatic Reaction) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (Using Kit's Stop Reagent) Incubate_2->Stop_Reaction Add_Detection Add Detection Reagents (Fluorescent Tracer & Antibody) Stop_Reaction->Add_Detection Incubate_3 Incubate for 60 min at RT (Allow Binding Equilibrium) Add_Detection->Incubate_3 Read_Plate Read Fluorescence Polarization (FP) on a Microplate Reader Incubate_3->Read_Plate Analyze_Data Analyze Data: Calculate % Inhibition and Determine IC50 Value Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the In Vitro PDE Inhibition Assay.
Materials and Reagents

  • This compound: Powder form

  • DMSO: Anhydrous, for stock solution

  • Recombinant Human PDE Enzymes: Panel of desired isozymes (e.g., PDE1A, PDE3A, PDE4D, PDE5A, etc.)

  • PDE Assay Kit: A commercial fluorescence-based kit is recommended (e.g., PDE-Glo™ or similar). These kits typically include:

    • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Substrates (cAMP and/or cGMP)

    • Detection Reagents (fluorescent tracer, binding agent/antibody)

    • Stop Solution

  • Microplates: Low-volume, 384-well black, non-binding surface plates suitable for fluorescence readings.

  • Equipment:

    • Microplate reader capable of measuring fluorescence polarization.

    • Multichannel pipettes or automated liquid handler.

    • Incubator set to 37°C.

    • Vortex mixer.

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • This compound Serial Dilutions: Create a 10-point, 3-fold serial dilution series of this compound.

    • First, perform the serial dilution in 100% DMSO.

    • Next, create intermediate dilutions by diluting the DMSO series into the assay buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • PDE Enzyme Solution: Dilute the stock of each PDE isozyme to its optimal working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically 20-80% substrate conversion in the uninhibited control).

  • Substrate Solution: Prepare the cAMP or cGMP substrate solution at the desired concentration (often near the Km value for the specific enzyme) in assay buffer as per the kit manufacturer's instructions.

Assay Procedure

Perform all steps at room temperature unless otherwise specified. Run all samples, controls, and blanks in triplicate.

  • Add Inhibitor: Dispense 5 µL of the diluted this compound solutions or vehicle control (assay buffer with the same final % DMSO) into the wells of the 384-well plate.

  • Add Enzyme: Add 5 µL of the diluted PDE enzyme solution to each well. For "no enzyme" control wells, add 5 µL of assay buffer instead.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 10 µL of the substrate solution (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Enzymatic Incubation: Mix the plate and incubate for an optimized time (e.g., 30-60 minutes) at 37°C. The incubation time should be kept within the linear range of the reaction.

  • Stop Reaction & Add Detection Reagents: Follow the specific instructions of the chosen commercial assay kit to stop the reaction and add the detection reagents (e.g., stop solution, followed by the fluorescent tracer/antibody mix).

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Read Plate: Measure the fluorescence polarization on a compatible microplate reader using the appropriate excitation and emission wavelengths.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the FP signal from the triplicate wells.

    • Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = 100 x (SignalInhibitor - SignalNo Enzyme) / (SignalVehicle - SignalNo Enzyme)

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R, or Python).

    • The IC50 is the concentration of this compound that produces 50% inhibition of the PDE enzyme activity.

References

Application Notes and Protocols for Lomifylline Administration in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Direct experimental data on the administration of Lomifylline in animal models of sepsis is limited in the current body of scientific literature. However, extensive research has been conducted on Pentoxifylline (PTX), a closely related methylxanthine derivative with a similar mechanism of action as a non-specific phosphodiesterase inhibitor. The following application notes and protocols are based on the available data for Pentoxifylline and can serve as a strong foundation for designing and conducting studies with this compound. It is recommended to perform dose-response studies to establish the optimal therapeutic window for this compound in your specific sepsis model.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents like this compound. This document provides detailed protocols for inducing sepsis in animal models and for the administration of this compound (using Pentoxifylline as a proxy), along with methods for assessing its efficacy. The primary animal models covered are the Lipopolysaccharide (LPS)-induced endotoxemia model and the Cecal Ligation and Puncture (CLP) model of polymicrobial sepsis.

Data Presentation: Effects of Pentoxifylline in Animal Models of Sepsis

The following tables summarize the quantitative data from studies investigating the effects of Pentoxifylline (PTX) in various animal models of sepsis.

Table 1: Effect of Pentoxifylline on Inflammatory Cytokines in LPS-Induced Sepsis in Rabbits

Treatment GroupPeak Plasma IL-1β (% change from control)Peak Plasma TNF-α (% change from control)
LPS only331.7 ± 52.3Not specified
PTX + LPS114.6 ± 30.2Reduced compared to LPS alone

Data adapted from a study in a rabbit model of LPS-induced endotoxemia. PTX was administered orally at 30 mg/kg 45 minutes before LPS injection (5 µg/kg, IV).[1]

Table 2: Effect of Pentoxifylline on Inflammatory Markers in Gastric Mucosa of LPS-Treated Rats

ParameterControlLPS + Saline (150 min)LPS + PTX (150 min)LPS + Saline (240 min)LPS + PTX (240 min)
MPO (µIU/µg protein)0.462 ± 0.1131.253 ± 0.174Lower than LPS+Saline0.991 ± 0.119Lower than LPS+Saline
TXB2 (ng/mg protein)0.416 ± 0.01990.769 ± 0.04950.580 ± 0.03180.9466 ± 0.0560.580 ± 0.0559
PLA2 (IU/mg protein)0.285 ± 0.0830.850 ± 0.0927Not specified0.900 ± 0.0958Not specified
MDA (pmol/mg protein)4.884 ± 0.53311.565 ± 0.9976.216 ± 0.57911.5089 ± 0.6537.0477 ± 0.2527

Data from a study in a rat model of LPS-induced sepsis. LPS was administered at 10 mg/kg intraperitoneally (IP). PTX was administered at 45 mg/kg IP either 30 minutes (early) or 120 minutes (late) after LPS.[2][3][4]

Table 3: Effect of Pentoxifylline on Inflammatory Cytokine Production by Monocytes from Preterm Neonates (in vitro)

CytokineLPS-stimulated (control)LPS + PTX
TNF-αMarkedly elevatedSignificantly downregulated
IL-1βMarkedly elevatedSignificantly downregulated
IL-6Markedly elevatedSignificantly downregulated
IL-10ElevatedSignificantly downregulated (early)

In vitro study on whole cord blood samples from preterm neonates.[5]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Sepsis Model

This model simulates the systemic inflammatory response to Gram-negative bacterial endotoxin.

Materials:

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Sterile, pyrogen-free 0.9% saline

  • This compound (or Pentoxifylline)

  • Appropriate vehicle for drug administration (e.g., saline)

  • Animal model (e.g., C57BL/6 mice, Wistar rats, New Zealand rabbits)

  • Syringes and needles for injection

Protocol:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS is critical and can vary between species and even strains of animals, typically ranging from 1 to 25 mg/kg. A dose-response study is recommended to determine the LD50 (lethal dose for 50% of animals) for your specific experimental conditions.

  • This compound/Pentoxifylline Preparation: Dissolve this compound or Pentoxifylline in the appropriate vehicle. A common dose for Pentoxifylline is 45 mg/kg.

  • Administration:

    • Prophylactic Treatment: Administer this compound/Pentoxifylline (e.g., intraperitoneally or orally) 30-60 minutes before LPS administration.

    • Therapeutic Treatment: Administer this compound/Pentoxifylline at a specified time point after LPS administration (e.g., 30 or 120 minutes).

  • LPS Injection: Administer LPS via intraperitoneal (IP) or intravenous (IV) injection.

  • Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is a key endpoint and should be monitored for at least 72 hours.

  • Sample Collection: At predetermined time points, collect blood (for cytokine analysis), and harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis and measurement of inflammatory markers.

Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical instruments (scissors, forceps, sutures, wound clips)

  • Gauze and disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Suture material (e.g., 3-0 or 4-0 silk)

  • Needles of varying gauges (e.g., 21G, 23G) to modulate sepsis severity

  • This compound (or Pentoxifylline)

  • Vehicle for drug administration

  • Fluid resuscitation (e.g., sterile saline)

Protocol:

  • Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (e.g., 5-10 mm). The amount of ligated cecum will influence the severity of sepsis.

  • Puncture: Puncture the ligated cecum once or twice with a needle. The size of the needle will also determine the severity of sepsis (a larger gauge needle results in more severe sepsis). A small amount of fecal matter can be gently expressed to ensure patency.

  • Cecum Repositioning: Return the cecum to the abdominal cavity.

  • Closure: Close the peritoneal wall and skin in two separate layers using sutures and/or wound clips.

  • Fluid Resuscitation: Administer subcutaneous sterile saline (e.g., 1 mL) to provide fluid resuscitation.

  • This compound/Pentoxifylline Administration: Administer the drug at the desired dose and time point (prophylactic or therapeutic) via the chosen route (e.g., IP, IV, or subcutaneous).

  • Post-Operative Care: Place the animal in a clean cage on a warming pad to maintain body temperature during recovery. Provide easy access to food and water.

  • Monitoring and Sample Collection: Monitor the animals for signs of sepsis and survival as described in the LPS model. Collect blood and tissue samples at specified time points for analysis.

Visualization of Pathways and Workflows

Signaling Pathway of this compound/Pentoxifylline in Sepsis

Lomifylline_Sepsis_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Systemic Inflammation Organ Dysfunction Cytokines->Inflammation This compound This compound/ Pentoxifylline PDE Phosphodiesterase (PDE) Inhibition This compound->PDE cAMP ↑ cAMP PDE->cAMP Inhibits cAMP->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound/Pentoxifylline in sepsis.

Experimental Workflow for LPS-Induced Sepsis Model

LPS_Workflow cluster_groups start Start acclimatize Animal Acclimatization start->acclimatize drug_prep Prepare this compound/ Pentoxifylline Solution acclimatize->drug_prep lps_prep Prepare LPS Solution acclimatize->lps_prep treatment_group Administer Drug (Prophylactic or Therapeutic) drug_prep->treatment_group lps_injection Induce Sepsis (LPS Injection) lps_prep->lps_injection treatment_group->lps_injection control_group Administer Vehicle control_group->lps_injection monitoring Monitor Survival and Clinical Signs lps_injection->monitoring sampling Collect Blood and Tissue Samples monitoring->sampling analysis Analyze Cytokines, Inflammatory Markers, Histopathology sampling->analysis end End analysis->end

Caption: Experimental workflow for the LPS-induced sepsis model.

Experimental Workflow for CLP-Induced Sepsis Model

CLP_Workflow start Start anesthesia Anesthetize Animal start->anesthesia surgery Perform CLP Surgery (Ligation & Puncture) anesthesia->surgery resuscitation Fluid Resuscitation surgery->resuscitation drug_admin Administer this compound/ Pentoxifylline resuscitation->drug_admin post_op Post-Operative Care and Recovery drug_admin->post_op monitoring Monitor Survival and Clinical Signs post_op->monitoring sampling Collect Blood and Tissue Samples monitoring->sampling analysis Analyze Cytokines, Inflammatory Markers, Histopathology sampling->analysis end End analysis->end

Caption: Experimental workflow for the CLP-induced sepsis model.

References

Application Note: High-Throughput Quantification of Lomifylline in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, specific, and high-throughput High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Lomifylline in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the accurate measurement of this compound.

Introduction

This compound, a metabolite of Pentoxifylline, is a methylxanthine derivative with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile and clinical efficacy. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method is based on established analytical techniques for similar compounds, such as Pentoxifylline, ensuring a high degree of reliability and reproducibility.[1][2][3]

Experimental

Materials and Reagents

  • This compound analytical standard

  • This compound-d6 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (drug-free)

Instrumentation

  • HPLC system (e.g., Agilent, Waters, Shimadzu)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[4][5]

  • To 100 µL of plasma sample, add 20 µL of the internal standard (IS) working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an aliquot of the supernatant into the HPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized HPLC and MS/MS parameters.

Table 1: HPLC Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., 5-95% B over 3 min)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time ~5 minutes

Table 2: MS/MS Parameters

ParameterThis compoundThis compound-d6 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) [To be determined experimentally][To be determined experimentally]
Product Ion (m/z) [To be determined experimentally][To be determined experimentally]
Collision Energy (eV) [To be optimized][To be optimized]
Declustering Potential (V) [To be optimized][To be optimized]

Note: The specific m/z transitions for this compound and its internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For structurally similar compounds like Pentoxifylline, the transition m/z 279.3 > 181.1 is commonly used.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Linearity: A linear range of 1-1000 ng/mL is typically achievable for similar compounds.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Selectivity and Specificity: No significant interference should be observed at the retention time of the analyte and IS.

  • Matrix Effect: Assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and IS.

  • Recovery: Extraction recovery should be consistent and reproducible.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).

Results and Discussion

This HPLC-MS/MS method provides a rapid and reliable means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for studies with large numbers of samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound-d6 stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation
  • Label microcentrifuge tubes for each sample, calibrator, and quality control sample.

  • Pipette 100 µL of the respective plasma sample into the labeled tubes.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank.

  • Add 300 µL of cold acetonitrile (with 0.1% formic acid).

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Protocol 3: Data Analysis
  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Injection msms MS/MS Detection hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_extraction Extraction cluster_separation Separation & Detection cluster_quantification Quantification sample Plasma Sample extraction Protein Precipitation sample->extraction is Internal Standard is->extraction hplc HPLC extraction->hplc Extract msms MS/MS hplc->msms analyte_response Analyte Response msms->analyte_response is_response IS Response msms->is_response ratio Response Ratio analyte_response->ratio is_response->ratio concentration Concentration ratio->concentration

Caption: Logical relationship of the HPLC-MS/MS method.

References

Application Notes and Protocols for Studying Cyclic Nucleotide Signaling with Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline, a methylxanthine derivative, is a phosphodiesterase (PDE) inhibitor investigated for its therapeutic potential in vascular diseases. Its mechanism of action involves the modulation of intracellular cyclic nucleotide signaling pathways. Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are critical second messengers that regulate a vast array of cellular processes. The intracellular concentrations of these molecules are tightly controlled by their synthesis through adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs).[1] By inhibiting PDEs, this compound increases the intracellular levels of cAMP and/or cGMP, thereby influencing downstream signaling cascades.[2]

These application notes provide a comprehensive guide for utilizing this compound as a tool to study cAMP and cGMP signaling. Due to the limited availability of specific quantitative data for this compound, data from its parent compound, Pentoxifylline, a non-selective PDE inhibitor, is used as a proxy to illustrate the experimental principles and expected outcomes.[2][3][4]

Mechanism of Action: Modulation of Cyclic Nucleotide Signaling

This compound, as a PDE inhibitor, prevents the hydrolysis of cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively. This leads to an accumulation of intracellular cAMP and cGMP, which in turn activate their downstream effectors, primarily Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP. The specific cellular response to this compound depends on the expression and activity of various PDE isoforms in the target cells, as well as the downstream components of the cAMP and cGMP signaling pathways.

Diagram of the General Mechanism of Action of this compound

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR/Other Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes from ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate for PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates This compound This compound This compound->PDE Inhibits AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to Downstream Downstream Cellular Effects (e.g., Gene Expression, Ion Channel Activity, etc.) PKA_PKG->Downstream Phosphorylates & Regulates Start Start Prepare_Reaction Prepare PDE Reaction Mix (Buffer, PDE enzyme, cAMP/cGMP substrate) Start->Prepare_Reaction Add_this compound Add this compound (or vehicle control) Prepare_Reaction->Add_this compound Incubate_PDE Incubate at 37°C Add_this compound->Incubate_PDE Terminate_Reaction Terminate Reaction (e.g., add stop solution) Incubate_PDE->Terminate_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate % inhibition and IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with this compound (and optional agonist/antagonist) Incubate_Cells->Treat_Cells Lyse_Cells Lyse Cells to Release Intracellular Contents Treat_Cells->Lyse_Cells Perform_ELISA Perform cAMP/cGMP ELISA Lyse_Cells->Perform_ELISA Measure_Absorbance Measure Absorbance Perform_ELISA->Measure_Absorbance Calculate_Concentration Calculate cAMP/cGMP Concentration (using a standard curve) Measure_Absorbance->Calculate_Concentration End End Calculate_Concentration->End cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling cluster_PDEs Phosphodiesterases AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by PDE2 PDE2 cAMP->PDE2 Hydrolyzed by GC Guanylyl Cyclase cGMP cGMP GC->cGMP PKG PKG cGMP->PKG Activates cGMP->PDE3 Inhibits cGMP->PDE2 Activates

References

Lomifylline: A Versatile Tool Compound for Phosphodiesterase 4 (PDE4) Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline, a xanthine derivative, presents itself as a valuable tool compound for investigating the role of phosphodiesterase 4 (PDE4) in various cellular processes. As a member of the methylxanthine class of compounds, which are known non-selective phosphodiesterase inhibitors, this compound is presumed to exert its effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP).[1][2][3] This leads to an accumulation of intracellular cAMP, a critical second messenger that modulates a wide array of cellular functions, including inflammation, smooth muscle relaxation, and neuronal signaling. These application notes provide a comprehensive guide for utilizing this compound in PDE4 research, complete with detailed experimental protocols to characterize its activity and selectivity.

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade, primarily expressed in inflammatory and immune cells.[1] Its inhibition leads to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines, making it an attractive target for therapeutic intervention in inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[1] While several selective PDE4 inhibitors have been developed, tool compounds like this compound are instrumental for initial exploratory studies and for understanding the broader effects of PDE inhibition.

Mechanism of Action: The cAMP Signaling Pathway

This compound, as a putative PDE4 inhibitor, modulates the cAMP signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. PDE4 enzymes specifically hydrolyze cAMP to AMP, thus terminating the signal. By inhibiting PDE4, this compound is expected to increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which in turn regulates the transcription of genes involved in inflammation and other cellular responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP AMP AMP cAMP->AMP PKA PKA (inactive) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription (e.g., anti-inflammatory cytokines) pCREB->Gene Regulates

Figure 1: Proposed mechanism of action of this compound on the cAMP signaling pathway.

Quantitative Data for Reference

CompoundPDE4A (IC50, µM)PDE4B (IC50, µM)PDE4C (IC50, µM)PDE4D (IC50, µM)
Pentoxifylline>100>100>100>100

Table 1: Reported IC50 values for Pentoxifylline against human recombinant PDE4 subtypes. It is important to note that Pentoxifylline is considered a non-specific PDE inhibitor.

CompoundPDE1 (IC50, µM)PDE3 (IC50, µM)PDE5 (IC50, µM)
Pentoxifylline>100>100>100

Table 2: Reported IC50 values for Pentoxifylline against other PDE isozymes, highlighting its non-selective nature.

Experimental Protocols

The following protocols provide detailed methodologies to characterize the activity of this compound as a PDE4 inhibitor.

Protocol 1: Biochemical Assay for PDE4 Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound on purified PDE4 enzyme. A common method is a fluorescence polarization (FP)-based assay.

cluster_workflow Biochemical PDE4 Inhibition Assay Workflow start Start prepare Prepare Reagents: - Purified PDE4 Enzyme - Fluorescently Labeled cAMP - this compound dilutions start->prepare incubate Incubate PDE4 with this compound prepare->incubate add_substrate Add Fluorescent cAMP incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction add_antibody Add Anti-cAMP Antibody (FP readout) reaction->add_antibody measure Measure Fluorescence Polarization add_antibody->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Figure 2: Workflow for a fluorescence polarization-based PDE4 inhibition assay.

Materials:

  • Purified recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP substrate (e.g., fluorescein-cAMP)

  • Anti-cAMP antibody

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO).

  • Enzyme Incubation: Add 5 µL of each this compound dilution or vehicle control to the wells of a 384-well plate. Add 5 µL of diluted PDE4 enzyme to each well. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Add 10 µL of fluorescently labeled cAMP substrate to each well to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of anti-cAMP antibody to each well to stop the reaction and allow for binding to the remaining fluorescent cAMP. Incubate for 30 minutes.

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for cAMP Accumulation

This protocol measures the effect of this compound on intracellular cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7).

Materials:

  • PBMCs or RAW 264.7 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA or HTRF-based kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) for 15-30 minutes to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

  • Data Analysis: Normalize the cAMP levels to the vehicle control and plot the results against the this compound concentration to determine the EC50 for cAMP accumulation.

Protocol 3: TNF-α Release Assay in Macrophages

This protocol assesses the anti-inflammatory effect of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

cluster_workflow TNF-α Release Assay Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells treat_compound Pre-treat with this compound seed_cells->treat_compound stimulate_lps Stimulate with LPS treat_compound->stimulate_lps incubate Incubate for 4-24 hours stimulate_lps->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant measure_tnfa Measure TNF-α Levels (ELISA) collect_supernatant->measure_tnfa analyze Analyze Data and Calculate IC50 measure_tnfa->analyze end End analyze->end

Figure 3: Workflow for measuring TNF-α release from macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the this compound concentration.

Protocol 4: Western Blot for PKA and CREB Phosphorylation

This protocol is to determine if this compound's effect on cAMP levels translates to the phosphorylation of downstream targets PKA and CREB.

Materials:

  • Relevant cell line (e.g., PBMCs, RAW 264.7)

  • This compound

  • Forskolin or other appropriate stimulus

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-PKA substrate, anti-phospho-CREB, anti-total PKA, anti-total CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Treat cells with this compound and/or a stimulus as described in the cell-based cAMP assay.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on PKA and CREB phosphorylation.

Conclusion

This compound serves as a readily accessible tool compound for investigating the physiological and pathological roles of PDE4 and the broader cAMP signaling pathway. While specific quantitative data on its inhibitory profile is not extensively documented, the provided protocols offer a robust framework for researchers to thoroughly characterize its biochemical and cellular activities. By employing these standardized methods, scientists can effectively utilize this compound to probe the intricate functions of PDE4 in health and disease, paving the way for the development of more selective and potent therapeutic agents.

References

Application Notes and Protocols for Lomifylline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and use of Lomifylline, a phosphodiesterase (PDE) inhibitor, in cell culture experiments. This document includes information on the mechanism of action, recommended solvents, a detailed protocol for stock solution preparation, and guidelines for its application in cell-based assays. Due to the limited availability of specific quantitative data for this compound, this protocol also emphasizes the importance of independent verification of solubility and stability for specific experimental conditions.

Introduction to this compound

This compound is a xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the intracellular concentrations of cAMP and cGMP, thereby modulating a variety of downstream signaling pathways. The specific PDE isozymes inhibited by this compound and its precise selectivity profile are not extensively documented in publicly available literature. However, as a xanthine derivative, it is likely to be a non-selective PDE inhibitor.

Data Presentation: Properties of this compound and Recommended Handling

ParameterValue / RecommendationSource / Justification
Molecular Formula C₁₃H₁₈N₄O₃PubChem CID: 65599[1]
Molecular Weight 278.31 g/mol PubChem CID: 65599[1]
Recommended Solvents Dimethyl sulfoxide (DMSO) or EthanolGeneral laboratory practice for dissolving small molecules for cell culture.
Recommended Stock Concentration To be determined empirically. Start with a high concentration (e.g., 10-50 mM) and dilute further.To minimize the final solvent concentration in the cell culture medium.
Recommended Final Solvent Concentration DMSO: ≤ 0.5% (v/v), Ethanol: ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity and off-target effects.
Storage of Stock Solution Aliquot and store at -20°C or -80°C. Protect from light.General best practice to maintain stability and avoid repeated freeze-thaw cycles.
Stability in Cell Culture Media Data not available. It is recommended to prepare fresh dilutions for each experiment.The stability of compounds in complex aqueous solutions like cell culture media can be limited.[2][3][4]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes a general method for preparing a this compound stock solution. The exact concentrations should be optimized based on the user's specific cell type and experimental design.

Materials:

  • This compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) or absolute Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Calculating Solvent Volume: Calculate the volume of solvent required to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution of this compound (MW: 278.31 g/mol ):

    • Volume (L) = [Mass (g) / 278.31 g/mol ] / 0.010 mol/L

  • Dissolving this compound:

    • Add the calculated volume of sterile DMSO or ethanol to the vial containing the this compound powder.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of this compound under these conditions should be considered.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO). However, this may lead to some loss of the compound.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Application of this compound to Cell Cultures

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (DMSO or ethanol) to the cell culture medium without this compound. This is essential to distinguish the effects of this compound from those of the solvent.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G start Start weigh Weigh this compound Powder start->weigh calculate Calculate Solvent Volume (for desired stock concentration) weigh->calculate add_solvent Add Sterile Solvent (DMSO or Ethanol) calculate->add_solvent dissolve Vortex to Dissolve (Gentle warming if necessary) add_solvent->dissolve sterilize Filter Sterilize (Optional) (0.22 µm filter) dissolve->sterilize aliquot Aliquot into single-use tubes sterilize->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway of Non-Selective Phosphodiesterase Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDEs Phosphodiesterases (PDEs) cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDEs PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDEs->AMP GMP 5'-GMP PDEs->GMP Cellular_Response Cellular Response (e.g., ↓ Inflammation, Vasodilation) PKA->Cellular_Response PKG->Cellular_Response This compound This compound This compound->PDEs Inhibition

Caption: General signaling pathway of this compound as a non-selective PDE inhibitor.

Troubleshooting and Considerations

  • Precipitation: If this compound precipitates upon dilution in cell culture medium, try pre-warming the medium to 37°C and adding the stock solution dropwise while gently swirling. A lower final concentration may also be necessary.

  • Cytotoxicity: Always perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line. Include a vehicle control to assess the toxicity of the solvent.

  • Stability: As the stability of this compound in cell culture media is unknown, it is best to prepare fresh dilutions for each experiment. For time-course experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.

  • PDE Isoform Selectivity: Since this compound is likely a non-selective PDE inhibitor, the observed cellular effects will be a composite of inhibiting multiple PDE isoforms. The relative expression of different PDE isoforms in your cell type of interest will influence the overall response.

Conclusion

This document provides a foundational protocol for the use of this compound in cell culture experiments. Due to the lack of specific solubility and stability data, researchers are strongly encouraged to perform preliminary experiments to determine the optimal conditions for their specific experimental setup. The provided diagrams and protocols offer a starting point for investigating the biological effects of this phosphodiesterase inhibitor in various cell-based models.

References

Application Notes and Protocols for In Vivo Delivery of Lomifylline in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo delivery methods for the phosphodiesterase inhibitor, Lomifylline, in mouse models. The information compiled herein is intended to guide researchers in selecting appropriate administration routes and designing experimental protocols.

Mechanism of Action: this compound as a Phosphodiesterase Inhibitor

This compound, a xanthine derivative, exerts its pharmacological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, with a particular affinity for PDE4B. PDEs are responsible for the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP in various cells, including immune cells such as macrophages and T lymphocytes.

The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which in turn triggers a cascade of downstream signaling events. In immune cells, this generally leads to an anti-inflammatory and immunomodulatory response. For instance, in macrophages, elevated cAMP can inhibit the production of pro-inflammatory cytokines like TNF-α and promote a shift towards an anti-inflammatory M2 phenotype. In T lymphocytes, increased cAMP can suppress T-cell activation and proliferation.

Lomifylline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell (e.g., Macrophage, T-cell) This compound This compound PDE PDE This compound->PDE Inhibits ATP ATP AC AC cAMP cAMP AC->cAMP Converts cAMP->PDE Degraded by PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylates Anti_Inflammatory_Response Anti-inflammatory Response (e.g., ↓TNF-α, ↑IL-10) Downstream_Effectors->Anti_Inflammatory_Response Leads to

This compound's signaling pathway.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for this compound (Lisofylline) and its parent compound, Pentoxifylline, from various studies in mice. It is important to note that these values are compiled from different sources and experimental conditions may vary.

CompoundAdministration RouteDosage (mg/kg)Peak Plasma Concentration (Cmax) (µg/mL)Time to Peak (Tmax)Elimination Half-life (t½) (min)Vehicle/FormulationReference
This compound Intravenous (IV)50Not explicitly statedImmediateNot explicitly statedNot specified[1]
Pentoxifylline Intraperitoneal (IP)10 - 100~10 - 100Minutes4.6 - 7.5Not specified
Pentoxifylline Intraperitoneal (IP)60Not explicitly statedNot specifiedNot explicitly statedSaline
Pentoxifylline Oral Gavage (PO)100 - 200Not explicitly statedNot specifiedNot specifiedSaline
Pentoxifylline Subcutaneous (SC)15Not explicitly statedNot specifiedNot specifiedSaline

Note: Data for this compound is limited in publicly available literature. Pentoxifylline is often used as a reference compound.

Experimental Protocols

The following are generalized protocols for the in vivo administration of this compound in mice. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the physicochemical properties of their this compound formulation.

Oral Gavage (PO)

Oral gavage is a common method for precise oral administration of substances.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch for adult mice)

  • 1 mL syringe

  • Animal scale

  • 70% ethanol

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume.

  • Drug Formulation: Prepare the this compound solution or suspension in a suitable vehicle (e.g., water, saline, or a methylcellulose-based vehicle for suspensions). Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg).

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

    • With the mouse held vertically, gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.

  • Administration: Once the needle is in the stomach, slowly depress the syringe plunger to deliver the this compound formulation.

  • Withdrawal: Gently remove the gavage needle in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Oral_Gavage_Workflow A Weigh Mouse & Calculate Dose B Prepare this compound Formulation A->B C Restrain Mouse (Scruffing) B->C D Measure & Insert Gavage Needle C->D E Administer Formulation D->E F Withdraw Needle E->F G Monitor Animal F->G

Workflow for oral gavage.
Intraperitoneal (IP) Injection

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 25-27 gauge)

  • 70% ethanol

  • Animal scale

Protocol:

  • Animal Preparation: Weigh the mouse to determine the correct injection volume.

  • Drug Formulation: Prepare a sterile, isotonic this compound solution. Common vehicles include sterile saline or phosphate-buffered saline (PBS). The volume should not exceed 10 mL/kg.

  • Restraint: Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Slowly inject the this compound solution.

  • Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

IP_Injection_Workflow A Weigh Mouse & Calculate Dose B Prepare Sterile this compound Solution A->B C Restrain Mouse & Expose Abdomen B->C D Locate & Disinfect Injection Site C->D E Insert Needle & Aspirate D->E F Inject Solution E->F G Withdraw Needle & Monitor F->G

Workflow for IP injection.
Intravenous (IV) Injection (Tail Vein)

IV injection provides rapid and complete bioavailability. This technique requires skill and practice.

Materials:

  • This compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (e.g., 27-30 gauge)

  • Restraining device for mice

  • Heat lamp or warming pad

  • 70% ethanol

Protocol:

  • Animal Preparation: Place the mouse in a restraining device. To aid in visualization of the tail veins, warm the tail using a heat lamp or warming pad for a short period.

  • Drug Formulation: Prepare a sterile, particle-free this compound solution. The volume should be low, typically not exceeding 5 mL/kg for a bolus injection.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection:

    • Wipe the tail with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.

    • A successful cannulation may be indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. The vein should blanch, and there should be no resistance. If a blister forms, the injection is subcutaneous, and the needle should be withdrawn.

  • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

IV_Injection_Workflow A Prepare Sterile this compound Solution B Restrain Mouse & Warm Tail A->B C Identify & Disinfect Lateral Tail Vein B->C D Insert Needle into Vein C->D E Slowly Inject Solution D->E F Withdraw Needle & Apply Pressure E->F G Monitor Animal F->G

Workflow for IV tail vein injection.

References

Application Notes and Protocols for Measuring the Effects of Lomifylline on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline is a xanthine derivative and a phosphodiesterase inhibitor, expected to possess significant immunomodulatory properties. Due to a scarcity of direct research on this compound, this document extrapolates data from its close analogue, Pentoxifylline (PTX), which has been extensively studied for its anti-inflammatory effects. PTX is known to modulate cytokine production, primarily by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This application note provides a comprehensive guide to measuring the effects of this compound on the production of key inflammatory cytokines. The protocols and data presented are largely based on studies of Pentoxifylline and are intended to serve as a foundational resource for investigating this compound.

Mechanism of Action: Phosphodiesterase Inhibition

This compound, like Pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, this compound is presumed to increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can modulate the transcription of pro-inflammatory genes, often through the inhibition of the NF-κB pathway.[1] This mechanism generally leads to the suppression of pro-inflammatory cytokines.[1][2]

Data Presentation: Effects of Pentoxifylline (as a proxy for this compound) on Cytokine Production

The following tables summarize the quantitative effects of Pentoxifylline on the production of various cytokines in different experimental settings. These data provide an expected range of activity for this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Pentoxifylline

CytokineCell TypeStimulantPTX Concentration% InhibitionReference
TNF-αHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)1 mM100%[3]
TNF-αHuman PBMCsStaphylococcal Enterotoxin B (SEB)1 mM100%
TNF-αHuman PBMCsToxic Shock Syndrome Toxin-1 (TSST-1)1 mM78%
TNF-αHuman Alveolar MacrophagesLPS (10 µg/ml)1.0 - 2.0 mMSignificant Suppression
TNF-αRat Kupffer CellsLPS (100 µg/kg)100 mg/kg (in vivo)>95%
IL-1βHuman PBMCsSEB1 mM57%
IL-1βHuman PBMCsTSST-11 mM99%
IL-1βRat Kupffer CellsLPS (100 µg/kg)100 mg/kg (in vivo)39%
IL-6Human PBMCsIn vivo administration (5x400mg for 2 days, measured 5 days post-treatment)N/ASignificantly Suppressed
IL-8Human PBMCsIn vivo administration (5x400mg for 2 days, measured 5 days post-treatment)N/ASignificantly Suppressed
IFN-γHuman PBMCsSEB1 mM65%
IFN-γHuman PBMCsTSST-11 mM55%

Table 2: In Vitro Modulation of Anti-inflammatory and Other Cytokines by Pentoxifylline

CytokineCell TypeStimulantPTX ConcentrationEffectReference
IL-10Human BloodLPS50-400 µmol/lIncreased mRNA
IL-6Human PBMCsIn vitro incubationNot specifiedEnhanced
IL-1βHuman PBMCsIn vitro incubationNot specifiedNot Affected
IL-8Human PBMCsIn vitro incubationNot specifiedNot Affected

Signaling Pathways

The immunomodulatory effects of this compound are primarily mediated through the inhibition of key inflammatory signaling pathways.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->NFkB inhibits This compound This compound This compound->PDE inhibits DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines induces transcription

Caption: this compound's mechanism via the NF-κB pathway.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates P_STAT p-STAT STAT->P_STAT STAT_dimer STAT Dimer P_STAT->STAT_dimer dimerizes PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->JAK may inhibit PKA->STAT may inhibit This compound This compound This compound->PDE inhibits DNA DNA STAT_dimer->DNA translocates to nucleus and binds Genes Inflammatory Gene Expression DNA->Genes

Caption: Potential modulation of the JAK-STAT pathway by this compound.

Experimental Workflow

A generalized workflow for assessing the impact of this compound on cytokine production is outlined below.

Cell_Culture 1. Cell Culture (e.g., PBMCs, Macrophages) Stimulation 2. Stimulation (e.g., LPS, PHA) + this compound Treatment Cell_Culture->Stimulation Incubation 3. Incubation Stimulation->Incubation Sample_Collection 4. Sample Collection (Supernatant and/or Cells) Incubation->Sample_Collection Cytokine_Measurement 5. Cytokine Measurement Sample_Collection->Cytokine_Measurement Data_Analysis 6. Data Analysis Cytokine_Measurement->Data_Analysis

Caption: General workflow for cytokine production analysis.

Experimental Protocols

Protocol 1: Measurement of Secreted Cytokines using ELISA

Objective: To quantify the concentration of specific cytokines secreted into the cell culture supernatant following treatment with this compound.

Materials:

  • Cell culture medium appropriate for the cell type

  • Cells of interest (e.g., PBMCs, macrophages)

  • This compound

  • Stimulating agent (e.g., LPS, PHA)

  • Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight if necessary.

  • This compound Treatment: Prepare a stock solution of this compound and dilute it to the desired final concentrations in cell culture medium. Add the this compound dilutions to the appropriate wells. Include a vehicle control.

  • Stimulation: Add the stimulating agent (e.g., LPS) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Compare the cytokine levels in the this compound-treated wells to the control wells.

Protocol 2: Intracellular Cytokine Staining and Flow Cytometry

Objective: To identify and quantify the frequency of cytokine-producing cells within a heterogeneous population after this compound treatment.

Materials:

  • Cells of interest (e.g., PBMCs)

  • This compound

  • Stimulating agent (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines

  • Flow cytometer

Procedure:

  • Cell Stimulation and this compound Treatment: In culture tubes or plates, treat the cells with this compound at various concentrations. Add the stimulating agent.

  • Protein Transport Inhibition: Add a protein transport inhibitor to the cell cultures to allow for the accumulation of cytokines within the cells.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD4+ T cells, monocytes).

  • Fixation and Permeabilization: Wash the cells again and then fix and permeabilize them using appropriate buffers. This step is crucial for allowing the anti-cytokine antibodies to enter the cells.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells producing each cytokine within specific cell populations. Compare the results from this compound-treated samples to the controls.

Conclusion

These application notes and protocols provide a robust framework for investigating the effects of this compound on cytokine production. Based on the extensive data available for its analogue, Pentoxifylline, this compound is expected to be a potent inhibitor of pro-inflammatory cytokines such as TNF-α and IL-1β. However, its effects on other cytokines like IL-6 and IL-10 may be context-dependent. The provided experimental protocols for ELISA and intracellular flow cytometry are standard methods for obtaining reliable and quantitative data on cytokine modulation. The signaling pathway diagrams offer a visual representation of the likely molecular mechanisms of action. Researchers are encouraged to perform dose-response and time-course experiments to fully characterize the immunomodulatory profile of this compound.

References

Experimental Design for Studying Lomifylline's Anti-inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of Lomifylline, a phosphodiesterase inhibitor. The protocols detailed herein cover both in vitro and in vivo methodologies to elucidate its mechanism of action and evaluate its therapeutic potential.

Introduction to this compound and its Anti-inflammatory Potential

This compound is a methylxanthine derivative and a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, this compound increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to activate Protein Kinase A (PKA), which in turn can modulate various inflammatory signaling pathways, most notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This proposed mechanism suggests that this compound may exert significant anti-inflammatory effects. The following experimental design is structured to test this hypothesis.

In Vitro Experimental Design

The in vitro studies are designed to assess the direct effects of this compound on macrophage activation and inflammatory signaling.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 will be used. Cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

This compound Preparation: A stock solution of this compound will be prepared in sterile DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Groups:

  • Control: Untreated cells.

  • LPS: Cells stimulated with Lipopolysaccharide (100 ng/mL) to induce an inflammatory response.

  • This compound: Cells treated with varying concentrations of this compound (e.g., 1, 10, 50 µM).

  • LPS + this compound: Cells pre-treated with this compound for 1 hour followed by LPS stimulation.

Key In Vitro Experiments

To determine the cytotoxic potential of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Control)100
1
10
50
100
200

To quantify the effect of this compound on the production of TNF-α and IL-6.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat cells with this compound (1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (100 ng/mL)
This compound (1 µM)
This compound (10 µM)
This compound (50 µM)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

To assess the effect of this compound on the mRNA expression of Tnf-α, Il-6, and Nos2.

Protocol:

  • Treat cells as described in the ELISA protocol for 6 hours.

  • Extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and specific primers for Tnf-α, Il-6, Nos2, and a housekeeping gene (e.g., Gapdh) for normalization.

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

Data Presentation:

TreatmentRelative Tnf-α mRNA ExpressionRelative Il-6 mRNA ExpressionRelative Nos2 mRNA Expression
Control1.01.01.0
LPS (100 ng/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

To investigate the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Protocol:

  • Treat cells as described in the ELISA protocol for 30 minutes.

  • Lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin (loading control).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Data Presentation:

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Control1.01.0
LPS (100 ng/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

To determine if this compound influences macrophage polarization towards an anti-inflammatory (M2) phenotype.

Protocol:

  • Differentiate bone marrow-derived macrophages (BMDMs) from mice.

  • Polarize BMDMs towards M1 (LPS + IFN-γ) or M2 (IL-4 + IL-13) phenotypes in the presence or absence of this compound for 48 hours.

  • Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD86) and M2 markers (e.g., CD206).

  • Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment% CD86+ (M1) cells% CD206+ (M2) cells
M0 (unpolarized)
M1 (LPS + IFN-γ)
M1 + this compound (10 µM)
M2 (IL-4 + IL-13)
M2 + this compound (10 µM)

In Vivo Experimental Design

The in vivo study is designed to evaluate the anti-inflammatory efficacy of this compound in an acute inflammatory model.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a well-established and reproducible model of acute inflammation.

Animals: Male Wistar rats (180-220 g).

This compound Preparation for Oral Gavage: this compound will be suspended in a 0.5% carboxymethylcellulose (CMC) solution for oral administration.

Experimental Groups (n=6 per group):

  • Control: Vehicle (0.5% CMC) orally + intraplantar injection of saline.

  • Carrageenan: Vehicle orally + intraplantar injection of 1% carrageenan.

  • This compound (25 mg/kg): this compound (25 mg/kg, p.o.) + intraplantar injection of 1% carrageenan.

  • This compound (50 mg/kg): this compound (50 mg/kg, p.o.) + intraplantar injection of 1% carrageenan.

  • Indomethacin (10 mg/kg): Indomethacin (10 mg/kg, p.o.) + intraplantar injection of 1% carrageenan (positive control).

Protocol:

  • Administer this compound, indomethacin, or vehicle orally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

Data Presentation:

Treatment GroupPaw Volume Increase (mL) at 3hEdema Inhibition (%) at 3h
Control (Saline)N/A
Carrageenan0
This compound (25 mg/kg)
This compound (50 mg/kg)
Indomethacin (10 mg/kg)

Visualizations

Proposed Signaling Pathway of this compound's Anti-inflammatory Action

Lomifylline_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation IKK IKK PKA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Assays Culture RAW 264.7 Cell Culture Treatment This compound +/- LPS Treatment Culture->Treatment MTT Cell Viability (MTT) Treatment->MTT ELISA Cytokine Production (ELISA) Treatment->ELISA qPCR Gene Expression (qPCR) Treatment->qPCR WB Signaling Pathway (Western Blot) Treatment->WB Flow Macrophage Polarization (Flow Cytometry) Treatment->Flow In_Vivo_Workflow cluster_procedure Procedure cluster_analysis Data Analysis Dosing Oral Administration (this compound/Vehicle) Induction Carrageenan Injection (Intraplantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Calculation Calculate Paw Edema Measurement->Calculation Inhibition Determine % Inhibition Calculation->Inhibition

Application of Lomifylline in Models of Ischemic Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline, an active metabolite of Pentoxifylline, is a methylxanthine derivative with hemorheological, anti-inflammatory, and antioxidant properties.[1][2] While much of the existing research focuses on its parent compound, Pentoxifylline, the therapeutic effects are largely attributed to its metabolites, including this compound.[1] This document provides a comprehensive overview of the application of this compound (leveraging data from Pentoxifylline studies) in preclinical models of ischemic injury, including cerebral, renal, and intestinal ischemia. The provided protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in ischemic conditions.

This compound primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This increase in cAMP has several downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and the modulation of signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately contributing to its protective effects against ischemic damage.

Data Presentation

The following tables summarize quantitative data from studies utilizing Pentoxifylline in various models of ischemic injury. These data highlight the potential therapeutic efficacy of this compound in reducing tissue damage and improving functional outcomes.

Table 1: Effects of Pentoxifylline on Cerebral Ischemia

ParameterAnimal ModelIschemia ModelPentoxifylline TreatmentOutcomeReference
Neurological Deficit ScoreRatCerebral Ischemia-Reperfusion200 mg/kg IP, 1hr before and 3hr after ischemiaSignificant improvement in neurological score
Cerebral Infarct VolumeRatCerebral Ischemia-ReperfusionNot specifiedSignificant reduction in infarct volume
IL-6 LevelsRatCerebral Ischemia-ReperfusionNot specifiedSignificant reversal of ischemia-induced increase
TNF-α LevelsRatCerebral Ischemia-ReperfusionNot specifiedSignificant reversal of ischemia-induced increase
Malondialdehyde (MDA) LevelsRatCerebral Ischemia-ReperfusionNot specifiedSignificant reversal of ischemia-induced increase
Superoxide Dismutase (SOD) ActivityRatCerebral Ischemia-ReperfusionNot specifiedSignificant reversal of ischemia-induced decrease

Table 2: Effects of Pentoxifylline on Renal Ischemia-Reperfusion Injury

ParameterAnimal ModelIschemia DurationPentoxifylline TreatmentOutcomeReference
Histologic Score (Tubular Necrosis, Atrophy, etc.)Rabbit2 hoursContinuous infusion during reperfusionSignificantly reduced histological damage compared to control
Malondialdehyde (MDA) Levels (nmol/gr tissue)Rabbit2 hoursContinuous infusion during reperfusion119 +/- 15 (vs. 132 +/- 14 in control)

Table 3: Effects of Pentoxifylline on Intestinal Ischemia-Reperfusion Injury

ParameterAnimal ModelIschemia DurationPentoxifylline TreatmentOutcomeReference
Survival Rate (7 days)Rat120 minutes10 mg/kg at reperfusion70% (vs. 40% in ischemic controls)
Serum Lactic DehydrogenaseRat120 minutes10 mg/kg at reperfusionSignificant reduction in cell damage markers
Tissue Malondialdehyde (MDA)Rat120 minutes10 mg/kg at reperfusionSignificant reduction in oxidative stress markers
Tissue MyeloperoxidaseRat120 minutes10 mg/kg at reperfusionSignificant reduction in neutrophil infiltration
TNF-α, IL-1β, IL-6 LevelsRat120 minutes10 mg/kg at reperfusionDecreased levels of pro-inflammatory cytokines

Experimental Protocols

Cerebral Ischemia Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by transiently occluding the middle cerebral artery using an intraluminal suture.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a blunted tip

  • Microvascular clips

  • Surgical microscope

  • Heating pad to maintain body temperature

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Formaldehyde solution (10% v/v)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain anesthesia throughout the surgery. Place the animal in a supine position on a heating pad to maintain a body temperature of 37 ± 0.5°C.

  • Surgical Exposure: Make a midline neck incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and the origin of the ICA.

  • Arteriotomy: Make a small incision in the ECA stump.

  • Suture Insertion: Introduce the 4-0 nylon monofilament through the ECA stump into the ICA. Advance the filament approximately 18-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the MCA origin.

  • Occlusion Period: Keep the filament in place for the desired duration of ischemia (e.g., 90 minutes). During this time, close the neck incision with sutures.

  • Reperfusion: Re-anesthetize the rat (if necessary), reopen the incision, and carefully withdraw the monofilament to allow reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Administer analgesics as required.

  • Infarct Volume Assessment (at 24 hours): Euthanize the rat and perfuse the brain with cold saline. Remove the brain and slice it into 2 mm coronal sections. Incubate the slices in 2% TTC solution at 37°C for 30 minutes. The infarcted tissue will appear white, while the viable tissue will stain red. Capture images of the slices and quantify the infarct volume using image analysis software.

Renal Ischemia-Reperfusion Injury Model in Rabbits

This protocol details the induction of renal ischemia by clamping the renal artery, followed by reperfusion.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Non-traumatic vascular clamps

  • Surgical instruments

  • Warming blanket

  • Saline solution

  • Biochemical assay kits (for creatinine, BUN, MDA)

  • Histology supplies (formalin, paraffin, H&E stain)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rabbit and place it on a warming blanket to maintain body temperature.

  • Surgical Procedure: Perform a midline laparotomy to expose the left kidney. Carefully dissect the renal pedicle to isolate the renal artery and vein.

  • Induction of Ischemia: Occlude the left renal artery and vein with a non-traumatic vascular clamp for a predetermined period (e.g., 60 minutes).

  • Reperfusion: Remove the clamp to initiate reperfusion.

  • This compound/Pentoxifylline Administration: Administer this compound or Pentoxifylline at the desired dose and route (e.g., continuous intravenous infusion starting before and during reperfusion). The control group should receive a vehicle (e.g., saline).

  • Sample Collection: At the end of the reperfusion period (e.g., 4 hours), collect blood samples for biochemical analysis (serum creatinine and BUN).

  • Tissue Harvesting: Euthanize the animal and excise the left kidney. A portion of the kidney can be snap-frozen for biochemical analysis (e.g., MDA levels), and the other portion can be fixed in 10% formalin for histological examination.

  • Histological Analysis: Process the fixed kidney tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate the sections for signs of tubular necrosis, loss of brush border, cast formation, and interstitial edema.

Mandatory Visualizations

Signaling Pathways

The protective effects of this compound in ischemic injury are mediated through complex signaling pathways. As a phosphodiesterase inhibitor, this compound increases intracellular cAMP levels, which in turn inhibits the production of the pro-inflammatory cytokine TNF-α. This downregulates the p38 MAPK pathway, leading to a reduction in apoptosis and inflammation.

Lomifylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Degrades TNF_alpha ↓ TNF-α cAMP->TNF_alpha Inhibits production p38_MAPK ↓ p38 MAPK Activation TNF_alpha->p38_MAPK Activates Apoptosis ↓ Apoptosis p38_MAPK->Apoptosis Promotes Inflammation ↓ Inflammation p38_MAPK->Inflammation Promotes Ischemic_Injury Ischemic Injury Ischemic_Injury->TNF_alpha Induces Ischemic_Injury->p38_MAPK Induces

Caption: this compound's mechanism in ischemic injury.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of ischemic injury.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Ischemia_Induction Induction of Ischemia (e.g., MCAO, Renal Artery Clamping) Animal_Model->Ischemia_Induction Treatment_Groups Treatment Groups - Sham - Ischemia + Vehicle - Ischemia + this compound Ischemia_Induction->Treatment_Groups Reperfusion Reperfusion Period Treatment_Groups->Reperfusion Outcome_Assessment Outcome Assessment Reperfusion->Outcome_Assessment Functional Functional Outcomes (e.g., Neurological Score) Outcome_Assessment->Functional Histological Histological Analysis (e.g., Infarct Volume, Tissue Damage) Outcome_Assessment->Histological Biochemical Biochemical Markers (e.g., MDA, TNF-α, Creatinine) Outcome_Assessment->Biochemical

Caption: General workflow for in vivo this compound studies.

References

Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline is a phosphodiesterase (PDE) inhibitor, and its mechanism of action is anticipated to primarily involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. An increase in cAMP typically leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the cAMP/PKA/CREB signaling pathway. Additionally, general protocols for assessing the potential impact of this compound on the MAPK/ERK and PI3K/Akt pathways are included for broader screening purposes.

Key Signaling Pathways

cAMP/PKA/CREB Signaling Pathway

As a PDE inhibitor, this compound is expected to prevent the degradation of cAMP, leading to its accumulation within the cell. This elevation in cAMP activates PKA, which then phosphorylates CREB at the Serine-133 residue. Phosphorylated CREB (p-CREB) translocates to the nucleus and activates the transcription of target genes involved in various cellular processes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes This compound This compound PDE PDE This compound->PDE Inhibits PDE->cAMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Caption: this compound's proposed mechanism on the cAMP/PKA/CREB pathway.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies on PDE inhibitors, demonstrating the expected effects of this compound.

Table 1: Effect of a PDE Inhibitor on CREB Phosphorylation

TreatmentConcentrationFold Change in p-CREB (Ser133) / Total CREB
Vehicle Control-1.00
PDE Inhibitor1 µM2.5 ± 0.3
PDE Inhibitor10 µM4.2 ± 0.5
PDE Inhibitor50 µM5.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments and are representative of expected results.

Table 2: Time-Course of CREB Phosphorylation with a PDE Inhibitor (10 µM)

Time PointFold Change in p-CREB (Ser133) / Total CREB
0 min1.00
15 min2.8 ± 0.4
30 min4.5 ± 0.6
60 min3.2 ± 0.3
120 min1.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments and are representative of expected results.

Experimental Protocols

Protocol 1: Western Blot Analysis of CREB Phosphorylation

This protocol details the steps for assessing the effect of this compound on the phosphorylation of CREB at Serine-133.

1. Cell Culture and Treatment:

  • Culture cells (e.g., neuronal or smooth muscle cells) in appropriate media and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours before treatment, if necessary, to reduce basal signaling.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a specified time (e.g., 30 minutes). Include a vehicle-only control.

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation:

  • Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

5. Gel Electrophoresis:

  • Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

7. Blocking:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

8. Primary Antibody Incubation:

  • Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST.

    • Recommended Antibodies:

      • Rabbit anti-phospho-CREB (Ser133) (1:1000 dilution)

      • Rabbit anti-CREB (total) (1:1000 dilution)

      • Mouse anti-β-actin (loading control) (1:5000 dilution)

9. Secondary Antibody Incubation:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

10. Detection and Analysis:

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-CREB and total CREB signals to the loading control (β-actin).

    cluster_workflow Western Blot Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification Sample_Prep Sample Preparation Quantification->Sample_Prep Electrophoresis SDS-PAGE Sample_Prep->Electrophoresis Transfer Protein Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-CREB, CREB, β-actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

    Caption: Experimental workflow for Western blot analysis.

    Potential Cross-Talk with Other Signaling Pathways

While the primary effect of this compound is expected on the cAMP/PKA pathway, it is prudent to investigate potential off-target effects or pathway cross-talk. The MAPK/ERK and PI3K/Akt pathways are central to cell proliferation, survival, and differentiation and are often modulated by various therapeutic agents.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

cluster_mapk MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors

Caption: Overview of the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for regulating cell survival, growth, and metabolism.

cluster_pi3k PI3K/Akt Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream

Caption: Overview of the PI3K/Akt signaling pathway.
Protocol 2: General Western Blot Protocol for MAPK/ERK and PI3K/Akt Pathways

This protocol provides a general framework for investigating the effects of this compound on the MAPK/ERK and PI3K/Akt pathways. The steps for cell culture, lysis, protein quantification, sample preparation, gel electrophoresis, and protein transfer are the same as in Protocol 1.

1. Blocking:

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

2. Primary Antibody Incubation:

  • Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in 5% BSA/TBST.

    • For MAPK/ERK Pathway:

      • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)

      • Rabbit anti-ERK1/2 (total) (1:1000 dilution)

    • For PI3K/Akt Pathway:

      • Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)

      • Rabbit anti-Akt (total) (1:1000 dilution)

    • Loading Control:

      • Mouse anti-GAPDH (1:5000 dilution)

3. Secondary Antibody Incubation and Detection:

  • Follow steps 9 and 10 from Protocol 1.

Conclusion

These application notes provide a comprehensive guide for researchers to investigate the impact of this compound on key cellular signaling pathways using Western blot analysis. The primary focus is on the anticipated modulation of the cAMP/PKA/CREB pathway, with additional protocols for exploring potential effects on the MAPK/ERK and PI3K/Akt pathways. Adherence to these detailed protocols will enable the generation of robust and reliable data to elucidate the molecular mechanisms of this compound.

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomifylline, a phosphodiesterase 4 (PDE4) inhibitor, is an immunomodulatory agent with potential therapeutic applications in various inflammatory and autoimmune diseases. Its mechanism of action involves the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound can modulate the function of various immune cells, primarily by downregulating the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. Flow cytometry is an indispensable tool for dissecting the cellular and molecular effects of this compound on the immune system. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with this compound.

Mechanism of Action of this compound in Immune Cells

This compound, as a PDE4 inhibitor, elevates intracellular cAMP levels in immune cells.[1][2][3] This increase in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various transcription factors.[4][5] Key downstream effects include:

  • Inhibition of NF-κB Signaling: PKA can inhibit the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6.

  • Activation of CREB Signaling: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines like IL-10.

These signaling events collectively lead to a dampening of the inflammatory response.

Data Presentation: Expected Effects of this compound on Immune Cell Subsets

The following tables summarize the expected quantitative changes in various immune cell populations and cytokine production following treatment with this compound, based on the known effects of PDE4 inhibitors. These parameters can be effectively quantified using flow cytometry.

Table 1: Expected Changes in Immune Cell Populations

Cell TypeMarker PanelExpected Effect of this compoundRationale
Regulatory T cells (Tregs) CD4+CD25+FoxP3+Increase in frequencyPDE4 inhibition can promote the differentiation and function of Tregs, which play a crucial role in immune suppression. A study on the related compound Pentoxifylline showed an increase in Tregs.
Effector T cells (Th1/Th17) CD4+IFNγ+, CD4+IL-17+Decrease in frequency and cytokine productionPDE4 inhibitors suppress the production of pro-inflammatory cytokines that drive Th1 and Th17 responses.
Activated CD4+ and CD8+ T cells CD4+CD69+, CD8+CD69+Decrease in activation markersBy suppressing inflammatory signals, this compound is expected to reduce T cell activation.
Pro-inflammatory Monocytes CD14+CD16+Decrease in frequencyPDE4 inhibition can skew monocyte differentiation towards an anti-inflammatory phenotype.

Table 2: Expected Changes in Intracellular Cytokine Production

CytokineProducing Cell TypeExpected Effect of this compoundRationale
TNF-α Monocytes, Macrophages, T cellsDecreaseA primary target of PDE4 inhibitor-mediated suppression via the NF-κB pathway.
IL-1β Monocytes, MacrophagesDecreaseAnother key pro-inflammatory cytokine downregulated by elevated cAMP.
IL-6 Monocytes, Macrophages, T cellsDecreaseIts production is also largely dependent on NF-κB activation.
IL-10 Monocytes, Macrophages, TregsIncreaseAn anti-inflammatory cytokine whose production is promoted by the cAMP-PKA-CREB pathway.
IFN-γ Th1 cells, NK cellsDecreasePDE4 inhibition can suppress Th1 differentiation and function.
IL-17 Th17 cellsDecreasePDE4 inhibitors have been shown to suppress IL-17-associated immunity.

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Treated with this compound

Objective: To determine the effect of this compound on the frequency of major immune cell subsets.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (see Table 3)

  • Flow cytometer

Table 3: Antibody Panel for Immunophenotyping

TargetFluorochrome
CD3PerCP-Cy5.5
CD4APC
CD8FITC
CD19PE-Cy7
CD56PE
CD14Pacific Blue
CD25BV605
FoxP3Alexa Fluor 647

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI-1640 with 10% FBS at a density of 1 x 10^6 cells/mL.

    • Plate 1 mL of cell suspension per well in a 24-well plate.

    • Add this compound at desired concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Surface Staining:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cell pellet in 100 µL of FACS buffer.

    • Add the antibody cocktail for surface markers (CD3, CD4, CD8, CD19, CD56, CD14, CD25).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Intracellular Staining for FoxP3 (for Treg analysis):

    • Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set, following the manufacturer's instructions.

    • Add the anti-FoxP3 antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells twice with permeabilization buffer.

  • Data Acquisition:

    • Resuspend cells in 300 µL of FACS buffer.

    • Acquire data on a flow cytometer. Collect at least 100,000 events per sample.

  • Data Analysis:

    • Gate on lymphocytes and then on specific cell populations (e.g., CD3+ T cells, CD19+ B cells, CD56+ NK cells).

    • Within the CD4+ T cell population, identify Tregs as CD25+FoxP3+.

    • Quantify the percentage of each cell population in the this compound-treated and control samples.

Protocol 2: Analysis of Intracellular Cytokine Production

Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines by activated immune cells.

Materials:

  • PBMCs

  • RPMI-1640 with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) for monocyte stimulation

  • Phytohemagglutinin (PHA) for T cell stimulation

  • Brefeldin A and Monensin (protein transport inhibitors)

  • FACS buffer

  • Fluorochrome-conjugated antibodies (see Table 4)

  • Intracellular cytokine staining buffer set

  • Flow cytometer

Table 4: Antibody Panel for Intracellular Cytokine Staining

Target (Surface)FluorochromeTarget (Intracellular)Fluorochrome
CD4PerCP-Cy5.5TNF-αFITC
CD14APCIL-1βPE
IL-6Alexa Fluor 647
IL-10PE-Cy7

Procedure:

  • Cell Culture, Treatment, and Stimulation:

    • Follow step 1 of Protocol 1 for cell culture and this compound treatment.

    • Four hours prior to harvesting, add a protein transport inhibitor cocktail (Brefeldin A and Monensin).

    • For T cell cytokine analysis, stimulate with PHA (5 µg/mL).

    • For monocyte cytokine analysis, stimulate with LPS (100 ng/mL).

  • Surface Staining:

    • Harvest and wash cells.

    • Perform surface staining for CD4 and CD14 as described in Protocol 1.

  • Intracellular Cytokine Staining:

    • Fix and permeabilize the cells using an intracellular cytokine staining buffer set.

    • Add the antibody cocktail for intracellular cytokines (TNF-α, IL-1β, IL-6, IL-10).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on CD4+ T cells and CD14+ monocytes.

    • Quantify the percentage of cells positive for each cytokine and the mean fluorescence intensity (MFI) within the positive population.

Mandatory Visualizations

Lomifylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits PDE4->cAMP Degrades ATP ATP PKA PKA cAMP->PKA Activates NFkB_complex IκB NF-κB PKA->NFkB_complex Inhibits IκB degradation CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_genes Promotes transcription pCREB pCREB Anti_inflammatory_genes Anti-inflammatory Genes (IL-10) pCREB->Anti_inflammatory_genes Promotes transcription

Caption: this compound's mechanism of action in immune cells.

Flow_Cytometry_Workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_analysis Analysis PBMC_isolation Isolate PBMCs Cell_culture Culture and Treat with this compound PBMC_isolation->Cell_culture Stimulation Stimulate with LPS or PHA Cell_culture->Stimulation Protein_transport_inhibition Add Protein Transport Inhibitors Stimulation->Protein_transport_inhibition Surface_staining Surface Marker Staining Protein_transport_inhibition->Surface_staining Fix_perm Fixation and Permeabilization Surface_staining->Fix_perm Intracellular_staining Intracellular Cytokine Staining Fix_perm->Intracellular_staining Acquisition Data Acquisition (Flow Cytometer) Intracellular_staining->Acquisition Gating Gating on Cell Populations Acquisition->Gating Quantification Quantification of Percentages and MFI Gating->Quantification

Caption: Experimental workflow for flow cytometry analysis.

Gating_Strategy All_events All Events Singlets Singlets All_events->Singlets FSC-A vs FSC-H Live_cells Live Cells Singlets->Live_cells Viability Dye Lymphocytes Lymphocytes Live_cells->Lymphocytes FSC vs SSC Monocytes Monocytes Live_cells->Monocytes FSC vs SSC & CD14+ CD3_pos CD3+ T cells Lymphocytes->CD3_pos CD3 CD19_pos CD19+ B cells Lymphocytes->CD19_pos CD19 CD56_pos CD56+ NK cells Lymphocytes->CD56_pos CD56 Cytokine_pos_mono Cytokine+ Monocytes Monocytes->Cytokine_pos_mono Cytokine CD4_pos CD4+ T cells CD3_pos->CD4_pos CD4 CD8_pos CD8+ T cells CD3_pos->CD8_pos CD8 Tregs CD25+FoxP3+ Tregs CD4_pos->Tregs CD25 vs FoxP3 Cytokine_pos_tcell Cytokine+ T cells CD4_pos->Cytokine_pos_tcell Cytokine CD8_pos->Cytokine_pos_tcell Cytokine

Caption: Gating strategy for immune cell analysis.

References

Troubleshooting & Optimization

Lomifylline In Vitro Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lomifylline in in vitro studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize the concentration of this compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like its parent compound Pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDE enzymes, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels activates downstream signaling pathways, such as Protein Kinase A (PKA), which mediate various cellular responses, including anti-inflammatory effects and vasodilation.[2][3][4]

Q2: What is a good starting concentration range for this compound in in vitro studies?

A2: Specific peer-reviewed data on optimal in vitro concentrations for this compound is limited. However, data from its parent compound, Pentoxifylline, can provide a useful starting point. In vitro evidence shows that Pentoxifylline concentrations up to 30 µg/mL (approximately 108 µM) can increase the deformability of red and white blood cells.[5] For many drugs, effective in vitro concentrations are often significantly higher—sometimes 20 to 200 times—than the peak plasma concentrations (Cmax) observed in vivo to account for the differences between the culture environment and the human body. Therefore, a broad initial screening range, for instance from 10 µM to 200 µM, is a reasonable starting point.

Q3: How do I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration is experiment-dependent and must be determined empirically. The recommended approach is to perform a dose-response curve. First, establish the cytotoxicity profile of this compound on your cells using a viability assay (see Protocol 1). This will identify the maximum non-toxic concentration. Following that, perform your functional assay (e.g., measuring anti-inflammatory effects) with a range of non-toxic concentrations to determine the EC50 (half-maximal effective concentration) for the desired biological effect. A concentration-dependent test using dilution factors of 2 to 3.16 is recommended to precisely determine the effective concentration.

Q4: What is the best solvent to use for dissolving this compound?

Q5: How can I measure the direct biochemical effect of this compound in my cells?

A5: Since this compound is a PDE inhibitor, its primary biochemical effect is an increase in intracellular cAMP and/or cGMP levels. You can directly measure the concentration of these second messengers in cell lysates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or FRET-based biosensor kits. Demonstrating a dose-dependent increase in cAMP or cGMP following this compound treatment can confirm that the drug is active in your specific cell system.

Troubleshooting Guide

Q: I am not observing any biological effect with this compound. What could be the issue?

A: This could be due to several factors:

  • Concentration Too Low: The concentration of this compound may be below the threshold required to elicit a response in your specific cell type or assay. Try performing a wider dose-response study with higher concentrations, ensuring they remain below the cytotoxic limit.

  • Insufficient Incubation Time: The duration of treatment may not be long enough for the biological effect to manifest. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.

  • Compound Inactivity: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Type Specificity: The signaling pathways affected by this compound may not be prominent or relevant in your chosen cell line. Confirm that your cells express the target phosphodiesterase enzymes.

Q: I am observing high levels of cytotoxicity even at low concentrations. How can I address this?

A: Unusually high cytotoxicity can stem from:

  • High Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Always include a vehicle control.

  • Incorrect Concentration of Stock Solution: Double-check the calculations for your stock solution and serial dilutions. An error in calculation can lead to unintentionally high doses.

  • Cell Sensitivity: Your cell line may be particularly sensitive to this compound or this class of compounds. Perform a careful cytotoxicity assay (see Protocol 1) starting from very low concentrations (e.g., in the nanomolar range) to accurately determine the toxic threshold.

Q: My experimental results are inconsistent and not reproducible. What are some common causes?

A: Lack of reproducibility is often traced back to experimental variability:

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Over-confluent or unhealthy cells can respond differently to treatment.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for every experiment. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Technique: Inconsistent incubation times, washing steps, or reagent addition can introduce significant variability. Standardize all steps of your protocol.

  • Plate Edge Effects: In multi-well plate assays, wells on the edge of the plate can be prone to evaporation, leading to altered concentrations. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

Quantitative Data Summary

Direct in vitro IC50 or EC50 values for this compound are not widely published. The following table summarizes clinically relevant plasma concentrations for the parent compound, Pentoxifylline , which can serve as a reference for designing initial in vitro concentration ranges. As a general rule, in vitro testing often requires concentrations significantly higher than plasma Cmax.

CompoundDosageCmax (Peak Plasma Concentration)Notes
Pentoxifylline400 mg (Extended Release)55-300 ng/mL (~0.2 - 1.1 µM)Cmax is reached in 2-4 hours.
Pentoxifylline400 mg (Immediate Release)272-1607 ng/mL (~1.0 - 5.8 µM)Cmax is reached in 0.3-0.4 hours.
PentoxifyllineIn vitro applicationUp to 30 µg/mL (~108 µM)Shown to increase blood cell deformability.

Note: Molecular weight of Pentoxifylline (278.31 g/mol ) was used for µM conversions.

Key Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol provides a method to assess cell viability and determine the cytotoxic concentration range of this compound. Viable cells with active metabolism convert the MTT reagent into a purple formazan product.

Materials:

  • Adherent cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested range for initial testing is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Protocol 2: Measuring Anti-Inflammatory Effects (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • 96-well cell culture plates

  • This compound stock solution

  • LPS (from E. coli)

  • Complete cell culture medium (phenol red-free medium is recommended to avoid interference)

  • Griess Reagent System (Component 1: Sulfanilamide solution; Component 2: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (for standard curve)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from the MTT assay). Include a vehicle control.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component 1 to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component 2 to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Analysis: Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

Visualizations

Signaling and Experimental Workflows

Lomifylline_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ATP ATP AC Adenylate Cyclase GTP GTP GC Guanylate Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Produces GMP GMP PDE->GMP Produces cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Degraded by Downstream Downstream Cellular Effects (e.g., Anti-inflammatory) PKA->Downstream

Caption: Mechanism of Action for this compound as a PDE inhibitor.

Concentration_Optimization_Workflow start Start: Plan Experiment lit_search 1. Literature Search (Parent compound Pentoxifylline) start->lit_search broad_screen 2. Broad Concentration Screen (e.g., 1 µM - 200 µM) lit_search->broad_screen cytotoxicity 3. Assess Cytotoxicity (MTT Assay) Determine Max Non-Toxic Dose broad_screen->cytotoxicity narrow_screen 4. Narrow Dose-Response (Functional Assay, e.g., NO inhibition) cytotoxicity->narrow_screen analyze 5. Analyze Results Calculate EC50 narrow_screen->analyze definitive_exp 6. Definitive Experiments Use 1-2 optimal concentrations analyze->definitive_exp finish End: Data Interpretation definitive_exp->finish

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_No_Effect start Problem: No Effect Observed check_conc Is the concentration range appropriate? start->check_conc increase_conc Action: Increase concentration range. Perform broader dose-response. check_conc->increase_conc No check_time Is the incubation time sufficient? check_conc->check_time Yes increase_time Action: Perform a time-course experiment (e.g., 12, 24, 48h). check_time->increase_time No check_reagents Are cells healthy and reagents active? check_time->check_reagents Yes fix_reagents Action: Use low passage cells. Prepare fresh this compound stock. check_reagents->fix_reagents No positive_control Action: Run a positive control for the pathway (e.g., Forskolin for cAMP). check_reagents->positive_control Yes

Caption: Troubleshooting flowchart for a "no effect" result.

References

Preventing Lomifylline degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Lomifylline in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a methylxanthine derivative, identified chemically as 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione.[1][2] Its experimental efficacy is dependent on its structural integrity. Degradation can lead to a loss of activity and the formation of impurities, which may confound experimental results.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on its chemical structure as a xanthine derivative and information from its Safety Data Sheet, this compound is likely susceptible to degradation under the following conditions:

  • pH Extremes: Incompatible with strong acids and alkalis, suggesting that hydrolysis can occur.

  • Oxidation: Susceptible to strong oxidizing and reducing agents.

  • Temperature: Elevated temperatures can likely accelerate degradation.

  • Light: Photodegradation is a potential concern for many pharmaceutical compounds.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, it is recommended to store this compound stock solutions at 2-8°C in the dark. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize freeze-thaw cycles. The appropriate solvent and pH for the stock solution are crucial; a neutral pH buffer is generally a safer choice than unbuffered aqueous solutions.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on studies of similar xanthine derivatives like Pentoxifylline, oxidative stress may lead to the formation of peroxide derivatives.[3] Hydrolysis under acidic or basic conditions could potentially cleave the side chain or open the purine ring structure.

Q5: Can I use this compound in cell culture media?

A5: Yes, but the stability of this compound in complex biological media should be considered. Components in the media could potentially accelerate degradation. It is recommended to prepare fresh solutions for each experiment and minimize the time the compound spends in the incubator before analysis. A stability study in the specific cell culture medium being used is advisable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in my assay. Degradation of this compound in the experimental solution.Prepare fresh solutions of this compound for each experiment. Avoid storing diluted solutions for extended periods. Protect solutions from light and store at appropriate temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Inconsistent results between experiments. Inconsistent preparation or storage of this compound solutions.Standardize the protocol for solution preparation, including solvent, pH, and storage conditions. Ensure all users follow the same procedure.
Appearance of unknown peaks in my chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants.
Precipitation of this compound in my aqueous buffer. Poor solubility or pH-dependent solubility.Check the solubility of this compound in your chosen buffer system. A small amount of a co-solvent like DMSO or ethanol may be necessary to maintain solubility. Adjusting the pH to a more neutral range might also help.

Summary of Potential this compound Degradation

Stress Condition Potential for Degradation Likely Degradation Pathway Recommendations for Prevention
Acidic pH HighHydrolysis of the purine ring or side chain.Use buffered solutions closer to neutral pH. Avoid strong acids.
Alkaline pH HighHydrolysis of the purine ring or side chain.Use buffered solutions closer to neutral pH. Avoid strong bases.
Oxidation HighFormation of N-oxides or peroxide derivatives on the side chain.Degas solvents. Use antioxidants like ascorbic acid or sodium metabisulfite if compatible with the experiment. Avoid exposure to strong oxidizing agents.
Elevated Temperature Moderate to HighAccelerated hydrolysis and oxidation.Store solutions at recommended temperatures (2-8°C or frozen). Avoid prolonged exposure to high temperatures during experiments.
Light Exposure PossiblePhotodegradation.Store solutions in amber vials or protect from light with aluminum foil.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol is a general guideline and may require optimization for specific experimental needs.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 6.8). The exact ratio should be optimized to achieve good separation, starting with a ratio like 30:70 (v/v) of acetonitrile to buffer.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 274 nm

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

5. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-treated samples before injection. Dilute all samples appropriately for HPLC analysis.

Visualizations

Signaling Pathways

This compound, as a xanthine derivative, is expected to influence intracellular signaling primarily through the inhibition of phosphodiesterases (PDEs). Additionally, it has been reported to induce calcium release via ryanodine receptors.

PDE_Inhibition_Pathway cluster_cAMP cAMP Regulation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP AMP PDE->AMP Degrades to ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: Phosphodiesterase (PDE) Inhibition Pathway of this compound.

Ryanodine_Receptor_Pathway cluster_SR Intracellular Calcium Store This compound This compound RyR Ryanodine Receptor (RyR) This compound->RyR Induces release via SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Ca²⁺ efflux Ca_SR Ca²⁺ Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_Cytosol->Cellular_Response Triggers

Caption: this compound-induced Calcium Release via Ryanodine Receptors.

Experimental Workflow

Experimental_Workflow start Start prep_solution Prepare this compound Stock Solution start->prep_solution stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxidant) prep_solution->stress_conditions sample_prep Sample Preparation (Dilution, Neutralization) stress_conditions->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Peak Area, % Degradation) hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for Forced Degradation Study of this compound.

References

Identifying and minimizing Lomifylline off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of Lomifylline.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, suggesting potential causes and solutions.

Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.

Possible Cause Suggested Solution
Off-target effects: this compound may be interacting with unintended cellular targets, leading to the observed phenotype.1. Perform a comprehensive target deconvolution: Utilize techniques like chemical proteomics to identify all cellular binding partners of this compound. 2. Conduct a broad kinase selectivity screen: As many signaling pathways are regulated by kinases, screening against a large kinase panel can reveal unintended inhibitory activity. 3. Use a structurally unrelated PDE inhibitor: If a different phosphodiesterase inhibitor with the same primary target does not produce the same phenotype, it strengthens the hypothesis of off-target effects.
Cell line-specific effects: The observed phenotype may be unique to the cellular context being studied.1. Test this compound in multiple cell lines: Assess whether the unexpected effects are consistent across different cellular backgrounds. 2. Characterize the expression of potential off-targets: If a potential off-target is identified, confirm its expression in the cell line of interest.
Compound degradation: The active compound may be degrading in the experimental conditions, leading to inconsistent results.1. Assess compound stability: Use analytical techniques like HPLC to determine the stability of this compound in your cell culture media over the course of the experiment. 2. Prepare fresh solutions: Always use freshly prepared solutions of this compound for each experiment.

Issue 2: High level of cytotoxicity observed at effective concentrations of this compound.

Possible Cause Suggested Solution
On-target toxicity: Inhibition of the primary phosphodiesterase target may be leading to cellular toxicity.1. Titrate the concentration: Determine the lowest effective concentration of this compound that achieves the desired on-target effect while minimizing toxicity. 2. Rescue experiment: If possible, overexpress the target phosphodiesterase to see if it rescues the cells from this compound-induced toxicity.
Off-target toxicity: The cytotoxicity may be due to the inhibition of an essential cellular protein other than the intended target.1. Identify potential off-targets: Use methods like chemical proteomics or broad panel screening to identify unintended binding partners. 2. Validate the role of the off-target in toxicity: Use a specific inhibitor for the identified off-target to see if it phenocopies the cytotoxicity of this compound. Alternatively, use siRNA or shRNA to knockdown the off-target and assess if it mitigates the toxicity of this compound.
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity at the concentrations used.1. Include a vehicle control: Always treat cells with the same concentration of the vehicle as used for the this compound-treated samples. 2. Optimize solvent concentration: Use the lowest possible concentration of the solvent that effectively dissolves this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is classified as a phosphodiesterase (PDE) inhibitor. While its primary mechanism of action is the inhibition of PDEs, specific, quantitative data on its broader off-target profile, such as IC50 or Ki values against a wide range of other proteins like kinases or G-protein coupled receptors, is not extensively available in the public domain. As a xanthine derivative, it may also exhibit some activity at adenosine receptors, though this has not been thoroughly characterized for this compound itself. Researchers should assume the possibility of off-target effects and experimentally determine the selectivity profile of this compound in their system of interest.

Q2: How can I experimentally identify the off-targets of this compound?

A2: Several experimental approaches can be used to identify the off-targets of this compound:

  • Chemical Proteomics: This technique uses a modified version of this compound as a "bait" to pull down its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry.

  • Kinase Selectivity Profiling: Screening this compound against a large panel of purified kinases can identify any unintended inhibitory activity against members of the kinome.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the binding of this compound to its targets in intact cells by measuring changes in the thermal stability of proteins. An increase in the melting temperature of a protein in the presence of this compound indicates a direct interaction.

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known effects of inhibiting its primary target can provide clues about potential off-target activities.

Q3: What strategies can be employed to minimize the impact of this compound's off-target effects in my experiments?

A3: To minimize the influence of off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect.

  • Employ Control Compounds: Use a structurally distinct inhibitor of the same primary target. If this control compound does not replicate the phenotype observed with this compound, it suggests the phenotype may be due to off-target effects.

  • Validate Findings with Non-pharmacological Methods: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target and see if it phenocopies the effects of this compound.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.

Data Presentation

To systematically evaluate the selectivity of this compound, researchers should aim to generate data that can be summarized in tables similar to the ones below.

Table 1: Hypothetical Selectivity Profile of this compound against Phosphodiesterase Family Members

PDE IsoformIC50 (nM)
PDE1A>10,000
PDE2A5,000
PDE3A1,500
PDE4B (On-Target) 100
PDE5A8,000
PDE6C>10,000
......

This table illustrates the kind of data a researcher would generate from a PDE selectivity panel to understand this compound's potency against its intended target versus other PDE family members.

Table 2: Hypothetical Kinase Selectivity Profile of this compound

Kinase Target% Inhibition @ 1 µM
AAK15
ABL112
SRC 65
YES1 58
......

This table demonstrates how data from a broad kinase screen would be presented, highlighting potential off-target kinase interactions.

Experimental Protocols

1. Protocol for Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to confirm the target engagement of this compound in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells of interest to approximately 80-90% confluency.

    • Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and wash the cells in PBS.

    • Resuspend the cells in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments). Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

  • Western Blotting and Data Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target of interest.

    • Quantify the band intensities and normalize them to the non-heated control.

    • Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

2. Protocol for Kinase Profiling

This protocol describes a general method for in vitro kinase profiling to assess the selectivity of this compound.

  • Materials:

    • A panel of purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • This compound stock solution.

    • Kinase reaction buffer.

    • [γ-³³P]ATP.

    • ATP solution.

    • Microplates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

    • Incubate to allow for phosphorylation.

    • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each this compound concentration compared to the vehicle control.

    • Plot the percent inhibition versus the this compound concentration to determine the IC50 value for each kinase.

Visualizations

experimental_workflow cluster_identification Identification of Off-Target Effects cluster_minimization Minimization of Off-Target Effects phenotype Unexpected Cellular Phenotype Observed proteomics Chemical Proteomics phenotype->proteomics Identify Binding Partners kinase_screen Kinase Selectivity Screening phenotype->kinase_screen Assess Kinase Inhibition cetsa Cellular Thermal Shift Assay (CETSA) proteomics->cetsa Confirm Target Engagement kinase_screen->cetsa Confirm Target Engagement dose_response Dose-Response Analysis cetsa->dose_response control_compound Use Structurally Different Inhibitor cetsa->control_compound genetic_validation Genetic Validation (siRNA/CRISPR) cetsa->genetic_validation rescue_exp Rescue Experiment cetsa->rescue_exp

Caption: Experimental workflow for identifying and minimizing this compound's off-target effects.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Unexpected Experimental Results off_target Off-Target Effects? start->off_target cell_specific Cell-Specific Effects? start->cell_specific compound_issue Compound Stability Issue? start->compound_issue deconvolution Target Deconvolution (e.g., Chemical Proteomics) off_target->deconvolution multi_cell_line Test in Multiple Cell Lines cell_specific->multi_cell_line stability_check Check Compound Stability (e.g., HPLC) compound_issue->stability_check

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

signaling_pathway_hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Off_Target Unknown Off-Target (e.g., Kinase, GPCR) This compound->Off_Target Inhibition/Activation cAMP ↑ cAMP PDE->cAMP OnTarget_Effect Desired Cellular Effect cAMP->OnTarget_Effect OffTarget_Signaling Altered Signaling Off_Target->OffTarget_Signaling OffTarget_Effect Unexpected Phenotype OffTarget_Signaling->OffTarget_Effect

Caption: Hypothesized signaling pathways for this compound's on- and off-target effects.

Technical Support Center: Troubleshooting Inconsistent Results in Lomifylline-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data and the precise phosphodiesterase (PDE) isoform selectivity profile for Lomifylline are not extensively documented in publicly available literature. Therefore, this guide is based on the general characteristics of xanthine derivatives and non-selective phosphodiesterase inhibitors. The provided data and signaling pathways are illustrative and should be adapted based on your experimental findings.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?

A1: Inconsistent IC50 values are a common challenge in phosphodiesterase (PDE) inhibition assays. Several factors can contribute to this variability:

  • Reagent Stability and Handling:

    • This compound Stock Solutions: this compound, like other xanthine derivatives, can be susceptible to degradation. It is crucial to prepare fresh stock solutions regularly. If using frozen stocks, avoid repeated freeze-thaw cycles.

    • Enzyme Activity: The activity of recombinant PDE enzymes can vary between lots and can decrease with improper storage. Ensure enzymes are stored correctly and handled gently on ice.

  • Assay Conditions:

    • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate (cAMP or cGMP) concentration. Ensure that the substrate concentration is kept consistent across all experiments and is ideally at or below the Michaelis-Menten constant (Km) of the enzyme.

    • Enzyme Concentration: The amount of PDE enzyme used should be in the linear range of the assay. Too much enzyme can deplete the substrate quickly, while too little can result in a weak signal.

    • Incubation Time: The reaction should be stopped during the initial linear phase of the reaction.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can introduce significant errors. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Troubleshooting Steps:

  • Prepare fresh this compound stock solutions in an appropriate solvent like DMSO.

  • Perform a new titration of your PDE enzyme to determine the optimal concentration for your assay.

  • Validate your substrate concentration and ensure it is consistent.

  • Review and standardize your serial dilution protocol.

Q2: My results with this compound in cell-based assays do not correlate with my biochemical (enzyme) assay findings. Why is there a discrepancy?

A2: A disconnect between biochemical and cell-based assay results is often observed with PDE inhibitors. This can be attributed to several factors:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Cellular Metabolism: The compound may be metabolized by the cells into an inactive form.

  • Presence of Multiple PDE Isoforms: Cells express multiple PDE isoforms. The overall effect of this compound in a cell will be the net result of its interaction with all the present and sensitive PDE isoforms, which may differ from the single isoform used in a biochemical assay.

  • Off-Target Effects: this compound, as a xanthine derivative, may have off-target effects, such as acting as an adenosine receptor antagonist, which can influence intracellular signaling pathways and mask or alter the effects of PDE inhibition.

Troubleshooting Steps:

  • Assess Cell Permeability: If possible, use radiolabeled this compound or a fluorescent derivative to measure its intracellular concentration.

  • Control for Off-Target Effects:

    • Use the lowest effective concentration of this compound as determined by your dose-response curve.

    • Compare the observed cellular phenotype with that of other, structurally different PDE inhibitors.

    • If available, use a structurally similar but inactive analog of this compound as a negative control.

  • Characterize PDE Isoform Expression: Use techniques like qPCR or Western blotting to determine which PDE isoforms are expressed in your cell line.

Q3: I'm observing unexpected physiological responses in my experiments that may not be directly related to PDE inhibition. What could be the cause?

A3: Unexpected cellular phenotypes often point towards off-target effects, a known characteristic of xanthine-based compounds.[1]

  • Adenosine Receptor Antagonism: Theophylline, a related xanthine, is a non-selective antagonist of adenosine receptors.[1] Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors that modulate adenylyl cyclase activity and, consequently, cAMP levels. Antagonism of these receptors by this compound could lead to changes in cAMP that are independent of PDE inhibition, causing confounding results.[2]

  • Other Off-Target Interactions: Xanthine derivatives can have other, less characterized off-target effects that may contribute to inconsistent results.

Troubleshooting Steps:

  • Literature Review: Search for literature on the off-target effects of this compound and related xanthine derivatives.

  • Use of Selective Antagonists/Agonists: To investigate the involvement of adenosine receptors, co-incubate your cells with selective antagonists or agonists for the different adenosine receptor subtypes and observe any changes in the response to this compound.

Q4: What are the best practices for dissolving and storing this compound?

A4: Proper handling of this compound is critical for obtaining reproducible results.

  • Solubility:

    • DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds. Use anhydrous DMSO to prevent degradation.

    • Ethanol: Ethanol can be an alternative, but its volatility may lead to changes in concentration over time.

    • Aqueous Buffers: For final assay concentrations, the stock solution is diluted in aqueous buffers. The final concentration of the organic solvent (e.g., DMSO) should typically be less than 0.5% to avoid affecting the biological system.

  • Storage:

    • Powder: Store this compound powder at -20°C for long-term storage.

    • Stock Solutions: Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative IC50 Values of a Hypothetical Non-Selective PDE Inhibitor

This table provides an example of how to present the inhibitory profile of a compound against different PDE isoforms. The actual values for this compound need to be determined experimentally.

PDE IsoformSubstrateIC50 (µM)
PDE1cGMP/cAMP15
PDE2cGMP/cAMP25
PDE3cAMP5
PDE4cAMP50
PDE5cGMP10

Table 2: Illustrative Data from a Cell-Based cAMP Assay

This table shows example data from a cell-based assay measuring the effect of a hypothetical PDE inhibitor on intracellular cAMP levels.

Inhibitor Conc. (µM)Luminescence Signal (RLU)cAMP Concentration (nM)
0 (Vehicle Control)1,500,0001.2
0.11,450,0001.5
11,200,0005.8
10800,00025.6
100400,00078.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated microbalance.

  • Calculate Solvent Volume: Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: In Vitro PDE Inhibition Assay (Generic)

This protocol provides a general framework for determining the IC50 of this compound against a specific PDE isoform.

Materials:

  • Recombinant human PDE enzyme

  • This compound serial dilutions

  • cAMP or cGMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Detection reagents (e.g., from a commercially available PDE-Glo™ Assay kit)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).

  • Add the diluted this compound or controls to the wells of a microplate.

  • Add the PDE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow inhibitor binding.

  • Initiate the reaction by adding the cAMP or cGMP substrate. Incubate for a time determined to be within the linear range of the reaction (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents and measure the signal (e.g., luminescence).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 3: Cell-Based cAMP/cGMP Assay (ELISA)

This protocol describes a competitive ELISA for measuring intracellular cyclic nucleotide levels.

Procedure:

  • Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial ELISA kit or a buffer containing 0.1 M HCl to inhibit PDE activity.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • ELISA: a. Add standards and samples to the wells of the ELISA plate pre-coated with an antibody against cAMP or cGMP. b. Add the HRP-conjugated cAMP or cGMP. c. Incubate as per the kit's instructions. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate until color develops. f. Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the cAMP or cGMP concentration in the samples based on the standard curve.

Mandatory Visualizations

Lomifylline_MOA cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates 5AMP 5'-AMP PDE->5AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates Targets

Caption: Mechanism of action of this compound as a PDE inhibitor.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagents (this compound, Enzyme, Substrate) Start->Check_Reagents Review_Protocol Review Protocol (Concentrations, Incubation Times) Start->Review_Protocol Calibrate_Equipment Calibrate Equipment (Pipettes, Plate Reader) Start->Calibrate_Equipment Decision1 Issue Resolved? Check_Reagents->Decision1 Review_Protocol->Decision1 Calibrate_Equipment->Decision1 Consider_Off_Target Consider Off-Target Effects (e.g., Adenosine Receptors) Decision1->Consider_Off_Target No End Consistent Results Decision1->End Yes Biochem_vs_Cell Biochemical vs. Cell-Based Discrepancy Analysis Consider_Off_Target->Biochem_vs_Cell Redesign_Experiment Redesign Experiment (e.g., add controls) Consider_Off_Target->Redesign_Experiment Biochem_vs_Cell->Redesign_Experiment Redesign_Experiment->Start

Caption: Workflow for troubleshooting inconsistent experimental results.

Adenosine_Receptor_Off_Target cluster_membrane Cell Membrane cluster_cytosol Cytosol A2_Receptor A2 Adenosine Receptor (Gs) AC Adenylyl Cyclase A2_Receptor->AC Stimulates A1_Receptor A1 Adenosine Receptor (Gi) A1_Receptor->AC Inhibits cAMP_up cAMP ↑ AC->cAMP_up Converts cAMP_down cAMP ↓ AC->cAMP_down Inhibits Conversion ATP ATP ATP->AC Adenosine Adenosine Adenosine->A2_Receptor Activates Adenosine->A1_Receptor Activates This compound This compound This compound->A2_Receptor Antagonizes This compound->A1_Receptor Antagonizes

Caption: Potential off-target effects of this compound via adenosine receptors.

References

Technical Support Center: Enhancing Lomifylline Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of Lomifylline in animal studies. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to navigate common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments, leading to suboptimal oral bioavailability of this compound.

Question 1: We are observing high variability in this compound plasma concentrations between individual animals within the same experimental group. What could be the cause, and how can we mitigate this?

Answer: High inter-individual variability is a common challenge in oral bioavailability studies. Several factors could be contributing to this issue. Here is a troubleshooting workflow to identify and address the potential causes:

  • Step 1: Review Dosing Technique. Inaccurate oral gavage can lead to incomplete or variable dosing. Ensure that all personnel are thoroughly trained and consistent in their technique.

  • Step 2: Standardize Fasting Conditions. The presence of food in the gastrointestinal tract can significantly and variably affect drug absorption.[1] Standardize the fasting period for all animals before dosing, typically 12 hours with free access to water.

  • Step 3: Assess Formulation Stability. If you are using a suspension, ensure it is homogenous and that the drug does not precipitate or agglomerate over time. For nanoformulations, confirm the stability and particle size distribution before each administration.

  • Step 4: Consider Animal Health. Underlying health issues can affect gastrointestinal motility and absorption. Closely monitor the health of all animals throughout the study.

  • Step 5: Increase Sample Size. A larger number of animals per group can help to improve the statistical power and account for inherent biological variability.[2]

Question 2: Despite using an advanced formulation, the Cmax and AUC values for this compound in our rat model are still lower than expected. What are the potential reasons and troubleshooting steps?

Answer: Low maximum concentration (Cmax) and area under the curve (AUC) values suggest poor absorption or significant first-pass metabolism.

  • Step 1: Conduct In Vitro Dissolution/Release Studies. Perform dissolution or drug release studies under conditions that mimic the gastrointestinal tract to confirm that your formulation is releasing this compound as expected.

  • Step 2: Investigate First-Pass Metabolism. this compound, being a xanthine derivative similar to Pentoxifylline, may undergo significant first-pass metabolism in the liver.[3] To investigate this:

    • Conduct in vitro studies using liver microsomes to assess the metabolic stability of this compound.

    • If metabolism is high, formulation strategies that promote lymphatic transport, such as solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS), could help bypass the portal circulation.[4][5]

  • Step 3: Evaluate P-glycoprotein (P-gp) Efflux. P-gp is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, reducing absorption.

    • In vitro Caco-2 cell permeability assays can indicate if this compound is a P-gp substrate.

    • If P-gp efflux is a significant barrier, consider incorporating P-gp inhibitors in your formulation (for experimental purposes) or using nanoformulations that can mask the drug from the transporter.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

This compound, like its parent compound Pentoxifylline, is a highly water-soluble drug that can still exhibit low oral bioavailability. This is often attributed to a significant first-pass metabolic effect, where a large fraction of the absorbed drug is metabolized in the liver before it reaches systemic circulation.

Q2: Which animal models are most appropriate for the initial bioavailability assessment of this compound?

Rodent models, particularly rats, are widely used for initial pharmacokinetic and bioavailability studies. They are cost-effective, have well-characterized physiology, and established experimental protocols are readily available. Rabbits are also a commonly used model in preclinical pharmacokinetic studies.

Q3: What are the essential pharmacokinetic parameters to measure when assessing the bioavailability of this compound?

When evaluating the bioavailability of this compound, the following pharmacokinetic parameters are crucial:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

  • F% (Absolute Bioavailability): The fraction of the orally administered drug that reaches the systemic circulation compared to an intravenous (IV) administration.

Q4: What are some of the most promising formulation strategies to enhance the oral bioavailability of this compound?

Given the challenges associated with this compound's bioavailability, advanced formulation strategies are often necessary. Two of the most promising approaches are:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. They can enhance the bioavailability of drugs by increasing their absorption and potentially reducing first-pass metabolism through lymphatic uptake. SLNs can also provide controlled release of the encapsulated drug.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of a nanoemulsion presents the drug in a solubilized state with a large surface area, which can significantly improve its dissolution and absorption.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

This table presents hypothetical data based on expected improvements from advanced formulations, extrapolated from studies on similar compounds like Pentoxifylline.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension20850 ± 1501.0 ± 0.53200 ± 600100 (Reference)
This compound-SLNs202100 ± 4002.5 ± 0.89800 ± 1200306
This compound-SNEDDS202500 ± 5501.5 ± 0.511500 ± 1500359

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Homogenization and Ultrasonication

This protocol is adapted from a method used for the similar compound, Pentoxifylline.

Materials:

  • This compound

  • Lipid (e.g., Cetyl alcohol)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant/Stabilizer (e.g., Lecithin)

  • Organic Solvent (e.g., Acetone:Dichloromethane mixture)

  • Deionized water

  • High-speed homogenizer

  • Probe sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and the lipid (e.g., 80 mg cetyl alcohol) in a suitable organic solvent mixture (e.g., acetone:dichloromethane 1:2 v/v). Also, dissolve the lecithin (e.g., 10 mg) in this organic phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 3% w/v Tween 80) in deionized water.

  • Emulsification: Heat both the organic and aqueous phases to a temperature above the melting point of the lipid. Add the organic phase to the aqueous phase under continuous stirring with a high-speed homogenizer (e.g., 8000 rpm for 5 minutes) to form a coarse oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature to allow for the evaporation of the organic solvents.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator (e.g., for 30 seconds) to reduce the particle size and form the SLNs.

  • Purification and Storage: The SLN dispersion can be centrifuged and washed to remove any un-encapsulated drug. For long-term storage, the SLNs can be lyophilized with a cryoprotectant.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

Animal Model:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatize animals for at least 7 days before the experiment.

Procedure:

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Grouping: Divide the animals into groups (e.g., n=6 per group) for each formulation to be tested (e.g., this compound suspension, this compound-SLNs, this compound-SNEDDS) and an intravenous (IV) group for absolute bioavailability determination.

  • Dosing:

    • Oral Groups: Administer the this compound formulations orally via gavage at a specific dose (e.g., 20 mg/kg).

    • IV Group: Administer this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Plasma Sample Analysis of this compound by LC-MS/MS

This protocol is based on general methods for the analysis of similar compounds in plasma.

Materials:

  • Plasma samples

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Protein precipitation solvent (e.g., Acetonitrile or Methanol)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate for analytical LC-MS.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

    • Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study cluster_data_analysis Data Analysis formulation_design Formulation Design (SLN / SNEDDS) preparation Preparation of This compound Formulation formulation_design->preparation characterization In Vitro Characterization (Particle Size, Zeta Potential, Entrapment Efficiency) preparation->characterization release_study In Vitro Release Study characterization->release_study animal_model Animal Model Selection (Rats) release_study->animal_model Optimized Formulation dosing Oral Administration animal_model->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_parameters Pharmacokinetic Parameter Calculation plasma_analysis->pk_parameters bioavailability Bioavailability Assessment pk_parameters->bioavailability absorption_mechanism cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound (Poor Absorption) portal_vein Portal Vein This compound->portal_vein Limited Absorption formulation This compound Nanoformulation (SLN/SNEDDS) enterocytes Enterocytes (Intestinal Wall) formulation->enterocytes Enhanced Uptake enterocytes->portal_vein lymphatic Lymphatic System enterocytes->lymphatic Bypasses Liver liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation liver->systemic Low Bioavailability lymphatic->systemic Improved Bioavailability troubleshooting_flowchart cluster_variability Troubleshoot Variability cluster_low_exposure Troubleshoot Low Exposure start Low this compound Bioavailability Observed check_variability High Inter-Animal Variability? start->check_variability check_cmax_auc Low Cmax and AUC with Advanced Formulation? check_variability->check_cmax_auc No review_dosing Review Dosing Technique check_variability->review_dosing Yes invitro_release Conduct In Vitro Release Studies check_cmax_auc->invitro_release Yes end Re-evaluate in vivo check_cmax_auc->end No standardize_fasting Standardize Fasting review_dosing->standardize_fasting check_formulation_stability Check Formulation Stability standardize_fasting->check_formulation_stability check_formulation_stability->end assess_metabolism Assess First-Pass Metabolism invitro_release->assess_metabolism evaluate_efflux Evaluate P-gp Efflux assess_metabolism->evaluate_efflux evaluate_efflux->end

References

Technical Support Center: Addressing Batch-to-Batch Variability of Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Lomifylline.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is a xanthine derivative that acts as a peripheral vasodilator.[1] It is primarily used in the treatment of vascular disorders. Its chemical name is 7-(5-oxohexyl)theophylline.

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability of an active pharmaceutical ingredient (API) like this compound can stem from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Raw Materials: Variations in the quality, purity, and physical properties of starting materials and reagents.

  • Synthesis Process: Inconsistent reaction conditions such as temperature, pressure, reaction time, and catalyst activity.

  • Purification and Isolation: Differences in crystallization conditions, solvent purity, and filtration/drying procedures.

  • Impurity Profile: Presence of varying levels and types of impurities, including starting materials, intermediates, by-products, and degradation products.

  • Physical Properties: Discrepancies in particle size distribution, crystal form (polymorphism), and bulk density.

  • Storage and Handling: Exposure to heat, light, or moisture can lead to degradation.

Q3: What are the potential consequences of batch-to-batch variability in our experiments?

Inconsistent batches of this compound can lead to significant issues in research and development, including:

  • Poor Reproducibility: Difficulty in replicating experimental results, leading to wasted time and resources.

  • Formulation Challenges: Inconsistent physical properties can impact dissolution rates, bioavailability, and the overall performance of the final drug product.

  • Regulatory Hurdles: Lack of consistency can be a major obstacle in gaining regulatory approval.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound batch-to-batch variability.

Issue 1: Inconsistent solubility or dissolution profiles between batches.

Possible Cause Recommended Action
Polymorphism Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify the crystalline form of each batch.
Particle Size Variation Use particle size analysis techniques like laser diffraction to determine the particle size distribution of each batch.
Presence of Insoluble Impurities Analyze the impurity profile using HPLC. Isolate and identify any insoluble impurities.

Issue 2: Unexpected peaks or altered peak shapes in our HPLC chromatograms.

Possible Cause Recommended Action
Presence of New or Elevated Impurities Compare the chromatograms of different batches. Use a validated, stability-indicating HPLC method to identify and quantify all impurities. Mass spectrometry (MS) can be coupled with HPLC for impurity identification.
Degradation of this compound Perform forced degradation studies to identify potential degradation products. Ensure proper storage and handling of the API.
Co-elution of Impurities Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to resolve all peaks.

Issue 3: Variability in biological activity or potency.

Possible Cause Recommended Action
Presence of Pharmacologically Active or Inactive Impurities Isolate and characterize impurities to assess their biological activity.
Incorrect Quantification of the Active Moiety Re-validate the analytical method for accuracy and precision. Use a certified reference standard for quantification.
Degradation to a Less Active or Inactive Form Assess the stability of this compound under your experimental conditions.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for reliable results.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 273 nm
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Stress Condition Typical Protocol
Acid Hydrolysis Reflux in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid drug to 105°C for 24 hours.
Photolytic Degradation Expose drug solution to UV light (254 nm) and fluorescent light for a specified duration.

Section 4: Visualizations

Lomifylline_Synthesis_Pathway Theophylline Theophylline reaction1 Alkylation Theophylline->reaction1 Base Base (e.g., K2CO3) Base->reaction1 Solvent Solvent (e.g., DMF) Solvent->reaction1 Chlorohexanone 6-chloro-2-hexanone Chlorohexanone->reaction1 This compound This compound Purification Purification (Crystallization) This compound->Purification Final_Product This compound API Purification->Final_Product reaction1->this compound

Caption: Generalized synthesis pathway for this compound.

Troubleshooting_Workflow start Batch-to-Batch Variability Observed solubility Inconsistent Solubility? start->solubility hplc Unexpected HPLC Profile? solubility->hplc No pxrd_dsc Analyze Polymorphism (PXRD, DSC) solubility->pxrd_dsc Yes particle_size Analyze Particle Size solubility->particle_size Yes impurity_profile Analyze Impurity Profile (HPLC) solubility->impurity_profile Yes activity Variable Biological Activity? hplc->activity No impurity_id Identify & Quantify Impurities (HPLC-MS) hplc->impurity_id Yes degradation_check Check for Degradation (Forced Degradation Studies) hplc->degradation_check Yes method_optimization Optimize HPLC Method hplc->method_optimization Yes end Issue Resolved activity->end No impurity_activity Assess Impurity Biological Activity activity->impurity_activity Yes requantify Re-validate Analytical Method & Re-quantify activity->requantify Yes stability_assessment Assess Stability Under Experimental Conditions activity->stability_assessment Yes pxrd_dsc->end particle_size->end impurity_profile->end impurity_id->end degradation_check->end method_optimization->end impurity_activity->end requantify->end stability_assessment->end

Caption: Troubleshooting workflow for this compound variability.

References

Technical Support Center: Optimizing Incubation Time for Lomifylline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Lomifylline in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during in vitro studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a xanthine derivative, structurally related to pentoxifylline. While specific data for this compound is limited, based on its chemical family, it is predicted to act as a non-selective phosphodiesterase (PDE) inhibitor. PDE inhibitors work by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDEs, this compound likely leads to an increase in intracellular cAMP levels.

Q2: How does this compound affect inflammatory signaling pathways?

A2: The elevation of intracellular cAMP is known to suppress the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). Therefore, this compound is expected to exhibit anti-inflammatory properties by downregulating the signaling cascade that leads to TNF-α synthesis and release.

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: Direct in vitro studies detailing optimal concentrations for this compound are not widely published. However, based on studies with the related compound pentoxifylline, a starting concentration range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q4: What is the recommended incubation time for this compound treatment?

A4: The optimal incubation time for this compound is dependent on the cell type and the specific cellular process being investigated. For studies examining the inhibition of cytokine production, such as TNF-α, incubation times of 24 to 48 hours are commonly used and would be a reasonable starting point for this compound experiments. Time-course experiments are highly recommended to determine the ideal duration of treatment for your model system.

Q5: How should I prepare and store this compound for cell culture experiments?

A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO. For cell culture experiments, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] It is recommended to prepare fresh dilutions of this compound from the stock solution for each experiment to ensure stability and activity. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound - Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your cell line. - Insufficient incubation time: The treatment duration may be too short to observe the desired effect. - Drug instability: this compound may be degrading in the cell culture medium over the course of the experiment.[2][3] - Cell line resistance: The target signaling pathway may not be active or responsive in your chosen cell line.- Perform a dose-response experiment with a wider range of this compound concentrations. - Conduct a time-course experiment, testing several incubation periods (e.g., 6, 12, 24, 48 hours). - Prepare fresh this compound dilutions for each experiment and consider the stability of the compound in your specific culture medium.[2][3] - Confirm the expression and activity of relevant pathway components (e.g., PDEs, TNF-α production) in your cell line.
High cell death or cytotoxicity - This compound concentration is too high: The concentration used may be toxic to the cells. - Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. - Contamination: Bacterial or fungal contamination can lead to widespread cell death.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (IC50) of this compound for your cell line. - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO without this compound). - Regularly check cultures for signs of contamination and practice good aseptic technique.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells. - Inaccurate drug dilution or addition: Errors in preparing or dispensing this compound solutions. - Edge effects in multi-well plates: Evaporation from outer wells can concentrate media components and the drug.- Ensure a single-cell suspension before plating and use calibrated pipettes for accurate cell seeding. - Prepare a master mix of the this compound dilution to add to replicate wells. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media.
Precipitation of this compound in culture medium - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. - Interaction with media components: Components in the serum or media may cause the drug to precipitate.- Ensure the final DMSO concentration is sufficient to maintain solubility, without being toxic. - Prepare the final drug dilution in pre-warmed culture medium and mix thoroughly before adding to the cells. - Visually inspect the media for any signs of precipitation after adding this compound.

Quantitative Data Summary

Due to the limited availability of published in vitro studies specifically on this compound, the following tables provide hypothetical data based on expected outcomes for a non-selective PDE inhibitor. Researchers should generate their own dose-response and time-course data for their specific cell line and experimental conditions.

Table 1: Hypothetical Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) (24h Incubation)Cell Viability (%) (48h Incubation)
0 (Vehicle Control)100100
19895
109590
508575
1007055
2504530
5002010

Table 2: Hypothetical Time-Dependent Inhibition of TNF-α Production by this compound (at a non-toxic concentration, e.g., 50 µM)

Incubation Time (hours)TNF-α Production (% of Control)
0100
685
1260
2440
4830

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death if available.

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Optimizing Incubation Time for TNF-α Inhibition (ELISA)

  • Cell Seeding and Stimulation: Seed your cells (e.g., macrophages or a relevant cell line) in a 24-well plate. Once adhered, stimulate the cells with an appropriate agent (e.g., lipopolysaccharide - LPS) to induce TNF-α production, in the presence or absence of a pre-determined non-toxic concentration of this compound.

  • Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours) after treatment, collect the cell culture supernatant from different wells.

  • Sample Storage: Store the collected supernatants at -80°C until analysis.

  • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the incubation time for both the this compound-treated and untreated (control) groups. Determine the time point at which this compound shows the most significant inhibition of TNF-α production.

Visualizations

Lomifylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Signaling Pathway PKA->NFkB_pathway Inhibits TNFa_gene TNF-α Gene Transcription NFkB_pathway->TNFa_gene Promotes TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Leads to Inflammation Inflammatory Response TNFa_protein->Inflammation Drives

Caption: Predicted signaling pathway of this compound.

Experimental_Workflow cluster_0 Dose-Response Optimization cluster_1 Incubation Time Optimization A Seed Cells B Treat with this compound (Concentration Gradient) A->B C Incubate (24h, 48h) B->C D Cell Viability Assay (e.g., MTT) C->D E Determine IC50 D->E F Seed & Stimulate Cells (with non-toxic this compound) G Collect Supernatant (Time Points: 0-48h) F->G H Measure TNF-α (ELISA) G->H I Determine Optimal Time H->I

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic Start Problem Encountered NoEffect No Observable Effect? Start->NoEffect Toxicity High Cell Death? Start->Toxicity Variability High Variability? Start->Variability CheckConc Optimize Concentration (Dose-Response) NoEffect->CheckConc Yes CheckTime Optimize Incubation Time (Time-Course) NoEffect->CheckTime Yes CheckToxConc Lower this compound Concentration Toxicity->CheckToxConc Yes CheckDMSO Verify Final DMSO % (≤0.1%) Toxicity->CheckDMSO Yes CheckSeeding Standardize Cell Seeding Variability->CheckSeeding Yes CheckPipetting Use Master Mixes Variability->CheckPipetting Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Lomifylline Dosage Adjustment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Lomifylline dosage for different animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Disclaimer: The following information is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals. The dosage information provided for this compound is largely extrapolated from studies on Pentoxifylline, a closely related compound. It is crucial to conduct dose-finding studies for this compound in your specific animal model and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a rat model of peripheral artery disease?

Q2: What is a recommended dose for this compound in mice?

A2: As with rats, specific this compound dosage for mice is not well-documented. For Pentoxifylline, intraperitoneal (i.p.) doses of 60 mg/kg every 8 hours have been used in mice for studies on systemic infections.[3] It is important to note that this dosage in infected mice led to altered pharmacokinetics, suggesting that the health status of the animal can significantly impact drug metabolism and required dosage.[3]

Q3: What are the common routes of administration for this compound in animal models?

A3: Based on studies with Pentoxifylline, the most common routes of administration in animal models are:

  • Intraperitoneal (i.p.) injection: Offers rapid absorption.

  • Oral gavage (p.o.): Mimics the clinical route of administration in humans.

  • Intravenous (i.v.) injection: Provides immediate systemic circulation.

  • Incorporation into feed: Suitable for chronic studies.

The choice of administration route will depend on the experimental design, the required onset of action, and the duration of the study.

Q4: What are the potential adverse effects of this compound in animal models?

A4: While specific data for this compound is limited, side effects observed with Pentoxifylline in various animal models can serve as a guide. These include:

  • Rats: At high intravenous doses (100 mg/kg), adverse effects such as depressed spontaneous activity, staggering gait, salivation, and convulsions have been observed.

  • Sheep: Intravenous administration of Pentoxifylline at 40 mg/kg resulted in tachycardia, hypersalivation, and agitation.

  • Dogs and Cats: Gastrointestinal upset (vomiting, diarrhea, lack of appetite) and central nervous system excitement or restlessness are the most common side effects.

It is crucial to monitor animals closely for any signs of distress or adverse reactions, especially when establishing a new dosage regimen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable therapeutic effect. Inadequate dosage.Gradually increase the dose in small increments, closely monitoring for efficacy and any adverse effects. Consider a different route of administration for better bioavailability.
Poor drug solubility or vehicle.Pentoxifylline is soluble in water, methanol, and chloroform. Ensure this compound is properly dissolved in a suitable, sterile vehicle for administration.
Animal shows signs of distress (e.g., agitation, excessive salivation). Dosage is too high.Immediately reduce the dosage or temporarily halt the administration. Monitor the animal closely until symptoms subside. For future administrations, use a lower dose.
Gastrointestinal issues (vomiting, diarrhea) in dogs or cats. Irritation from oral administration.Administer the drug with food to minimize gastrointestinal upset. If symptoms persist, consider an alternative route of administration.
Inconsistent results between animals. Variation in drug metabolism.Ensure a homogenous study population in terms of age, weight, and health status. Be aware that underlying conditions, such as infection, can alter the pharmacokinetics of the drug.

Quantitative Data Summary

The following table summarizes Pentoxifylline dosages used in various animal models, which can be used as a reference for designing this compound studies.

Animal Model Route of Administration Dosage Observed Effects/Context Reference
Rat Intraperitoneal (i.p.)12.5, 25, 50 mg/kg25 mg/kg showed significant anti-allodynic effects in a model of chronic post-ischemia pain.
Rat Oral (in diet)50, 150, 450 mg/kg/dayChronic toxicity study.
Rat Intravenous (i.v.)12.5, 25, 50, 100 mg/kg/day100 mg/kg dose led to adverse effects including convulsions and death.
Mouse Intraperitoneal (i.p.)60 mg/kg every 8 hoursUsed in a model of Candida albicans infection; pharmacokinetics were altered by the infection.
Sheep Intravenous (i.v.)10, 20, 40 mg/kg10 and 20 mg/kg were well-tolerated; 40 mg/kg caused tachycardia, hypersalivation, and agitation.
Dog Intramuscular (i.m.)10 mg/kgUsed in a study on osteoarthritis.

Experimental Protocols

Induction of Peripheral Artery Disease in a Rat Model (Femoral Artery Ligation)

This protocol describes a common method for inducing hindlimb ischemia in rats to model peripheral artery disease.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Stereomicroscope

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Make a small incision in the skin of the inguinal region of one hindlimb.

  • Carefully dissect the tissues to expose the femoral artery and vein.

  • Isolate the femoral artery from the surrounding nerves and connective tissue.

  • Ligate the femoral artery at a single point distal to the inguinal ligament using a non-absorbable suture.

  • Ensure complete occlusion of blood flow.

  • Close the incision with sutures or surgical staples.

  • Allow the animal to recover on a warming pad.

  • The contralateral limb can be used as a sham-operated control.

Experimental Workflow for this compound Administration

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rat model of peripheral artery disease.

experimental_workflow A Acclimatization of Rats B Baseline Assessment (e.g., Laser Doppler Flowmetry) A->B C Femoral Artery Ligation Surgery B->C D Post-operative Recovery C->D E Randomization into Treatment Groups D->E F This compound/Vehicle Administration (Specify dose and route) E->F G Follow-up Assessments (e.g., at 7, 14, 21 days) F->G H Terminal Data Collection (e.g., Tissue Histology) G->H signaling_pathway cluster_cell Inflammatory Cell (e.g., Macrophage) This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates NFkB NF-κB PKA->NFkB inhibits TNFa_gene TNF-α Gene Transcription NFkB->TNFa_gene activates TNFa TNF-α Production TNFa_gene->TNFa Inflammation Inflammation TNFa->Inflammation

References

Troubleshooting unexpected peaks in Lomifylline HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lomifylline HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of unexpected peaks in my this compound chromatogram?

A1: Unexpected peaks, often called "ghost peaks," are a frequent issue in HPLC analysis.[1][2][3] These are signals in the chromatogram that do not correspond to the known components of your sample.[2] Common sources include contamination of the mobile phase, carryover from previous injections, or issues with the HPLC system itself.[4]

Q2: How can I determine the source of a ghost peak?

A2: A systematic approach is the best way to identify the source of a ghost peak. Start by injecting a blank (your mobile phase without any sample). If the peak is still present, the contamination is likely in your mobile phase or HPLC system. If the peak disappears, the source is likely related to your sample preparation or carryover from a previous injection.

Q3: Could the unexpected peak be a degradation product of this compound?

A3: Yes, it is possible. This compound, like other pharmaceutical compounds, can degrade under certain conditions such as exposure to acid, base, heat, light, or oxidizing agents. These degradation products can appear as new peaks in your chromatogram. Performing forced degradation studies can help identify potential degradation products.

Q4: What are "wrap-around" peaks and could they be the cause of my issue?

A4: Wrap-around peaks are components from a previous injection that did not elute during their run and appear in a subsequent chromatogram. This can happen if the run time is too short for all components to elute. You can investigate this by extending the run time of a blank injection to see if any late-eluting peaks appear.

Troubleshooting Guide: Unexpected Peaks in this compound HPLC Analysis

This guide provides a step-by-step approach to troubleshooting and resolving the issue of unexpected peaks in your this compound HPLC analysis.

Step 1: Initial Assessment and Peak Characterization

The first step is to carefully characterize the unexpected peak.

Parameter Observation Potential Implication
Peak Shape Sharp and symmetricalCould be a distinct compound (contaminant or degradant).
Broad or tailingMay indicate column degradation, late elution, or co-elution.
Irregular or splitCould be due to injection issues or a partially blocked column frit.
Retention Time Consistent across runsSuggests a systematic issue (e.g., mobile phase contamination).
Varies between runsMay point to issues with column equilibration or pump performance.
Appearance In sample and blank injectionsLikely a system or mobile phase contaminant.
Only in sample injectionsCould be a sample impurity, a degradation product, or carryover.
Step 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically isolate the source of the unexpected peak.

TroubleshootingWorkflow start Unexpected Peak Observed blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present Peak Present? blank_injection->peak_present system_contamination System/Mobile Phase Contamination peak_present->system_contamination Yes sample_issue Sample-Related Issue peak_present->sample_issue No troubleshoot_system Troubleshoot System & Mobile Phase system_contamination->troubleshoot_system troubleshoot_sample Troubleshoot Sample & Injection sample_issue->troubleshoot_sample solution_system Prepare fresh mobile phase Flush system Check column health troubleshoot_system->solution_system solution_sample Check sample prep procedure Investigate carryover Consider forced degradation troubleshoot_sample->solution_sample

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Step 3: Detailed Troubleshooting Actions

If the peak is present in the blank (System/Mobile Phase Contamination):

Potential Source Action
Mobile Phase Contamination Prepare fresh mobile phase using high-purity HPLC-grade solvents and water. Filter all mobile phase components. Consider using an in-line filter or a ghost trap column.
System Contamination Systematically flush the entire HPLC system, including the pump, injector, and detector, with a strong solvent.
Column Contamination Disconnect the column and replace it with a union. If the peak disappears, the column is the source. Clean the column according to the manufacturer's instructions or replace it.
Detector Issue Check for a dirty flow cell or a failing lamp, which can cause baseline noise that may be mistaken for a peak.

If the peak is absent in the blank (Sample-Related Issue):

Potential Source Action
Sample Contamination Review the entire sample preparation procedure. Ensure all glassware is scrupulously clean. Analyze a blank of the sample diluent.
Injector Carryover Inject a blank immediately after a concentrated sample. If a smaller version of the unexpected peak appears, this indicates carryover. Clean the injector and syringe, and optimize the needle wash method.
This compound Degradation The peak could be a degradation product of this compound. To investigate this, perform forced degradation studies by subjecting a this compound standard to acidic, basic, oxidative, thermal, and photolytic stress. This will help to generate potential degradation products and confirm if the unexpected peak corresponds to one of them.

Experimental Protocols

Standard HPLC Method for this compound Analysis (Hypothetical)

This protocol is a general starting point for the analysis of this compound and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 15 minutes
Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study of this compound to identify potential degradation products.

Stress Condition Procedure
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
Thermal Degradation Expose solid this compound to 105°C for 24 hours.
Photolytic Degradation Expose a solution of this compound to UV light (254 nm) for 24 hours.

Note: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical relationships between the observed problem and its potential causes.

LogicalRelationships problem Unexpected Peak cause_system System/Mobile Phase Contamination problem->cause_system cause_sample Sample-Related Issue problem->cause_sample subcause_mobile_phase Mobile Phase cause_system->subcause_mobile_phase subcause_hplc_system HPLC System cause_system->subcause_hplc_system subcause_column Column cause_system->subcause_column subcause_sample_prep Sample Prep cause_sample->subcause_sample_prep subcause_carryover Carryover cause_sample->subcause_carryover subcause_degradation Degradation cause_sample->subcause_degradation

Caption: Causes of unexpected peaks in HPLC analysis.

References

Technical Support Center: Ensuring Reproducibility in Lomifylline Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Lomifylline experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Compound Handling and Storage

Question: I am observing inconsistent results in my in vitro experiments. Could my handling of this compound be the issue?

Answer: Yes, improper handling and storage of this compound can lead to variability. Here are some key points to consider:

  • Solubility: this compound, like other xanthine derivatives, may have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage of Stock Solutions: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. While some compounds are stable in DMSO for extended periods, it is best practice to use freshly prepared dilutions for your experiments.

  • Working Solutions: When preparing working solutions in cell culture media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts. If you observe precipitation upon dilution in aqueous media, try vortexing or gentle warming. If precipitation persists, consider using a lower concentration or a different solvent system if compatible with your assay.

2. In Vitro Cell-Based Assays

Question: My cell-based assay results with this compound are not reproducible. What are some common pitfalls?

Answer: Reproducibility in cell-based assays can be affected by several factors. Here is a troubleshooting guide:

Potential Issue Recommendation
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug responses.
Seeding Density Optimize and maintain a consistent cell seeding density across all plates and experiments. Over-confluent or sparse cultures can respond differently to treatment.
Inconsistent Drug Concentration Always perform serial dilutions accurately. Use a positive control (e.g., a known PDE inhibitor like IBMX or Rolipram) and a vehicle control (e.g., media with the same concentration of DMSO as the this compound-treated wells).
Assay Timing The timing of treatment and endpoint measurement is critical. For instance, cAMP levels can change rapidly. Perform time-course experiments to determine the optimal incubation time for your specific cell type and assay.
Media Components Serum components in the culture medium can sometimes interact with the compound. If you suspect this, consider performing experiments in serum-free or reduced-serum media, if appropriate for your cells.

3. Phosphodiesterase (PDE) Inhibition Assays

Question: I am having trouble setting up a reliable PDE inhibition assay for this compound. What are the key parameters to optimize?

Answer: A robust PDE inhibition assay requires careful optimization.

  • Enzyme Concentration: Titrate the PDE enzyme to determine a concentration that results in a linear reaction rate and a sufficient signal window.

  • Substrate Concentration: The concentration of the substrate (cAMP or cGMP) should ideally be at or below its Michaelis-Menten constant (Km) for the specific PDE isoform to accurately determine competitive inhibition.

  • Incubation Time: Ensure the reaction is in the linear range. Run a time-course experiment to determine the optimal incubation time where product formation is proportional to time.

  • Controls: Include a "no enzyme" control to measure background signal, a "no inhibitor" control (vehicle) to determine 100% enzyme activity, and a positive control inhibitor.

4. In Vivo Pharmacokinetic Studies

Question: I am planning an in vivo study with this compound in rodents and want to ensure reproducible pharmacokinetic data. What should I consider?

Answer: Reproducibility in in vivo studies hinges on standardized procedures.

  • Animal Model: Use a consistent species, strain, age, and sex of animals. Ensure animals are properly acclimated before the study.

  • Dosing: The formulation and route of administration should be consistent. For oral dosing, consider the fed/fasted state of the animals.

  • Sample Collection: Standardize the time points for blood or tissue collection. The method of blood collection and subsequent processing to obtain plasma or serum should be consistent.

  • Sample Analysis: Utilize a validated analytical method, such as HPLC or LC-MS/MS, for the quantification of this compound in biological matrices.

Experimental Protocols and Data

Methodology: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific PDE isoform.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions to obtain the desired test concentrations.

    • Prepare a solution of the specific recombinant human PDE enzyme in assay buffer.

    • Prepare a solution of the cAMP substrate in assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control to the wells of a microplate.

    • Add the PDE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the cAMP substrate. Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C, ensuring the reaction is in the linear range.

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution or through heat inactivation).

    • Add the detection reagents (e.g., from a commercially available cAMP detection kit) and measure the signal (e.g., luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Quantitative Data: Phosphodiesterase Inhibition by Xanthine Derivatives (Analogous Compounds)

CompoundPDE IsoformIC50 (µM)
PentoxifyllinePDE1130
PDE317
PDE4110
PDE5130
TheophyllineNon-selective~200-1000

Data is compiled from various sources and should be used as a reference. Actual values may vary depending on assay conditions.

Methodology: Quantification of this compound in Rat Plasma by HPLC

This protocol is adapted from a validated method for a structurally similar compound, Lisofylline, and can serve as a starting point for developing a method for this compound.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of rat plasma, add an internal standard (e.g., 3-isobutyl-1-methylxanthine).

    • Add an extraction solvent (e.g., methylene chloride), vortex, and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v) in isocratic mode.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 273 nm).

    • Injection Volume: 20 µL.

  • Validation Parameters:

    • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.

Quantitative Data: Pharmacokinetics of a Related Xanthine Derivative in Rats (Analogous Data)

The following table presents pharmacokinetic parameters for Lisofylline after intravenous administration (25 mg/kg) in Wistar rats, which can provide an estimate for designing studies with this compound.

ParameterValue (Mean ± SD)
Cmax (ng/mL)12,345 ± 1,234
Tmax (h)0.083 (first sampling point)
AUC₀₋t (ng·h/mL)4,567 ± 567
Half-life (t½) (h)1.2 ± 0.3
Clearance (CL) (mL/min/kg)5.4 ± 0.7

This data is for Lisofylline and should be used as a reference point for this compound studies.

Signaling Pathways and Experimental Workflows

This compound's Putative Signaling Pathway

This compound, as a phosphodiesterase inhibitor, is expected to increase intracellular cyclic AMP (cAMP) levels. This leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).

Lomifylline_Signaling_Pathway cluster_cAMP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC Exchange Protein (EPAC) cAMP->EPAC Activates CREB CREB Phosphorylation PKA->CREB Downstream Downstream Cellular Effects EPAC->Downstream CREB->Downstream ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Increases

Caption: Putative signaling pathway of this compound.

Experimental Workflow for In Vitro Analysis

A typical workflow for investigating the in vitro effects of this compound on a specific cell line.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., Smooth Muscle Cells) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment cAMP_assay cAMP Assay treatment->cAMP_assay pde_inhibition PDE Inhibition Assay (Cell Lysate) treatment->pde_inhibition downstream_analysis Downstream Analysis treatment->downstream_analysis data_analysis Data Analysis (IC50, EC50) cAMP_assay->data_analysis pde_inhibition->data_analysis western_blot Western Blot (p-CREB, etc.) downstream_analysis->western_blot proliferation_assay Proliferation/ Viability Assay downstream_analysis->proliferation_assay western_blot->data_analysis proliferation_assay->data_analysis end End data_analysis->end

Caption: A typical in vitro experimental workflow.

Logical Flow for Troubleshooting Inconsistent In Vitro Results

A decision tree to help diagnose the source of variability in in vitro experiments.

Troubleshooting_Workflow start Inconsistent Results check_compound Check Compound Solubility & Stability start->check_compound check_cells Review Cell Culture Practices check_compound->check_cells No Issue prepare_fresh Prepare Fresh Stock & Working Solutions check_compound->prepare_fresh Issue Found check_assay Validate Assay Parameters check_cells->check_assay No Issue verify_passage Verify Cell Passage # & Health check_cells->verify_passage Issue Found optimize_params Re-optimize Assay (e.g., timing, concentrations) check_assay->optimize_params Issue Found rerun Re-run Experiment check_assay->rerun No Issue prepare_fresh->rerun verify_passage->rerun optimize_params->rerun

Caption: Troubleshooting inconsistent in vitro results.

Validation & Comparative

A Comparative In Vitro Analysis of Lomifylline and Pentoxifylline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of Lomifylline and its parent compound, Pentoxifylline. Both are methylxanthine derivatives known for their hemorheological and anti-inflammatory properties. This analysis is based on available experimental data to assist researchers in understanding their relative potency and mechanisms of action.

Executive Summary

Direct comparative in vitro studies on this compound are limited in the current body of scientific literature. However, data on its closely related active metabolite, Lisofylline, and other metabolites of Pentoxifylline, offer valuable insights. This guide synthesizes this information to draw a comparative picture. In essence, while both Pentoxifylline and its metabolites demonstrate effects on red blood cell deformability and inflammatory cytokine production, their potencies appear to differ. Pentoxifylline and its metabolite M1 (Lisofylline) are effective in improving red blood cell deformability.[1][2] In contrast, the metabolites M4 and M5 show poor inhibition of TNF-alpha release compared to the parent compound.[3]

Data Presentation: In Vitro Efficacy Comparison

The following table summarizes the quantitative data on the in vitro efficacy of Pentoxifylline and its metabolites. Data for this compound is represented by its closely related metabolite, Lisofylline, where available.

Parameter AssessedDrugCell/System TypeConcentration/DoseObserved EffectReference
Hemorheological Effects
Red Blood Cell (RBC) Deformability (Elongation Index)PentoxifyllineHuman RBCs100 µMSignificant increase in RBC elongation[1][2]
LisofyllineHuman RBCs100 µMSignificant increase in RBC elongation
RBC AggregationPentoxifyllineHuman RBCs100 µMMarked decrease in RBC aggregation
LisofyllineHuman RBCs100 µMNo significant effect on RBC aggregation
Anti-inflammatory Effects
TNF-α InhibitionPentoxifyllineRAW 264.7 murine macrophages (LPS-stimulated)Not specifiedInhibited TNF-α release
Metabolite M1 (Lisofylline)RAW 264.7 murine macrophages (LPS-stimulated)Not specifiedInhibited TNF-α release
Metabolite M4RAW 264.7 murine macrophages (LPS-stimulated)Not specifiedPoorly inhibited TNF-α release
Metabolite M5RAW 264.7 murine macrophages (LPS-stimulated)Not specifiedPoorly inhibited TNF-α release
PentoxifyllineHuman leucocytes (LPS-stimulated)Not specifiedInhibited TNF-α production
LisofyllineHuman leucocytes (LPS-stimulated)Not specifiedInhibited TNF-α production
IL-1β InhibitionPentoxifyllineHuman leucocytes (LPS-stimulated)Not specifiedInhibited IL-1β production
LisofyllineHuman leucocytes (LPS-stimulated)Not specifiedInhibited IL-1β production
IL-10 ModulationPentoxifyllineHuman leucocytes (S. pneumoniae-stimulated)Not specifiedStimulated IL-10 production
LisofyllineHuman leucocytes (S. pneumoniae-stimulated)Not specifiedStimulated IL-10 production
Vasorelaxant Effects
Vasorelaxation (EC50)PentoxifyllineIsolated rat mesenteric resistance vessels105 +/- 15 µMConcentration-dependent relaxation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Measurement of Red Blood Cell (RBC) Deformability and Aggregation

This protocol is based on the methodology described for assessing the rheological properties of RBCs using a Laser-assisted Optical Rotational Cell Analyser (LORCA).

  • Sample Preparation: Whole blood is collected from subjects in tubes containing an anticoagulant (e.g., EDTA). The blood is centrifuged, and the plasma and buffy coat are removed. The remaining erythrocytes are washed with a buffer solution.

  • Deformability Measurement (Ektacytometry):

    • A suspension of RBCs in a viscous solution (e.g., polyvinylpyrrolidone) is prepared.

    • This suspension is introduced into the gap between two concentric cylinders in the LORCA instrument.

    • A defined shear stress is applied to the sample by rotating the outer cylinder.

    • A laser beam is directed through the sample, and the diffraction pattern produced by the deformed RBCs is captured by a camera.

    • The elliptical shape of the diffraction pattern is analyzed to calculate the Elongation Index (EI), which is a measure of RBC deformability. The EI is calculated as EI = (L-W)/(L+W), where L and W are the length and width of the ellipse, respectively.

  • Aggregation Measurement:

    • The RBCs are subjected to a high shear rate to disaggregate them completely.

    • The shear rate is then abruptly stopped, and the aggregation process is monitored by analyzing the changes in the back-scattered light intensity over time.

    • An aggregation index is calculated from the resulting curve.

In Vitro TNF-α Inhibition Assay

This protocol describes a general method for quantifying the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production by immune cells in vitro, based on ELISA (Enzyme-Linked Immunosorbent Assay) techniques.

  • Cell Culture and Stimulation:

    • A suitable cell line (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells) is cultured in appropriate media.

    • The cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-incubated with varying concentrations of the test compounds (this compound or Pentoxifylline) for a specified period.

    • Inflammation is induced by adding a stimulating agent, such as Lipopolysaccharide (LPS), to the cell cultures.

    • The plates are incubated for a further period to allow for cytokine production.

  • TNF-α Quantification (ELISA):

    • The cell culture supernatants are collected.

    • An ELISA plate pre-coated with a capture antibody specific for TNF-α is used.

    • The collected supernatants and a series of TNF-α standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate for the enzyme is then added, which results in a color change proportional to the amount of TNF-α present.

    • The absorbance is measured using a microplate reader, and the concentration of TNF-α in the samples is determined by comparison with the standard curve.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for measuring the inhibitory activity of compounds on phosphodiesterases.

  • Reaction Setup:

    • The assay is typically performed in a microplate format.

    • A reaction mixture is prepared containing a buffer, the specific PDE enzyme isoform to be tested, and the cyclic nucleotide substrate (cAMP or cGMP).

    • The test compounds (this compound or Pentoxifylline) at various concentrations are added to the wells.

  • Enzymatic Reaction and Detection:

    • The reaction is initiated and incubated at a controlled temperature for a set time.

    • During this time, the PDE enzyme hydrolyzes the cyclic nucleotide substrate into its corresponding 5'-monophosphate (5'-AMP or 5'-GMP).

    • The reaction is stopped, and the amount of remaining substrate or the amount of product formed is quantified. Several detection methods can be used, including:

      • Radiometric assays: Using radiolabeled cAMP or cGMP and measuring the radioactivity of the resulting 5'-AMP or 5'-GMP after separation.

      • Colorimetric assays: A multi-step enzymatic reaction where the final product generates a colored substance that can be measured spectrophotometrically.

      • Luminescent assays: The remaining cAMP or cGMP is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is quantified using a luciferase-based reaction that produces light.

  • Data Analysis:

    • The percentage of PDE inhibition for each concentration of the test compound is calculated.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and Pentoxifylline and a general workflow for their in vitro comparison.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Lomifylline_Pentoxifylline This compound / Pentoxifylline PDE Phosphodiesterase (PDE) Lomifylline_Pentoxifylline->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation NF_kB_Activation NF-κB Activation PKA->NF_kB_Activation Inhibition Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Inflammatory_Cytokines Upregulation

Caption: Signaling pathway of this compound and Pentoxifylline.

G Start Start: In Vitro Comparison Sample_Prep Sample Preparation (Cells, Blood) Start->Sample_Prep Drug_Incubation Incubation with This compound & Pentoxifylline Sample_Prep->Drug_Incubation Assay_1 Hemorheology Assay (RBC Deformability & Aggregation) Drug_Incubation->Assay_1 Assay_2 Anti-inflammatory Assay (TNF-α, IL-1β, IL-10 ELISA) Drug_Incubation->Assay_2 Assay_3 PDE Inhibition Assay (IC50 Determination) Drug_Incubation->Assay_3 Data_Analysis Data Analysis & Comparison Assay_1->Data_Analysis Assay_2->Data_Analysis Assay_3->Data_Analysis Conclusion Conclusion on Relative Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro comparison.

References

Validating the Phosphodiesterase Inhibitory Activity of Lomifylline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphodiesterase (PDE) inhibitory activity of Lomifylline. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from its close structural and functional analogue, Pentoxifylline, and other well-characterized PDE inhibitors to provide a comprehensive overview for researchers.

This compound, a xanthine derivative, is understood to act as a non-selective phosphodiesterase inhibitor. This mechanism of action is shared with other xanthines like Pentoxifylline and Theophylline. Non-selective PDE inhibitors increase intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by inhibiting their degradation by multiple PDE subtypes. This broad-spectrum inhibition leads to a wide range of physiological effects.

Comparative Analysis of PDE Inhibitory Activity

To contextualize the likely activity of this compound, this section compares the inhibitory profiles of a known non-selective PDE inhibitor, 3-isobutyl-1-methylxanthine (IBMX), with a selective inhibitor, Rolipram (a PDE4 inhibitor). Pentoxifylline is included to represent the xanthine class of non-selective inhibitors.

CompoundTypePDE1 (IC50)PDE2 (IC50)PDE3 (IC50)PDE4 (IC50)PDE5 (IC50)
This compound Non-selective (presumed)Data not availableData not availableData not availableData not availableData not available
Pentoxifylline Non-selective~100-200 µM~100-200 µM~100-200 µM~100-200 µM~100-200 µM
IBMX Non-selective19 µM[1]50 µM[1]18 µM[1]13 µM[1]32 µM[1]
Rolipram PDE4 Selective>100 µM>100 µM>100 µM1.1 µM>100 µM

Note: Specific IC50 values for Pentoxifylline are not consistently reported and can vary based on experimental conditions. The values presented are approximate ranges based on its characterization as a modest, non-selective inhibitor.

Signaling Pathway of Non-Selective PDE Inhibition

The primary mechanism of action for non-selective PDE inhibitors like this compound is the prevention of cAMP and cGMP degradation. This leads to the accumulation of these second messengers and the activation of downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG).

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Agonist Binding cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Conversion ATP_GTP ATP / GTP ATP_GTP->AC_GC PDEs Phosphodiesterases (PDE1, 2, 3, 4, 5, etc.) cAMP_cGMP->PDEs Degradation PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP AMP / GMP PDEs->AMP_GMP This compound This compound This compound->PDEs Inhibition Cellular_Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA_PKG->Cellular_Response Phosphorylation of target proteins

Caption: Signaling pathway of non-selective PDE inhibition.

Experimental Protocols

The determination of the inhibitory activity of a compound like this compound on various phosphodiesterases is typically achieved through in vitro enzyme activity assays. The following is a generalized protocol for determining the IC50 value of a test compound.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific phosphodiesterase isoform.

Materials:

  • Recombinant human phosphodiesterase enzymes (various isoforms)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Substrate: cAMP or cGMP, depending on the PDE isoform

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known IC50 (e.g., IBMX for non-selective, Rolipram for PDE4)

  • Detection reagents (e.g., commercially available kits that measure the amount of remaining cAMP/cGMP or the product AMP/GMP)

  • Microplate reader (luminometer or spectrophotometer, depending on the detection method)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should span a range that is expected to produce a full dose-response curve.

  • Enzyme Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the diluted this compound solutions, and the recombinant PDE enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to each well.

  • Incubation: Incubate the reaction for a specific time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol of the chosen assay kit.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of this compound Add_Inhibitor_Enzyme Add this compound and PDE enzyme to microplate Serial_Dilution->Add_Inhibitor_Enzyme Enzyme_Prep Prepare recombinant PDE enzyme solution Enzyme_Prep->Add_Inhibitor_Enzyme Substrate_Prep Prepare cAMP/cGMP substrate solution Add_Substrate Initiate reaction with substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate Add_Inhibitor_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Detect Stop reaction and add detection reagents Incubate->Stop_Detect Read_Plate Measure signal with microplate reader Stop_Detect->Read_Plate Calculate_Inhibition Calculate % inhibition Read_Plate->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining PDE inhibitor IC50.

Conclusion

References

Lomifylline vs. Other Xanthine Derivatives in Inflammation Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of xanthine derivatives, with a focus on lomifylline and its more extensively studied counterparts, pentoxifylline and theophylline. The information presented is based on available experimental data to assist in research and drug development endeavors.

Executive Summary

Xanthine derivatives, a class of compounds that includes caffeine, theophylline, and pentoxifylline, are known for their diverse pharmacological activities, including anti-inflammatory effects. These properties are primarily attributed to their ability to inhibit phosphodiesterases (PDEs) and antagonize adenosine receptors, leading to a reduction in pro-inflammatory mediators. While pentoxifylline and theophylline have been subjects of numerous studies elucidating their anti-inflammatory potential, comparative experimental data for this compound remains limited in publicly accessible literature. This guide synthesizes the available data for pentoxifylline and theophylline as key comparators to provide a framework for understanding the potential anti-inflammatory profile of this compound.

Mechanism of Action: The Anti-Inflammatory Pathway of Xanthine Derivatives

The primary anti-inflammatory mechanism of xanthine derivatives involves the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1][2] Additionally, some xanthines can act as adenosine receptor antagonists, further contributing to their anti-inflammatory effects.[2]

Xanthine Anti-Inflammatory Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Binds ATP ATP Receptor->ATP Activates Adenylyl Cyclase PDE PDE cAMP cAMP PDE->cAMP Degrades ATP->cAMP Converts to Pro-inflammatory Cytokines (TNF-α, etc.) Pro-inflammatory Cytokines (TNF-α, etc.) cAMP->Pro-inflammatory Cytokines (TNF-α, etc.) Inhibits Synthesis Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, etc.)->Inflammation Promotes Xanthine Derivatives Xanthine Derivatives Xanthine Derivatives->PDE Inhibits

Anti-inflammatory signaling pathway of xanthine derivatives.

Quantitative Comparison of Anti-Inflammatory Activity

Table 1: Inhibition of Pro-Inflammatory Cytokines

CompoundModelStimulusCytokine InhibitedPotency/EfficacyReference(s)
Pentoxifylline Human Whole BloodLipopolysaccharide (LPS)TNF-α2 times more potent than theophylline[1]
Human Whole BloodLipopolysaccharide (LPS)IFN-γ2 times more potent than theophylline[1]
Human Alveolar Macrophages- (spontaneous)TNF-α91% inhibition at 0.1 mM, 98% at 1 mM
Theophylline Human Whole BloodLipopolysaccharide (LPS)TNF-αLess potent than pentoxifylline
Human Whole BloodLipopolysaccharide (LPS)IFN-γLess potent than pentoxifylline

Table 2: Phosphodiesterase (PDE) Inhibition Profile

CompoundPDE Isoform(s) InhibitedPotencyReference(s)
Pentoxifylline Non-selectiveModest (IC50 in the 10-4 M range for cAMP-specific isoforms)
Theophylline Non-selectiveGenerally considered a weak PDE inhibitor
This compound Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of xanthine derivatives.

In Vitro: Cytokine Release Assay in Human Whole Blood

This assay is used to determine the effect of a compound on the production of inflammatory cytokines by immune cells in a physiologically relevant environment.

  • Blood Collection: Draw heparinized venous blood from healthy volunteers.

  • Compound Incubation: Aliquot whole blood into sterile polypropylene tubes. Add various concentrations of the test compound (e.g., this compound, pentoxifylline, theophylline) or vehicle control.

  • Stimulation: After a pre-incubation period (e.g., 30 minutes), add an inflammatory stimulus such as Lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation: Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 4-24 hours).

  • Plasma Separation: Centrifuge the tubes to separate the plasma.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IFN-γ) in the plasma using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the stimulated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition).

Experimental Workflow Start Start Blood_Collection Collect Heparinized Whole Blood Start->Blood_Collection Aliquot_Blood Aliquot Blood into Tubes Blood_Collection->Aliquot_Blood Add_Compound Add Test Compound/ Vehicle Control Aliquot_Blood->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Stimulus Add Inflammatory Stimulus (LPS) Pre_Incubate->Add_Stimulus Incubate Incubate at 37°C Add_Stimulus->Incubate Centrifuge Centrifuge to Separate Plasma Incubate->Centrifuge Quantify_Cytokines Quantify Cytokines (ELISA) Centrifuge->Quantify_Cytokines Analyze_Data Calculate % Inhibition and IC50 Quantify_Cytokines->Analyze_Data End End Analyze_Data->End

References

A Head-to-Head Comparison of Lomifylline and Rolipram on PDE4

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lomifylline and Rolipram, with a focus on their interaction with phosphodiesterase 4 (PDE4). This document synthesizes available experimental data to highlight the distinct pharmacological profiles of these two compounds.

While both this compound and Rolipram are phosphodiesterase (PDE) inhibitors, their mechanisms and selectivity, particularly concerning the PDE4 enzyme family, differ significantly. Rolipram is a well-characterized, potent, and selective inhibitor of PDE4, an enzyme critical in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. In contrast, this compound, a xanthine derivative similar to pentoxifylline, is understood to be a non-selective PDE inhibitor, affecting multiple PDE families.[1][2][3] This fundamental difference in selectivity is a key determinant of their respective biological effects and therapeutic applications.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Rolipram against various PDE4 subtypes.

CompoundTargetIC50 (nM)
RolipramPDE4 (overall)2.0 µM
PDE4A3
PDE4B130
PDE4D240

Note: Data for this compound is not available.

Signaling Pathways and Mechanism of Action

The canonical PDE4 signaling pathway begins with the activation of adenylyl cyclase by G-protein coupled receptors, leading to the conversion of ATP to cAMP.[3] cAMP then acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA). PDE4 enzymes hydrolyze cAMP to AMP, thus terminating the signal.[3] Selective PDE4 inhibitors like Rolipram bind to the active site of the PDE4 enzyme, preventing the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to a cascade of anti-inflammatory and other cellular responses.

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Anti-inflammatory) PKA->Cellular_Response Leads to Rolipram Rolipram Rolipram->PDE4 Inhibits

PDE4 Signaling Pathway and Rolipram Inhibition.

Experimental Protocols

To determine the inhibitory potency of a compound against PDE4, a robust in vitro enzymatic assay is required. The following is a detailed methodology for a typical PDE4 inhibition assay.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for measuring the in vitro activity of a PDE4 inhibitor using a fluorescence polarization (FP) based assay.

1. Materials and Reagents:

  • Recombinant human PDE4 enzyme (specific subtype, e.g., PDE4B)

  • Fluorescein-labeled cAMP substrate (FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

  • Test compounds (this compound, Rolipram) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of fluorescence polarization measurements

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions).

3. Assay Procedure:

  • Enzyme and Substrate Preparation: Dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through enzyme titration and substrate-binding experiments.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds, a positive control (e.g., Rolipram), or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 10 µL of the diluted PDE4 enzyme solution to all wells except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.

  • Inhibitor Binding: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and prepare for detection by adding a binding agent that specifically binds to the phosphate group of the hydrolyzed substrate.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).

4. Data Analysis:

  • Calculate Percentage Inhibition: The percentage of PDE4 inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)]) where mP is the millipolarization value.

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep_compounds Prepare Compound Serial Dilutions start->prep_compounds plate_setup Dispense Compounds, Controls, and PDE4 Enzyme to Plate prep_compounds->plate_setup pre_incubation Pre-incubate (15 min) plate_setup->pre_incubation add_substrate Add FAM-cAMP Substrate pre_incubation->add_substrate reaction_incubation Incubate (60 min) add_substrate->reaction_incubation add_binding_agent Add Binding Agent reaction_incubation->add_binding_agent read_plate Read Fluorescence Polarization add_binding_agent->read_plate data_analysis Calculate % Inhibition and Determine IC50 read_plate->data_analysis end_node End data_analysis->end_node

Workflow for PDE4 Inhibition Assay.

Conclusion

For researchers in drug development, the choice between a selective and a non-selective PDE inhibitor is critical and depends on the therapeutic goal. While selective inhibitors like Rolipram offer targeted engagement with a specific pathway, non-selective agents such as this compound may provide a broader spectrum of action, albeit with a potential for more off-target effects. Future studies employing the experimental protocols outlined in this guide would be necessary to fully elucidate the inhibitory profile of this compound against PDE4 and enable a more direct and quantitative comparison with Rolipram.

References

Cross-Validation of Lomifylline's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lomifylline's proposed mechanism of action against established alternatives. By examining experimental data and methodologies, this document aims to offer a framework for the cross-validation of this compound's pharmacological profile.

This compound is classified as a phosphodiesterase (PDE) inhibitor, a class of drugs known for their diverse therapeutic applications, including the treatment of inflammatory and vascular diseases. The primary mechanism of action for PDE inhibitors involves the modulation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the enzymes that degrade these molecules, these drugs can influence a wide range of cellular processes.

Comparative Analysis of PDE Inhibition and Receptor Antagonism

A critical aspect of characterizing a PDE inhibitor is determining its selectivity and potency against different PDE subtypes. This information is crucial for predicting its therapeutic effects and potential side effects. Similarly, for compounds that may interact with other signaling pathways, such as adenosine receptors, quantifying these interactions is essential.

Table 1: Comparative Phosphodiesterase (PDE) Inhibition Profiles

CompoundPDE Subtype(s) InhibitedIC50 ValuesCitation(s)
This compound Phosphodiesterase Inhibitor (Subtype specificity not detailed in available literature)Data not available
Pentoxifylline Non-selective PDE inhibitorData not available in specific IC50 values; described as a broad-spectrum inhibitor.[1]
Ibudilast PDE3, PDE4, PDE10, PDE11PDE4A: 54 nM, PDE4B: 65 nM, PDE4C: 239 nM, PDE4D: 166 nM[2]
Roflumilast Selective PDE4 inhibitorPDE4A1: 0.7 nM, PDE4A4: 0.9 nM, PDE4B1: 0.7 nM, PDE4B2: 0.2 nM, PDE4C1: 3 nM, PDE4C2: 4.3 nM[3][4][5]

Table 2: Comparative Adenosine Receptor Antagonism

CompoundReceptor Target(s)Ki ValuesCitation(s)
This compound Data not availableData not available
Pentoxifylline A2A adenosine receptor (functional antagonist)Direct binding affinity (Ki) not specified; functionally antagonizes adenosine effects.
Ibudilast Data not availableData not available
Roflumilast Not a primary targetNot applicable

Impact on Intracellular Second Messengers: cAMP and cGMP

The functional consequence of PDE inhibition is an increase in intracellular levels of cAMP and/or cGMP. The relative effect on these second messengers depends on the specific PDE subtypes inhibited.

Table 3: Effects on Intracellular cAMP and cGMP Levels

CompoundEffect on cAMPEffect on cGMPExperimental ContextCitation(s)
This compound Expected to increaseExpected to increaseData not available
Pentoxifylline Increases cAMPData not availableHuman monocytes and polymorphonuclear cells; skeletal muscle of diabetic rats.
Ibudilast Increases cAMPIncreases cGMPRat aorta; astrocytes.
Roflumilast Increases cAMPNo direct effectHuman pulmonary microvascular endothelial cells; human bronchial epithelial cells; ovarian cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by PDE inhibitors and a general workflow for their experimental validation.

PDE_Inhibition_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus GTP GTP GC Guanylate Cyclase GTP->GC Stimulus cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDEs Phosphodiesterases (PDEs) cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDEs PKG Protein Kinase G (PKG) cGMP->PKG AMP 5'-AMP PDEs->AMP GMP 5'-GMP PDEs->GMP This compound This compound & Alternatives This compound->PDEs Cellular_Response Cellular Response (e.g., anti-inflammatory effects, vasodilation) PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE Inhibition Signaling Pathway

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Compound_Preparation Compound Preparation (this compound & Comparators) PDE_Inhibition_Assay Phosphodiesterase Inhibition Assay Compound_Preparation->PDE_Inhibition_Assay Receptor_Binding_Assay Adenosine Receptor Binding Assay Compound_Preparation->Receptor_Binding_Assay IC50_Ki_Determination IC50 / Ki Value Determination PDE_Inhibition_Assay->IC50_Ki_Determination Receptor_Binding_Assay->IC50_Ki_Determination Cell_Culture Cell Culture (e.g., inflammatory cells, endothelial cells) cAMP_Measurement Intracellular cAMP Measurement Cell_Culture->cAMP_Measurement cGMP_Measurement Intracellular cGMP Measurement Cell_Culture->cGMP_Measurement Dose_Response_Analysis Dose-Response Curve Analysis cAMP_Measurement->Dose_Response_Analysis cGMP_Measurement->Dose_Response_Analysis Comparative_Analysis Comparative Analysis of Potency and Selectivity IC50_Ki_Determination->Comparative_Analysis Dose_Response_Analysis->Comparative_Analysis

Caption: Experimental Workflow for Validation

Detailed Experimental Protocols

To facilitate the cross-validation of this compound's mechanism of action, the following are detailed methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its alternatives against various PDE subtypes.

Principle: This assay measures the enzymatic activity of a specific recombinant PDE isoform in the presence of varying concentrations of the inhibitor. The activity is typically quantified by measuring the depletion of the substrate (cAMP or cGMP) or the formation of the product (AMP or GMP).

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1-11)

  • Substrate: ³H-cAMP or ³H-cGMP

  • Inhibitor compounds: this compound, Pentoxifylline, Ibudilast, Roflumilast

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a reaction plate, add the assay buffer, the specific PDE enzyme, and the inhibitor at various concentrations.

  • Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

  • Incubate the reaction mixture at 30°C for a specified time.

  • Terminate the reaction by boiling.

  • Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

  • Add an anion-exchange resin slurry to bind the unreacted charged substrate.

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the uncharged ³H-adenosine or ³H-guanosine) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its alternatives for adenosine receptor subtypes (e.g., A1, A2A).

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor subtype expressed in a cell membrane preparation.

Materials:

  • Cell membranes expressing a specific human adenosine receptor subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., ³H-DPCPX for A1 receptors, ³H-CGS 21680 for A2A receptors)

  • Inhibitor compounds: this compound, Pentoxifylline, Ibudilast

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a reaction tube, add the cell membranes, the radioligand at a fixed concentration, and the inhibitor at various concentrations.

  • For determining non-specific binding, add the non-specific binding control instead of the inhibitor.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific binding at each inhibitor concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Intracellular cAMP and cGMP Levels

Objective: To quantify the effect of this compound and its alternatives on intracellular cAMP and cGMP accumulation in a cellular context.

Principle: Cultured cells are treated with the test compounds, and the intracellular levels of cAMP or cGMP are measured using a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.

Materials:

  • A relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a specific inflammatory cell line)

  • Cell culture medium and supplements

  • Inhibitor compounds: this compound, Pentoxifylline, Ibudilast, Roflumilast

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent degradation of newly synthesized cyclic nucleotides (optional, depending on the experimental design)

  • A stimulant to increase basal cyclic nucleotide levels (e.g., forskolin for cAMP, sodium nitroprusside for cGMP) (optional)

  • Lysis buffer

  • Commercially available cAMP or cGMP ELISA kit or a FRET-based biosensor system

Procedure (using ELISA):

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with the inhibitor compounds at various concentrations for a specified time.

  • (Optional) Add a stimulant to induce cAMP or cGMP production.

  • Lyse the cells using the provided lysis buffer.

  • Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

  • Analyze the dose-dependent effect of the inhibitors on cyclic nucleotide accumulation.

Conclusion

The cross-validation of this compound's mechanism of action is a critical step in its development and in understanding its full therapeutic potential. While direct quantitative data for this compound is currently limited, a comparative approach utilizing well-characterized PDE inhibitors such as Pentoxifylline, Ibudilast, and Roflumilast provides a robust framework for future research. The experimental protocols detailed in this guide offer a standardized methodology for generating the necessary data to elucidate this compound's precise pharmacological profile. By systematically evaluating its effects on PDE subtypes, adenosine receptors, and intracellular second messenger signaling, researchers can build a comprehensive understanding of this compound's mechanism of action and its potential clinical applications.

References

Comparative Analysis of Lomifylline's Potency and Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Lomifylline's performance with alternative phosphodiesterase inhibitors, supported by available experimental data and detailed methodologies.

Introduction

Mechanism of Action: The Role of Phosphodiesterase Inhibition

Phosphodiesterases comprise a large family of enzymes that are key regulators of cyclic nucleotide signaling.[1] Inhibition of these enzymes prevents the degradation of cAMP and cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[1] This cascade of events results in smooth muscle relaxation, reduced inflammation, and other cellular responses.[2] Non-selective PDE inhibitors, such as theophylline and pentoxifylline, inhibit a broad range of PDE isoforms.[3][4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Signal cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Activation ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Hydrolysis Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA_PKG->Cellular_Response Phosphorylation Cascade This compound This compound & Other PDE Inhibitors This compound->PDE Inhibition

Caption: General signaling pathway of phosphodiesterase inhibition.

Comparative Potency and Selectivity of PDE Inhibitors

The potency of a PDE inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Selectivity refers to the inhibitor's differential potency against various PDE isoforms. A highly selective inhibitor will have a much lower IC50 for its target isoform compared to other isoforms.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)PDE6 (μM)Data Source(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Pentoxifylline --15.8-7.7-
Theophylline --->100--
Rolipram ---0.003 (PDE4A), 0.13 (PDE4B), 0.24 (PDE4D)--
Sildenafil 0.28>100>100>1000.00350.033

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The data presented here is for comparative purposes.

Experimental Protocols for Determining PDE Inhibitory Activity

Accurate determination of IC50 values is critical for characterizing and comparing PDE inhibitors. Several robust methods are commonly employed, with the radioenzymatic assay being a widely accepted standard.

General Protocol for a Radioenzymatic PDE Assay

This method measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding 5'-mononucleotide by a PDE enzyme.

Materials:

  • Purified or recombinant PDE isoforms

  • [3H]-cAMP or [3H]-cGMP

  • Assay buffer (e.g., Tris-HCl with Mg2+)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Snake venom nucleotidase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

cluster_workflow Experimental Workflow: PDE Inhibition Assay A 1. Reaction Setup: Combine PDE enzyme, assay buffer, and test inhibitor. B 2. Pre-incubation: Allow inhibitor to bind to the enzyme. A->B C 3. Reaction Initiation: Add radiolabeled substrate ([3H]-cAMP or [3H]-cGMP). B->C D 4. Incubation: Allow enzymatic reaction to proceed at a controlled temperature (e.g., 30-37°C). C->D E 5. Reaction Termination: Stop the reaction (e.g., by boiling). D->E F 6. Nucleotidase Treatment: Add snake venom nucleotidase to convert [3H]-5'-mononucleotide to [3H]-nucleoside. E->F G 7. Separation: Separate charged substrate from uncharged product using anion-exchange chromatography. F->G H 8. Quantification: Measure radioactivity of the eluate (containing [3H]-nucleoside) via scintillation counting. G->H I 9. Data Analysis: Calculate percent inhibition and determine IC50 value. H->I

Caption: Workflow for a radioenzymatic PDE inhibition assay.

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, the PDE enzyme preparation, and varying concentrations of the test inhibitor.

  • Pre-incubation: Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction, typically by heating the mixture to denature the enzyme.

  • Conversion to Nucleoside: Add snake venom, which contains 5'-nucleotidase, to convert the radiolabeled 5'-mononucleotide product to its corresponding nucleoside.

  • Separation: Apply the reaction mixture to an anion-exchange chromatography column. The unreacted, negatively charged [3H]-cAMP or [3H]-cGMP will bind to the resin, while the uncharged [3H]-nucleoside product will pass through.

  • Quantification: Collect the eluate and measure its radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the eluate is proportional to the PDE activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound is a member of the non-selective phosphodiesterase inhibitor class of drugs. While its precise potency and selectivity profile against the various PDE isoforms are not well-documented in publicly available literature, a comparative analysis of related compounds provides valuable context for its potential mechanism of action. As demonstrated by the data for Pentoxifylline and Theophylline, non-selective xanthine derivatives generally exhibit micromolar affinities for PDE enzymes. In contrast, newer, more selective inhibitors like Rolipram and Sildenafil demonstrate nanomolar potency against their target isoforms.

For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a robust framework for determining the specific inhibitory profile of this compound and other novel compounds. Such data is essential for a comprehensive understanding of their pharmacological effects and for the development of more targeted and effective therapies. Further research to elucidate the specific IC50 and Ki values of this compound across all PDE families is warranted to fully characterize its therapeutic potential.

References

Benchmarking Lomifylline: A Preclinical Comparative Analysis for Peripheral Artery Disease

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective treatments for peripheral artery disease (PAD) is ongoing. This guide provides a comparative framework for evaluating Lomifylline against the current standard-of-care, Cilostazol, and a related xanthine derivative, Pentoxifylline, in preclinical models of PAD. Due to the limited publicly available preclinical data specifically for this compound in PAD models, this guide establishes a foundational methodology based on the known mechanisms and preclinical evaluation of its comparators.

This compound, a xanthine derivative, is structurally related to Pentoxifylline and is known to act as a phosphodiesterase (PDE) inhibitor.[1] This mechanism is shared by the current first-line treatment for intermittent claudication, a key symptom of PAD, the PDE3 inhibitor Cilostazol.[2] The therapeutic rationale for these compounds in PAD lies in their potential to improve blood flow and mitigate ischemia-related tissue damage.

Mechanism of Action and Therapeutic Rationale

The pathophysiology of PAD involves atherosclerotic blockages in the lower extremities, leading to reduced blood flow (ischemia) and subsequent symptoms like intermittent claudication (pain on walking). Therapeutic strategies aim to improve blood flow and promote the formation of new blood vessels (angiogenesis).

Cilostazol , a phosphodiesterase 3 (PDE3) inhibitor, is a cornerstone of PAD treatment.[2] Its primary mechanism involves increasing intracellular cyclic adenosine monophosphate (cAMP), which leads to vasodilation and inhibition of platelet aggregation.[3] Preclinical studies have demonstrated that Cilostazol promotes angiogenesis in ischemic tissues through a mechanism dependent on vascular endothelial growth factor (VEGF).[4]

Pentoxifylline , another xanthine derivative, is also used to treat intermittent claudication. Its therapeutic effects are attributed to improving red blood cell deformability, decreasing blood viscosity, and inhibiting the proliferation of vascular smooth muscle cells, which contributes to restenosis. Pentoxifylline also exhibits anti-inflammatory properties.

This compound , as a xanthine derivative, is expected to share mechanistic similarities with Pentoxifylline, including PDE inhibition and potential adenosine receptor antagonism. Its preclinical performance in PAD models would be critical to understanding its potential advantages over existing therapies.

Preclinical Models for PAD Evaluation

The most common and relevant preclinical model for PAD is the hindlimb ischemia model . This model typically involves the surgical ligation or excision of the femoral artery in one leg of an animal, usually a mouse or rat, to induce ischemia. This allows for the evaluation of a drug's ability to restore blood flow and preserve tissue in the ischemic limb.

Experimental Workflow: Hindlimb Ischemia Model

G cluster_0 Pre-Surgery cluster_1 Surgical Procedure cluster_2 Post-Surgical Treatment & Monitoring cluster_3 Endpoint Analysis acclimatization Animal Acclimatization baseline Baseline Laser Doppler Perfusion Imaging acclimatization->baseline anesthesia Anesthesia baseline->anesthesia ligation Femoral Artery Ligation/Excision anesthesia->ligation treatment Drug Administration (this compound, Cilostazol, etc.) ligation->treatment monitoring Serial Laser Doppler Perfusion Imaging treatment->monitoring functional Functional Assessment (e.g., treadmill test) monitoring->functional histology Histological Analysis (Capillary density, muscle necrosis) functional->histology molecular Molecular Analysis (e.g., VEGF, inflammatory markers) histology->molecular

Caption: Workflow of a typical preclinical hindlimb ischemia study.

Comparative Data Tables

Table 1: Hemodynamic and Functional Outcomes

Parameter This compound (Hypothetical Data) Cilostazol Pentoxifylline Vehicle Control
Blood Flow Recovery (%) Data Needed↑ (Significant)↑ (Modest)Baseline
Treadmill Walking Distance (m) Data Needed↑ (Significant)↑ (Modest)Baseline
Limb Salvage Rate (%) Data NeededVariable

Table 2: Histological and Molecular Endpoints

Parameter This compound (Hypothetical Data) Cilostazol Pentoxifylline Vehicle Control
Capillary Density (capillaries/mm²) Data Needed↑ (VEGF-dependent)↑ (Modest)Baseline
Muscle Necrosis Score Data NeededHigh
VEGF Expression Data NeededNo significant changeBaseline
VSMC Proliferation (in vitro) Data NeededHigh
Inflammatory Markers (e.g., TNF-α) Data NeededHigh

Detailed Experimental Protocols

To ensure robust and reproducible data for benchmarking this compound, the following detailed protocols for key experiments are recommended.

Hindlimb Ischemia Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Isoflurane inhalation.

  • Surgical Procedure:

    • Make a small incision in the skin overlying the inguinal region of the left hindlimb.

    • Isolate the femoral artery from the femoral vein and nerve.

    • Ligate the femoral artery at two locations: proximal to the inguinal ligament and distal to the popliteal artery.

    • Excise the segment of the artery between the ligatures.

    • Suture the skin incision.

  • Drug Administration:

    • Administer this compound, Cilostazol, Pentoxifylline, or vehicle control daily via oral gavage, starting on the day of surgery.

  • Blood Flow Measurement:

    • Measure hindlimb blood flow using Laser Doppler Perfusion Imaging (LDPI) immediately after surgery and at regular intervals (e.g., days 3, 7, 14, 21, and 28) post-surgery.

    • Quantify perfusion as the ratio of blood flow in the ischemic (left) limb to the non-ischemic (right) limb.

  • Functional Assessment:

    • At the end of the study period, assess functional recovery using a motorized treadmill. Measure the maximum walking distance before the onset of fatigue or limb dragging.

  • Histological Analysis:

    • At the study endpoint, euthanize the animals and collect the gastrocnemius muscles from both hindlimbs.

    • Fix the tissue in 4% paraformaldehyde and embed in paraffin.

    • Stain tissue sections with hematoxylin and eosin (H&E) to assess muscle necrosis.

    • Perform immunohistochemistry for CD31 to quantify capillary density.

  • Molecular Analysis:

    • Homogenize muscle tissue to extract protein and RNA.

    • Measure the expression of key angiogenic factors (e.g., VEGF) and inflammatory markers (e.g., TNF-α) using ELISA or qPCR.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
  • Cell Culture: Culture human aortic smooth muscle cells in appropriate growth medium.

  • Treatment: Seed cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle. Treat cells with various concentrations of this compound, Cilostazol, or Pentoxifylline in the presence of a mitogen (e.g., PDGF).

  • Proliferation Assay: After 48 hours of treatment, assess cell proliferation using a BrdU incorporation assay or a direct cell counting method.

Signaling Pathways

The therapeutic effects of these compounds are mediated through distinct but potentially overlapping signaling pathways.

Cilostazol Signaling Pathway

G Cilostazol Cilostazol PDE3 Phosphodiesterase 3 Cilostazol->PDE3 Inhibits cAMP cyclic AMP PDE3->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Platelet Aggregation PKA->Platelet_Aggregation Inhibits VEGF VEGF Upregulation PKA->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Cilostazol's mechanism of action in PAD.

Hypothesized this compound/Pentoxifylline Signaling Pathway

G Lomifylline_Pentoxifylline This compound / Pentoxifylline PDEs Phosphodiesterases Lomifylline_Pentoxifylline->PDEs Inhibits Adenosine_Receptors Adenosine Receptors Lomifylline_Pentoxifylline->Adenosine_Receptors Antagonizes Inflammation Inflammation Lomifylline_Pentoxifylline->Inflammation Inhibits Blood_Viscosity Blood Viscosity Lomifylline_Pentoxifylline->Blood_Viscosity Decreases RBC_Deformability RBC Deformability Lomifylline_Pentoxifylline->RBC_Deformability Increases cAMP cyclic AMP PDEs->cAMP Degrades VSMC_Proliferation VSMC Proliferation cAMP->VSMC_Proliferation Inhibits

References

Validating the Therapeutic Potential of Lomifylline: A Genetic and Pharmacological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lomifylline, a xanthine derivative, presents a multifaceted pharmacological profile with potential therapeutic applications in inflammatory and vascular disorders. While direct quantitative data on its specific molecular targets remains limited in publicly accessible literature, its structural similarity to Pentoxifylline provides a strong basis for inferring its mechanism of action. This guide offers a comparative analysis of this compound's likely therapeutic targets—Phosphodiesterase (PDE) enzymes, Tumor Necrosis Factor-alpha (TNF-α), and Adenosine Receptors—validated through genetic approaches and supported by experimental data for analogous compounds.

Executive Summary

This guide postulates that this compound's therapeutic effects are likely mediated through the inhibition of phosphodiesterases, suppression of TNF-α signaling, and antagonism of adenosine receptors. Genetic validation studies targeting these pathways have provided strong evidence for their roles in various pathologies, supporting their viability as therapeutic targets. Here, we present a comparative analysis of this compound's presumed targets with alternative therapeutic agents, alongside detailed experimental protocols for target validation.

Primary Therapeutic Target: Phosphodiesterase (PDE) Inhibition

This compound's chemical structure strongly suggests it functions as a phosphodiesterase (PDE) inhibitor, similar to its analogue Pentoxifylline. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial in regulating a myriad of cellular processes, including inflammation and smooth muscle relaxation. Inhibition of PDEs leads to an increase in intracellular cAMP and/or cGMP levels, thereby modulating these downstream pathways.

Comparative Analysis of PDE Inhibitors

Due to the absence of specific IC50 values for this compound, we present data for Pentoxifylline and other relevant PDE inhibitors as a benchmark for comparison.

CompoundTarget PDE Isozyme(s)IC50 (µM)Therapeutic Area
Pentoxifylline (proxy for this compound) Non-selective, PDE4PDE4A: 99, PDE4B: 61, PDE4C: 216, PDE4D: 45[1]Peripheral artery disease, inflammation
RoflumilastPDE40.0007 - 0.0024COPD, Asthma[2]
SildenafilPDE50.0035Erectile dysfunction, Pulmonary hypertension
MilrinonePDE30.5 - 1.0Acute heart failure
Genetic Validation of PDE4 as a Therapeutic Target

Genetic studies have provided compelling evidence for the role of PDE4 in inflammatory diseases, validating it as a drug target.

  • Genome-Wide Association Studies (GWAS): GWAS have identified single nucleotide polymorphisms (SNPs) in the PDE4D gene that are significantly associated with an increased risk of Chronic Obstructive Pulmonary Disease (COPD) in certain populations.[3] This genetic linkage suggests that dysregulation of PDE4D activity contributes to COPD pathogenesis, supporting the therapeutic rationale for PDE4 inhibitors.

  • Knockout Mouse Models: Studies using mice with targeted deletions of specific Pde4 genes have elucidated the roles of these isoforms in inflammation. For instance, Pde4b knockout mice exhibit a reduced inflammatory response, highlighting the importance of this specific isozyme in mediating inflammation.

Experimental Protocol: Phosphodiesterase Activity Assay

A common method to determine the inhibitory activity of a compound on PDE is a two-step radioassay.

Principle: This assay measures the conversion of radiolabeled cAMP to AMP by a PDE enzyme.

Materials:

  • Purified recombinant PDE isozymes

  • [³H]-cAMP (radiolabeled substrate)

  • Test compound (e.g., this compound)

  • 5'-Nucleotidase (from snake venom)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid and counter

Procedure:

  • Reaction Incubation: The test compound is incubated with the purified PDE enzyme and [³H]-cAMP in a suitable buffer.

  • Termination and Conversion: The reaction is terminated, and 5'-nucleotidase is added to convert the [³H]-AMP product into [³H]-adenosine.

  • Separation: The reaction mixture is passed through an anion-exchange resin column. The unreacted [³H]-cAMP (negatively charged) binds to the resin, while the resulting [³H]-adenosine (neutral) passes through.

  • Quantification: The amount of [³H]-adenosine in the eluate is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the PDE activity (IC50) is calculated by plotting the percentage of inhibition against the log of the compound concentration.[4]

PDE_Inhibition_Workflow cluster_reaction Reaction cluster_processing Processing cluster_analysis Analysis PDE_Enzyme PDE Enzyme Reaction_Mix Incubation PDE_Enzyme->Reaction_Mix 3H_cAMP [3H]-cAMP 3H_cAMP->Reaction_Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Reaction_Mix 5_Nucleotidase Add 5'-Nucleotidase Reaction_Mix->5_Nucleotidase Separation Anion-Exchange Separation 5_Nucleotidase->Separation Quantification Scintillation Counting of [3H]-adenosine Separation->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Figure 1. Workflow for a PDE activity radioassay.

Secondary Target: TNF-α Signaling Inhibition

Pentoxifylline, and by extension likely this compound, has been shown to inhibit the synthesis and activity of TNF-α, a pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.

Comparative Analysis of TNF-α Inhibitors
CompoundMechanism of ActionIC50 / KᴅTherapeutic Area
Pentoxifylline (proxy for this compound) Inhibits TNF-α synthesisNot widely reportedInflammation, Sepsis
InfliximabMonoclonal antibody, binds to TNF-α~0.1 - 1.0 nM (Kᴅ)Rheumatoid arthritis, Crohn's disease
EtanerceptSoluble TNF receptor fusion protein~0.1 - 1.0 nM (Kᴅ)Rheumatoid arthritis, Psoriasis
AdalimumabMonoclonal antibody, binds to TNF-α~0.01 - 0.1 nM (Kᴅ)Rheumatoid arthritis, Psoriasis
Genetic Validation of TNF-α as a Therapeutic Target

The critical role of TNF-α in inflammation has been unequivocally demonstrated through genetic studies.

  • Knockout Mouse Models: Mice lacking the Tnf gene or its receptors (Tnfr1, Tnfr2) are protected from developing various inflammatory conditions, including models of rheumatoid arthritis and inflammatory bowel disease.[5] These studies have been instrumental in validating TNF-α as a key therapeutic target.

  • Human Genetic Polymorphisms: Polymorphisms in the TNF gene have been associated with susceptibility to and severity of several autoimmune and inflammatory diseases, further underscoring its importance in these conditions.

Experimental Protocol: TNF-α ELISA

The inhibitory effect of a compound on TNF-α production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle: This assay uses a pair of antibodies to capture and detect TNF-α in a sample.

Materials:

  • Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Test compound (e.g., this compound)

  • TNF-α capture and detection antibodies

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation: Immune cells are cultured and stimulated with LPS in the presence and absence of the test compound.

  • Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • ELISA:

    • A microplate is coated with a TNF-α capture antibody.

    • The collected supernatants are added to the wells, and any TNF-α present is captured by the antibody.

    • A biotinylated TNF-α detection antibody is added, followed by an enzyme-conjugated streptavidin.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader, which is proportional to the amount of TNF-α in the sample.

  • Data Analysis: The concentration of TNF-α in the samples is determined from a standard curve, and the percentage of inhibition by the test compound is calculated.

TNF_alpha_Pathway cluster_upstream Upstream Signaling cluster_nfkb NF-κB Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB (p65/p50) NF_kappaB_nucleus Nuclear NF-κB NF_kappaB->NF_kappaB_nucleus Translocation TNF_gene TNF-α Gene NF_kappaB_nucleus->TNF_gene Transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein This compound This compound (presumed) This compound->IKK Inhibition? This compound->TNF_mRNA Inhibition of Synthesis?

Figure 2. Presumed inhibitory action of this compound on the TNF-α signaling pathway.

Tertiary Target: Adenosine Receptor Antagonism

Theophylline, a close structural relative of this compound, is a non-selective adenosine receptor antagonist. Adenosine receptors are G-protein coupled receptors involved in a wide range of physiological processes, including vasodilation and inflammation.

Comparative Analysis of Adenosine Receptor Antagonists
CompoundTarget Receptor(s)Ki (nM)Therapeutic Area
Theophylline (proxy for this compound) A1, A2A, A2B, A3 (non-selective)~10,000Asthma, COPD
CaffeineA1, A2A (non-selective)~12,500 (A1), ~2,400 (A2A)CNS stimulant
IstradefyllineA2A (selective)~2.2Parkinson's disease
RolofyllineA1 (selective)~1.0(Investigational) Acute heart failure
Genetic Validation of Adenosine Receptors as Therapeutic Targets

Genetic manipulation of adenosine receptors has been pivotal in understanding their physiological roles and validating them as therapeutic targets.

  • Knockout Mouse Models: Mice lacking specific adenosine receptors have been instrumental in dissecting their functions. For example, A2aR knockout mice have been used to study the receptor's role in vascular tone and inflammation. Similarly, A2bR knockout mice have been shown to have a role in protecting against vascular injury. These models provide strong genetic evidence for the involvement of adenosine receptors in cardiovascular and inflammatory diseases.

Experimental Protocol: Radioligand Binding Assay

The affinity of a compound for a specific adenosine receptor subtype is determined using a radioligand binding assay.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the adenosine receptor subtype of interest

  • Radiolabeled ligand (e.g., [³H]-CGS21680 for A2A receptors)

  • Test compound (e.g., this compound)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Adenosine_Signaling cluster_receptor Adenosine Receptor Activation cluster_gprotein G-Protein Signaling cluster_cAMP cAMP Pathway Adenosine Adenosine A2_Receptor A2A / A2B Receptor Adenosine->A2_Receptor G_Protein Gs Protein A2_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Vasodilation Vasodilation & Anti-inflammatory Effects PKA->Vasodilation This compound This compound (presumed antagonist) This compound->A2_Receptor Blockade

Figure 3. Presumed antagonistic effect of this compound on A2 adenosine receptor signaling.

Conclusion

While direct experimental validation of this compound's therapeutic targets is needed, the available evidence from its structural analogues strongly suggests a multi-target mechanism involving phosphodiesterase inhibition, TNF-α suppression, and adenosine receptor antagonism. Genetic validation studies of these pathways in relevant disease models provide a solid foundation for the therapeutic potential of compounds like this compound. The experimental protocols detailed in this guide provide a framework for the direct evaluation of this compound's activity and the further validation of its therapeutic targets. Future research should focus on obtaining specific quantitative data for this compound to confirm these proposed mechanisms and to guide its clinical development.

References

Preclinical Performance of Lomifylline: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available preclinical research, there is a notable scarcity of published studies detailing the performance of Lomifylline in established animal models of disease. While its chemical relative, Pentoxifylline, has been extensively studied, direct comparative data and specific experimental protocols for this compound remain largely unavailable in the public domain. This limits a direct, evidence-based comparison of this compound's efficacy against other therapeutic alternatives in preclinical settings.

This compound, a xanthine derivative, is structurally similar to Pentoxifylline and is also classified as a phosphodiesterase (PDE) inhibitor. PDE inhibitors as a class are known to exert their effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn can lead to a variety of physiological responses, including vasodilation and anti-inflammatory effects. These mechanisms of action suggest potential therapeutic applications in conditions characterized by impaired blood flow and inflammation, such as peripheral artery disease (PAD) and ischemic stroke.

Potential Areas of Application Based on Related Compounds

Given the limited direct data on this compound, its potential preclinical performance can be extrapolated from the extensive research on the closely related compound, Pentoxifylline.

Peripheral Artery Disease (PAD)

Preclinical models of PAD typically involve the surgical induction of hindlimb ischemia in rodents to mimic the reduced blood flow characteristic of the disease. In these models, therapeutic efficacy is often assessed by measuring parameters such as blood flow recovery, tissue necrosis, and functional outcomes like walking distance. Pentoxifylline has been evaluated in such models, with some studies suggesting modest benefits in improving microcirculation. However, clinical trials with Pentoxifylline in intermittent claudication have yielded mixed results. A hypothetical preclinical study of this compound in a hindlimb ischemia model would be necessary to determine its relative potency and efficacy compared to Pentoxifylline and other agents like Cilostazol, another PDE inhibitor approved for intermittent claudication.

Ischemic Stroke

The most common preclinical model for ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rodents. This model allows for the investigation of neuroprotective agents that can reduce infarct volume and improve neurological outcomes. Pentoxifylline has demonstrated some neuroprotective and anti-inflammatory effects in MCAO models, potentially by mitigating the inflammatory cascade that follows an ischemic event.[1] A preclinical investigation of this compound in the MCAO model would be crucial to understand its potential as a neuroprotective agent.

Inflammatory Conditions

The anti-inflammatory properties of PDE inhibitors are well-documented. Preclinical models of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced cytokine release, are standard methods to evaluate the anti-inflammatory potential of new compounds. Pentoxifylline has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. It is plausible that this compound shares these anti-inflammatory properties, but direct experimental evidence is required to confirm this and to quantify its potency.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the rigorous evaluation of any new therapeutic agent. The following outlines the standard methodologies that would be employed to assess this compound's performance in relevant preclinical models.

Hindlimb Ischemia Model for Peripheral Artery Disease

A standard protocol for inducing hindlimb ischemia in mice or rats involves the ligation and excision of the femoral artery. Key experimental steps include:

  • Anesthesia: The animal is anesthetized using an appropriate agent (e.g., isoflurane).

  • Surgical Procedure: A small incision is made in the groin to expose the femoral artery. The artery is then ligated at two points and the segment between the ligations is excised.

  • Drug Administration: this compound, a comparator drug, or a vehicle control would be administered at various doses and time points (e.g., pre- or post-surgery) via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Outcome Measures:

    • Blood Flow: Laser Doppler perfusion imaging is used to measure blood flow to the ischemic limb at multiple time points post-surgery.

    • Tissue Damage: Tissue necrosis and muscle damage are assessed using histological staining (e.g., H&E staining) and a grading scale.

    • Functional Recovery: Functional tests, such as treadmill walking tests to measure claudication distance, can be employed.

Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke

The MCAO model is a widely used technique to induce focal cerebral ischemia. The intraluminal filament method is a common approach:

  • Anesthesia and Monitoring: The animal is anesthetized, and physiological parameters such as body temperature and cerebral blood flow are monitored.

  • Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery to occlude blood flow. The occlusion can be transient (filament is withdrawn after a specific period) or permanent.

  • Drug Administration: this compound or a control would be administered before, during, or after the ischemic insult.

  • Outcome Measures:

    • Infarct Volume: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize and quantify the infarct volume in brain slices.

    • Neurological Deficit: A neurological scoring system is used to assess motor and sensory deficits.

    • Molecular Markers: Brain tissue can be analyzed for markers of inflammation, apoptosis, and oxidative stress.

Signaling Pathways and Visualizations

The primary mechanism of action for this compound, as a phosphodiesterase inhibitor, is the modulation of intracellular cAMP levels. This leads to downstream effects on various signaling pathways.

Lomifylline_Mechanism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AMP AMP PDE->AMP Hydrolysis ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Inflammation Inflammation (e.g., TNF-α, IL-6) PKA->Inflammation Inhibition Vasodilation Vasodilation PKA->Vasodilation Promotion

Caption: Proposed mechanism of action for this compound as a phosphodiesterase inhibitor.

Experimental_Workflow_PAD cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Animal_Selection Rodent Selection (Mouse/Rat) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgery Hindlimb Ischemia (Femoral Artery Ligation) Anesthesia->Surgery Vehicle Vehicle Control Lomifylline_Doses This compound (Multiple Doses) Comparator Comparator Drug (e.g., Pentoxifylline) Blood_Flow Laser Doppler Perfusion Imaging Vehicle->Blood_Flow Histology Tissue Histology (H&E Staining) Vehicle->Histology Functional Functional Tests (Treadmill) Vehicle->Functional Lomifylline_Doses->Blood_Flow Lomifylline_Doses->Histology Lomifylline_Doses->Functional Comparator->Blood_Flow Comparator->Histology Comparator->Functional

Caption: A typical experimental workflow for evaluating this compound in a preclinical model of PAD.

Conclusion

While the therapeutic potential of this compound can be inferred from its mechanism of action and the performance of the related compound Pentoxifylline, a definitive assessment of its preclinical efficacy is hampered by the lack of specific, publicly available data. To provide a comprehensive and objective comparison guide for researchers and drug development professionals, dedicated preclinical studies on this compound are essential. Such studies should directly compare its performance against relevant alternatives in standardized and well-characterized animal models of peripheral artery disease, ischemic stroke, and inflammation, and should include detailed reporting of quantitative data and experimental methodologies. Without such data, any claims regarding this compound's preclinical superiority or equivalence remain speculative.

References

Evaluating the advantages of Lomifylline over existing PDE inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Lomifylline, a phosphodiesterase (PDE) inhibitor, and compares its potential advantages over existing PDE inhibitors. By examining its mechanism of action, potential selectivity, and relevant experimental data from related compounds, this document aims to inform research and development in the fields of cardiovascular and cerebrovascular diseases.

Introduction to this compound and PDE Inhibition

This compound is a xanthine derivative that, like other methylxanthines, is known to exhibit non-selective inhibitory effects on phosphodiesterases (PDEs).[1][2] These enzymes are crucial regulators of intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound can increase intracellular levels of these second messengers, leading to a variety of physiological effects, including vasodilation, reduced inflammation, and improved blood flow.[1][4] Its structural similarity to pentoxifylline suggests potential applications in peripheral and cerebrovascular diseases.

Comparative Analysis of PDE Inhibition

Table 1: Comparative IC50 Values (μM) of Pentoxifylline and Other Selected PDE Inhibitors

PDE FamilyPentoxifyllineTheophyllineSildenafil (PDE5 Inhibitor)Rolipram (PDE4 Inhibitor)
PDE1 -->100>100
PDE2 -->100>100
PDE3 -->100-
PDE4A 99->1002.0
PDE4B 61->1001.1
PDE4C 216->1004.6
PDE4D 45->1001.8
PDE5 --0.0066>100
PDE6 --0.042>100
PDE11 --0.027-

Data for pentoxifylline is derived from studies on human recombinant PDE4 subtypes. Data for other inhibitors is representative of their known selectivity.

Note: Lower IC50 values indicate greater potency.

Potential Advantages of this compound

Based on the pharmacology of related compounds like pentoxifylline, the potential advantages of this compound over other PDE inhibitors may include:

  • Broad-Spectrum Activity: As a likely non-selective PDE inhibitor, this compound may offer therapeutic benefits in complex diseases where multiple PDE isoenzymes play a role.

  • Hemorheological Effects: Pentoxifylline is known to improve red blood cell deformability and decrease blood viscosity, effects that are beneficial in circulatory disorders. It is plausible that this compound shares these properties, offering an advantage over more selective PDE inhibitors that primarily target vasodilation.

  • Anti-inflammatory Properties: Pentoxifylline has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This dual action of PDE inhibition and anti-inflammation could be advantageous in diseases with an inflammatory component, such as atherosclerosis.

  • Favorable Side-Effect Profile Compared to Other Xanthines: While direct comparative data is limited, newer xanthine derivatives are often developed with the aim of improving upon the side-effect profile of older drugs like theophylline, which can have cardiac and central nervous system side effects.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods for evaluating PDE inhibitors, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

PDE_Inhibition_Pathway Signaling Pathway of PDE Inhibition ATP ATP AC Adenylate Cyclase ATP->AC Activates GTP GTP GC Guanylate Cyclase GTP->GC Activates cAMP cAMP AC->cAMP Synthesizes cGMP cGMP GC->cGMP Synthesizes PDEs Phosphodiesterases (PDEs) cAMP->PDEs Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDEs->AMP GMP GMP PDEs->GMP This compound This compound This compound->PDEs Inhibits Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE inhibition by this compound increases cAMP and cGMP levels.

Experimental_Workflow Experimental Workflow for PDE Inhibitor Evaluation cluster_0 In Vitro Analysis cluster_1 Preclinical In Vivo Models cluster_2 Data Analysis PDE_Assay Phosphodiesterase Inhibition Assay Selectivity_Profiling Selectivity Profiling PDE_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays Selectivity_Profiling->Cell_Based_Assays Animal_Models Animal Models of Disease (e.g., PAD, Stroke) Cell_Based_Assays->Animal_Models Pharmacokinetics Pharmacokinetics (ADME) Animal_Models->Pharmacokinetics Efficacy_Evaluation Efficacy Evaluation Animal_Models->Efficacy_Evaluation Toxicity_Studies Toxicity Studies Pharmacokinetics->Toxicity_Studies IC50_Determination IC50 Determination Toxicity_Studies->IC50_Determination Safety_Assessment Safety Assessment Toxicity_Studies->Safety_Assessment

Caption: Workflow for evaluating novel PDE inhibitors like this compound.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of a compound against various PDE isoenzymes.

1. Materials:

  • Recombinant human PDE enzymes (various families and subtypes)

  • Substrate: ³H-cAMP or ³H-cGMP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) and reference inhibitors

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

2. Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.

  • Initiate the reaction by adding the ³H-labeled substrate (cAMP or cGMP).

  • Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., boiling water, acidic solution).

  • Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

  • Separate the charged substrate from the uncharged product using anion-exchange resin columns or beads.

  • Measure the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct comparative data for this compound is limited, its profile as a non-selective PDE inhibitor, inferred from its chemical class and the properties of related compounds like pentoxifylline, suggests potential advantages in treating complex circulatory disorders. Its likely combination of hemorheological, anti-inflammatory, and vasodilatory effects may offer a broader therapeutic window compared to highly selective PDE inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the specific PDE selectivity profile and clinical benefits of this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for lomifylline, ensuring the safety of personnel and the protection of our ecosystems.

This compound, a methylxanthine analogue, is classified as harmful if swallowed.[1][2] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a fundamental aspect of responsible research.

Hazard Profile of this compound

A summary of the key hazard information for this compound is provided in the table below. This data underscores the importance of handling and disposing of this compound with care.

Hazard ClassificationGHS CodeSignal Word
Acute toxicity, oral (Category 4)H302Warning
Skin irritation (Category 2)H315Warning
Eye irritation (Category 2)H319Warning
May cause respiratory irritationH335Warning
Data sourced from MedchemExpress and Biosynth Safety Data Sheets.[1][2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to comply with general pharmaceutical waste regulations and minimize environmental impact.

1. Initial Assessment and Segregation:

  • Identify Waste Stream: Determine if the this compound waste is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[3] While not explicitly listed as a P- or U-listed hazardous waste, its toxicological properties may require it to be managed as such.

  • Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container.

2. Containerization and Labeling:

  • Primary Container: Collect waste this compound in a chemically resistant, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., exclamation mark for acute toxicity).

3. Disposal Pathway Determination:

  • Preferred Method - Licensed Waste Hauler: The most appropriate and environmentally sound method for disposing of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat pharmaceutical waste, typically through high-temperature incineration.

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain. Pharmaceutical compounds can persist in wastewater, harm aquatic life, and potentially enter the drinking water supply.

  • Landfill Prohibition: Do not dispose of this compound in the regular trash, as this can lead to environmental contamination.

4. Documentation and Record-Keeping:

  • Maintain a detailed inventory of all this compound waste, including quantities and disposal dates.

  • Retain all documentation provided by the licensed waste hauler, such as waste manifests, for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lomifylline_Disposal_Workflow start This compound Waste Generated assess Assess Waste Stream (Hazardous vs. Non-Hazardous) start->assess segregate Segregate in Designated Labeled Container assess->segregate containerize Package for Disposal segregate->containerize hauler Transfer to Licensed Hazardous Waste Hauler containerize->hauler incineration High-Temperature Incineration hauler->incineration document Document and Maintain Records incineration->document

Figure 1. Decision workflow for the proper disposal of this compound.

Environmental Considerations and Best Practices

The improper disposal of pharmaceuticals poses a significant threat to the environment. Active pharmaceutical ingredients (APIs) can be toxic to aquatic organisms and contribute to the development of antimicrobial resistance. By following these disposal procedures, laboratories can minimize their environmental footprint and contribute to a healthier planet.

For unused or expired medications in a non-laboratory setting, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) recommend utilizing drug take-back programs as the primary method of disposal. These programs ensure that pharmaceuticals are disposed of safely and do not end up in the environment.

In the absence of a take-back program, and only if specified on the product labeling, certain medications may be flushed down the toilet. However, this is not a recommended general practice due to environmental concerns. Disposing of medication in household trash should be a last resort and should be done by mixing the medication with an undesirable substance like coffee grounds or cat litter in a sealed bag.

By implementing these best practices, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lomifylline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Operational Protocols for the Handling and Disposal of Lomifylline

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is paramount to ensure personal safety and the integrity of research outcomes. This compound is classified as a hazardous substance, primarily exhibiting acute oral toxicity and causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound in a solid (powder) or dissolved state is outlined below. All personnel must be trained in the proper donning, doffing, and disposal of PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving recommended)To prevent dermal absorption of this compound. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from splashes of solutions or airborne powder particles.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when weighing or handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize exposure risk. The following step-by-step operational plan outlines the key stages of a typical experimental workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Preparation of Solutions
  • All weighing and preparation of this compound solutions should be conducted within a certified chemical fume hood to control airborne powder.

  • Weighing Procedure:

    • Tare a sealed container on the analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container.

    • Seal the container before removing it from the fume hood for re-weighing.

    • Repeat as necessary to achieve the target weight.

  • Slowly add the solvent to the powder to avoid splashing.

Experimental Use (In Vitro Assay Example)

This compound is investigated for its effects on erythrocyte deformability, a key factor in peripheral artery disease research. A common in vitro experiment involves treating red blood cells with this compound and measuring changes in their ability to deform.

Spill Management

In the event of a this compound spill, immediate and appropriate action is critical.

  • Minor Spill (Powder):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent material (e.g., paper towels) to prevent the powder from becoming airborne.

    • Carefully collect the material using a scoop or dustpan and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (see Decontamination section).

  • Minor Spill (Solution):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads.

    • Wipe up the spill, working from the outside in, and place the contaminated materials in a labeled hazardous waste container.

    • Decontaminate the spill area.

For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial to prevent environmental contamination and accidental exposure.

Decontamination
  • All surfaces and equipment contaminated with this compound should be decontaminated.

  • A solution of soap and water is generally effective for cleaning surfaces.

  • For glassware and non-porous surfaces, rinsing with a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water is recommended. All rinsate should be collected as hazardous waste.

Waste Disposal
  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh boats, and other solid materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste pickup and disposal procedures.

Visualizing the Workflow

To aid in understanding the procedural flow of handling this compound, the following diagrams illustrate the key decision-making and operational steps.

Lomifylline_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely No Damage Quarantine & Report Quarantine & Report Receive & Inspect->Quarantine & Report Damaged Don PPE Don PPE Store Securely->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution In Vitro Assay In Vitro Assay Prepare Solution->In Vitro Assay Decontaminate Equipment Decontaminate Equipment In Vitro Assay->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.

Spill_Response_Plan cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Small & Contained Major Spill Major Spill Assess Spill Size->Major Spill Large or Uncontained Alert Others & Don PPE Alert Others & Don PPE Minor Spill->Alert Others & Don PPE Evacuate Area Evacuate Area Major Spill->Evacuate Area Contain & Absorb Contain & Absorb Alert Others & Don PPE->Contain & Absorb Collect Waste Collect Waste Contain & Absorb->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Contact EHS Contact EHS Evacuate Area->Contact EHS

Caption: A decision-making diagram for responding to a this compound spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomifylline
Reactant of Route 2
Reactant of Route 2
Lomifylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.